2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3,4-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFSBZGHEZRVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378233 | |
| Record name | 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91819-11-3 | |
| Record name | 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid: A Senior Application Scientist's In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed exploration of the synthetic pathways to 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, a valuable building block in pharmaceutical and organic chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer an in-depth analysis of the underlying chemical principles, justification for experimental choices, and a comparative overview of the most effective synthetic strategies. We will delve into the venerable Strecker synthesis, the elegant Erlenmeyer-Plöchl azlactone synthesis, and the robust Bucherer-Bergs hydantoin synthesis, providing detailed, step-by-step protocols for each. This guide is designed to be a self-validating system, with integrated characterization data and visual aids to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound, also known as 3,4-dimethoxyphenylglycine, is a non-proteinogenic α-amino acid. Its structural motif, featuring a catechol-derived diether system, is a recurring theme in a variety of biologically active molecules and pharmaceutical agents. The strategic placement of the amino and carboxylic acid functional groups on the benzylic carbon makes it a chiral building block of significant interest in medicinal chemistry for the synthesis of novel therapeutics. The dimethoxy-substituted phenyl ring allows for further functionalization, offering a versatile scaffold for drug design and development. The reliable and efficient synthesis of this compound is therefore a critical undertaking for researchers in the field. This guide will provide the necessary theoretical and practical knowledge to achieve this synthesis with confidence.
Synthetic Strategies: A Comparative Overview
There are several established routes to this compound, each with its own set of advantages and disadvantages. The choice of a particular method will often depend on the available starting materials, desired scale, and the specific requirements for purity and stereochemistry. In this guide, we will focus on three of the most prominent and reliable methods:
-
The Strecker Synthesis: A classic and highly versatile method for the synthesis of α-amino acids from aldehydes.
-
The Erlenmeyer-Plöchl (Azlactone) Synthesis: An elegant method that proceeds through a characteristic heterocyclic intermediate.
-
The Bucherer-Bergs Synthesis: A robust multicomponent reaction that yields a hydantoin precursor to the desired amino acid.
The following sections will provide a detailed examination of each of these synthetic pathways.
The Strecker Synthesis: A Time-Tested Approach
The Strecker synthesis is a cornerstone of amino acid chemistry, first reported by Adolph Strecker in 1850.[1] It is a one-pot, three-component reaction that combines an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[2]
The Underlying Chemistry: A Mechanistic Perspective
The Strecker synthesis proceeds in two main stages: the formation of the α-aminonitrile and its subsequent hydrolysis.
Stage 1: α-Aminonitrile Formation
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 3,4-dimethoxybenzaldehyde. This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2] Subsequent dehydration leads to the formation of an imine intermediate.
-
Cyanide Addition: A cyanide ion, typically from a salt like potassium or sodium cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the imine. This step forms the crucial carbon-carbon bond and yields the α-aminonitrile, 2-amino-2-(3,4-dimethoxyphenyl)acetonitrile.[3]
Stage 2: Hydrolysis of the α-Aminonitrile
The α-aminonitrile is then hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions.[3] Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, making the nitrile carbon more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps ultimately leads to the formation of the carboxylic acid and ammonium ion.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the core spectroscopic data for 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, a key substituted amino acid derivative relevant in synthetic and medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a cohesive interpretation grounded in fundamental principles and field-proven insights. This document outlines the characteristic signatures of the molecule as determined by Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Included are detailed, replicable protocols for data acquisition and visualizations to elucidate molecular structure and analytical workflows, ensuring both scientific integrity and practical utility for professionals in drug development and chemical research.
Introduction: The Analytical Imperative
This compound is a non-proteinogenic amino acid. Its structure, featuring a catechol diether moiety, makes it a valuable building block for synthesizing novel pharmaceutical compounds and complex molecular scaffolds. The precise arrangement of its functional groups—an amine, a carboxylic acid, and two methoxy ethers on an aromatic ring—governs its chemical reactivity and potential biological activity.
Therefore, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule's electronic and vibrational states. This guide serves as an authoritative reference for interpreting this fingerprint, ensuring the identity and quality of the material before its inclusion in complex synthetic pathways or screening programs.
Molecular Structure and Spectroscopic Blueprint
To effectively interpret spectroscopic data, one must first understand the molecule's architecture. The key features are:
-
A 1,2,4-trisubstituted aromatic ring.
-
An alpha-carbon (α-carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen (-H), and the dimethoxyphenyl ring.
-
Two distinct methoxy groups (-OCH₃) at positions 3 and 4 of the phenyl ring.
In solution, amino acids predominantly exist as zwitterions, where the acidic carboxyl group donates a proton to the basic amino group, forming a carboxylate (-COO⁻) and an ammonium (-NH₃⁺) group.[1][2] This zwitterionic nature significantly influences the spectroscopic properties, particularly in IR spectroscopy.
Caption: Zwitterionic structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in the molecule. The expected signals are highly characteristic.
Predicted Signals and Interpretation
The 1,2,4-substitution pattern of the aromatic ring gives rise to a predictable set of signals. The electron-donating methoxy groups shield the aromatic protons, shifting them upfield (to lower ppm values) relative to unsubstituted benzene (7.34 ppm).
-
Aromatic Protons (δ 6.8–7.0 ppm): Three distinct signals are expected in this region, typically appearing as a doublet, a singlet (or a doublet with a very small coupling constant), and a doublet of doublets.
-
Alpha-Proton (α-H) (δ ~4.5-5.0 ppm): This single proton is adjacent to the electron-withdrawing ammonium and carboxylate groups, as well as the aromatic ring, causing a significant downfield shift.[3] Its signal will appear as a singlet.
-
Methoxy Protons (-OCH₃) (δ ~3.8 ppm): The two methoxy groups are chemically distinct but often have very similar chemical shifts, frequently appearing as two sharp singlets, each integrating to 3 protons.[4]
-
Labile Protons (-NH₃⁺, -COOH): The protons on the ammonium group and any residual carboxylic acid are labile (exchangeable). Their signals can be broad and their chemical shifts are highly dependent on solvent, concentration, and pH. They will readily exchange with deuterium in D₂O, leading to their disappearance from the spectrum, a key confirmatory test.
Tabulated ¹H NMR Data
The following table summarizes the expected proton NMR data. Actual values can vary slightly based on the solvent and spectrometer frequency.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (H-2, H-5, H-6) | 6.8 – 7.0 | m (complex) | 3H | Pattern reveals substitution. |
| Alpha-Proton (α-H) | ~4.6 | s | 1H | Shifted downfield by adjacent groups. |
| Methoxy (-OCH₃) | ~3.85 | s | 3H | Sharp singlet for one methoxy group. |
| Methoxy (-OCH₃) | ~3.84 | s | 3H | Sharp singlet for the second methoxy group. |
| Ammonium (-NH₃⁺) | Variable (e.g., 7.5-8.5) | br s | 3H | Broad, exchangeable with D₂O. |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule. Given the molecule's lack of symmetry, all 10 carbon atoms are expected to produce distinct signals.
Predicted Signals and Interpretation
-
Carboxylate Carbon (-COO⁻) (δ ~170-175 ppm): This carbon is highly deshielded and appears far downfield.
-
Aromatic Carbons (δ ~110-150 ppm): Six distinct signals are expected. The two carbons directly bonded to the oxygen atoms of the methoxy groups (C3, C4) will be the most downfield in this region (~149 ppm). The other four will appear between ~110 and ~128 ppm.
-
Alpha-Carbon (α-C) (δ ~55-60 ppm): This carbon is bonded to the nitrogen and the aromatic ring, placing it in this characteristic range for α-amino acids.[5]
-
Methoxy Carbons (-OCH₃) (δ ~56 ppm): The two methoxy carbons are in very similar electronic environments and are expected to have closely spaced signals.
Tabulated ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylate (-C OO⁻) | ~172 | Most downfield signal. |
| Aromatic (C3, C4) | ~149 | Carbons attached to methoxy groups. |
| Aromatic (C1) | ~127 | Carbon attached to the α-carbon. |
| Aromatic (C2, C5, C6) | 110-122 | Remaining aromatic carbons. |
| Alpha-Carbon (α-C ) | ~58 | Characteristic amino acid α-carbon region. |
| Methoxy (-OC H₃) | ~56 | Two distinct but close signals expected. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the spectrum is dominated by features arising from its zwitterionic state.[6]
Functional Group Analysis
-
N-H Stretch (Ammonium): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, characteristic of the N-H stretching vibrations in an ammonium ion (-NH₃⁺). This often overlaps with the C-H stretches.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and α-H) appear just below 3000 cm⁻¹.[7]
-
C=O Stretch (Carboxylate): A strong, sharp absorption band appears around 1580-1650 cm⁻¹. This is the asymmetric stretch of the carboxylate anion (-COO⁻). The symmetric stretch appears as a weaker band around 1400 cm⁻¹. The absence of a typical carboxylic acid C=O stretch (~1700-1730 cm⁻¹) is strong evidence for the zwitterionic form.[8]
-
C-O Stretch (Ether): Strong absorptions around 1260 cm⁻¹ and 1020 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy) groups, respectively.
Tabulated IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
| N-H Stretch (-NH₃⁺) | 2500 - 3300 | Strong | Very Broad |
| C-H Stretch (Aromatic) | 3010 - 3100 | Medium | Sharp |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Sharp |
| C=O Stretch (Carboxylate, Asymmetric) | 1580 - 1650 | Strong | Sharp |
| C-O Stretch (Aryl Ether, Asymmetric) | ~1260 | Strong | Sharp |
| C-O Stretch (Aryl Ether, Symmetric) | ~1020 | Strong | Sharp |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns. For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique. The molecular weight of the compound is 211.22 g/mol .
Ionization and Fragmentation
-
Molecular Ion: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 212.2.
-
Key Fragmentation: A characteristic and often dominant fragmentation pathway for α-amino acids is the loss of the carboxyl group as CO₂ (44 Da) or HCOOH (46 Da) from the protonated parent ion. Another common fragmentation involves cleavage of the Cα-C(aryl) bond. The presence of methoxy groups can lead to the loss of a methyl radical (·CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).[9][10]
Tabulated MS Data (Predicted ESI+)
| m/z Value | Proposed Identity | Notes |
| 212.2 | [M+H]⁺ | Protonated molecular ion. |
| 195.2 | [M+H - NH₃]⁺ | Loss of ammonia. |
| 166.2 | [M+H - HCOOH]⁺ | Loss of formic acid, a key diagnostic peak. |
| 151.1 | [C₉H₁₁O₂]⁺ | Benzylic cation from Cα-C(aryl) cleavage. |
Standard Operating Procedures (SOPs) & Workflow
Trustworthy data is built on robust methodology. The following are condensed protocols for acquiring high-quality spectroscopic data for this compound.
SOP: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH and OH protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover -2 to 12 ppm.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
SOP: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.
SOP: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 water/acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Fragmentation (MS/MS): To confirm identity, perform a product ion scan by selecting the [M+H]⁺ peak (m/z 212.2) as the precursor ion and applying collision-induced dissociation (CID) to observe the characteristic fragment ions.
Analytical Confirmation Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic confirmation of the compound's identity.
Caption: A streamlined workflow for structural confirmation via spectroscopy.
Conclusion
The spectroscopic profile of this compound is distinctive and readily interpretable. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence and zwitterionic nature of the key functional groups. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation. Adherence to the protocols and interpretive guidelines outlined in this document will ensure accurate and reliable characterization of this important chemical entity, underpinning the integrity of subsequent research and development activities.
References
- Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Duke Computer Science.
- Schwarz, H. (1989). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Pure and Applied Chemistry, 61(12), 2245-2248.
- Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate.
- University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra.
- Hirota, K., & Abe, H. (1983). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Mass Spectrometry, 31(2), 107-113.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).
- University of Maryland. (n.d.). Typical proton chemical shifts for amino acids within a protein.
- National Center for Biotechnology Information. (n.d.). [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid. PubChem.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- aqion. (2024). Zwitterions and Amino Acids.
- Fisher, M. A., & Fish, D. H. (2012). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory.
- National Center for Biotechnology Information. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. PubChem.
- Stevenson, V. (2018, May 13). NMR Analysis of Amino Acids [Video]. YouTube.
- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- ResearchGate. (n.d.). Infrared spectra of amino acid zwitterions isolated in alkali halide matrices.
- University of Babylon. (n.d.). Optical properties of amino acids: What are zwitterions?.
- LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra.
- Lin, L. C., & Liu, J. T. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- SpectraBase. (n.d.). acetic acid, [(4-ethoxyphenyl)amino]oxo-, 2-[(E)-(3-methoxyphenyl)methylidene]hydrazide.
- Reva, I., & Lapinski, L. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 27(19), 6524.
- Bilge, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
- National Institute of Standards and Technology. (n.d.). Acetic acid. NIST Chemistry WebBook.
Sources
- 1. Zwitterions and Amino Acids [aqion.de]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
1H NMR of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
An In-Depth Technical Guide to the ¹H NMR Analysis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
Executive Summary
This guide provides a comprehensive, technically-grounded framework for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a chiral amino acid derivative with pharmaceutical relevance, unambiguous structural confirmation is paramount. This document moves beyond a simple recitation of expected values, delving into the causal relationships between molecular structure and spectral output. We will explore the theoretical underpinnings of the expected spectrum, present a robust and self-validating experimental protocol, and provide a logical workflow for spectral interpretation. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep and practical understanding of NMR characterization for this class of compounds.
The Molecule and the Method: A Synergistic Approach
1.1. Structural Significance of this compound
This compound belongs to the class of non-proteinogenic α-amino acids. Its structure, featuring a catechol-like dimethoxy substitution pattern on the phenyl ring, makes it a valuable chiral building block in synthetic chemistry. The presence of amino and carboxylic acid functionalities, combined with the aromatic core, imparts a unique chemical character that is directly interrogated by ¹H NMR spectroscopy. Understanding its synthesis, often via methods like the Strecker or Bucherer-Bergs syntheses, is crucial for anticipating potential impurities that may be observed in an NMR spectrum.[1]
1.2. The Power of ¹H NMR for Structural Elucidation
¹H NMR spectroscopy remains the cornerstone of small molecule structural analysis. It provides exquisitely detailed information regarding the electronic environment of every proton in a molecule, revealing the chemical structure, connectivity, and even stereochemical relationships. For a molecule like this compound, ¹H NMR allows us to:
-
Confirm the presence and substitution pattern of the 3,4-dimethoxyphenyl group.
-
Verify the existence of the critical α-proton, confirming the amino acid framework.
-
Identify and quantify the methoxy functional groups.
-
Detect and characterize labile protons from the amine and carboxylic acid groups.
Theoretical ¹H NMR Spectral Analysis: Predicting the Signature
A proactive analysis of the molecule's structure allows us to predict the ¹H NMR spectrum with high fidelity. This predictive approach is essential for efficient and accurate interpretation of experimental data.
2.1. Proton Environments and Structural Labeling
The molecule possesses five distinct proton environments, as illustrated below. The unique electronic nature of each environment dictates its chemical shift (δ), multiplicity, and integration value.
Caption: Labeled structure of the target molecule.
2.2. Predicted Spectral Parameters
The anticipated ¹H NMR data are summarized in the table below. These predictions are based on established chemical shift theory and data from analogous compounds such as (3,4-dimethoxyphenyl)acetic acid and 2-amino-2-phenylacetic acid.[2][3][4]
| Proton Assignment | Label | Predicted δ (ppm) | Multiplicity | Integration | Expected J (Hz) | Rationale & Comments |
| Aromatic Proton | H-2' | ~6.95 | d (doublet) | 1H | J ≈ 2 Hz | Ortho to one OCH₃, meta to the other. Exhibits small meta-coupling to H-6'. |
| Aromatic Proton | H-5' | ~6.85 | d (doublet) | 1H | J ≈ 8 Hz | Ortho to the C-4' OCH₃ group and coupled to H-6'. |
| Aromatic Proton | H-6' | ~6.80 | dd (doublet of doublets) | 1H | J ≈ 8 Hz, 2 Hz | Coupled to both H-5' (ortho) and H-2' (meta). |
| Alpha-Proton | α-H | ~5.1 - 5.4 | s (singlet) | 1H | N/A | Deshielded by the adjacent aromatic ring, amino, and carboxyl groups. No adjacent protons to couple with. |
| Methoxy Protons | 3'-OCH₃ | ~3.88 | s (singlet) | 3H | N/A | Electronically distinct from the 4'-OCH₃. Typically a sharp singlet. |
| Methoxy Protons | 4'-OCH₃ | ~3.85 | s (singlet) | 3H | N/A | Appears as a sharp singlet, slightly upfield from the 3'-OCH₃. |
| Amino Protons | -NH₂ | Variable (e.g., 3-5) | br s (broad singlet) | 2H | N/A | Exchangeable proton. Position and shape are highly solvent and concentration-dependent. May not be observed. |
| Carboxyl Proton | -COOH | Variable (e.g., >10) | br s (broad singlet) | 1H | N/A | Exchangeable proton. Often very broad and may exchange completely in protic solvents. |
Note: Chemical shifts are referenced to TMS and can vary based on solvent and concentration.
Experimental Design and Protocol: A Self-Validating Workflow
The quality of ¹H NMR data is fundamentally dependent on a meticulously planned and executed experiment. For an amino acid, solvent selection is the most critical parameter influencing spectral quality and the observability of exchangeable protons.
3.1. The Causality of Experimental Choices
-
Solvent Selection: Amino acids are zwitterionic and often exhibit poor solubility in nonpolar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes the compound well and slows the exchange rate of N-H and O-H protons, allowing them to be observed as broad peaks.[5] Deuterium oxide (D₂O) is also a good solvent and serves a dual purpose: it readily dissolves the sample and validates the assignment of exchangeable protons by replacing them with deuterium, causing their signals to disappear from the spectrum.
-
Internal Standard: For DMSO-d₆, tetramethylsilane (TMS) is the standard reference (δ 0.00 ppm). For D₂O, the sodium salt of 3-(trimethylsilyl)propanesulfonic acid (DSS) is commonly used.
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for high-quality spectra on a modern (≥400 MHz) NMR spectrometer.
3.2. Experimental Workflow Diagram
Caption: Recommended workflow for NMR analysis.
3.3. Step-by-Step Protocol: Data Acquisition in DMSO-d₆
-
Sample Preparation: Accurately weigh approximately 10 mg of the title compound into a clean, dry vial. Add ~0.7 mL of DMSO-d₆ containing 0.03% v/v TMS. Vortex the sample for 30 seconds or until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency on the deuterium signal of the DMSO-d₆. Perform automatic or manual shimming procedures to optimize magnetic field homogeneity.
-
Acquisition:
-
Use a standard one-pulse proton experiment.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Set the number of scans (NS) to 16.
-
Set the relaxation delay (D1) to 2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Perform phase correction and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm or the residual DMSO peak (quintet) to δ 2.50 ppm.
-
Integrate all signals and normalize the integration values (e.g., set one of the single-proton aromatic signals to 1.0).
-
Data Interpretation and Validation
4.1. Assigning the Spectrum
By comparing the processed spectrum to the predicted data in Table 1, a full assignment can be made.
-
The Aromatic Region (δ 6.8-7.0 ppm): Look for three distinct signals with a total integration of 3H. Identify the doublet of doublets (~6.80 ppm) as H-6', and the two doublets as H-2' and H-5' based on their coupling constants.
-
The Alpha-Proton (δ ~5.1-5.4 ppm): This should be a sharp singlet integrating to 1H. Its downfield position is highly characteristic.
-
The Methoxy Region (δ ~3.8-3.9 ppm): Identify two sharp singlets, each integrating to 3H.
-
Exchangeable Protons: In DMSO-d₆, look for broad signals corresponding to the -NH₂ and -COOH protons. Their positions can shift, but their broadness and integration (2H and 1H, respectively) are key identifiers.
4.2. The D₂O Exchange Experiment: The Definitive Validation
To unequivocally confirm the assignment of the -NH₂ and -COOH protons, a D₂O exchange experiment is the gold standard.
-
Protocol: After acquiring the initial spectrum (e.g., in DMSO-d₆), remove the NMR tube, add 1-2 drops of D₂O, shake gently to mix, and re-acquire the ¹H spectrum.
-
Expected Outcome: The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups will exchange with the deuterium from the D₂O. As deuterium is not observed in ¹H NMR, the signals previously assigned to these groups will disappear or significantly diminish in intensity. The remaining signals (aromatic, α-H, methoxy) will remain unchanged. This provides irrefutable evidence for their assignment.
Conclusion
The ¹H NMR spectrum of this compound provides a rich and definitive fingerprint for its structural verification. A systematic approach, beginning with a theoretical prediction of the spectrum, followed by a carefully designed experiment using an appropriate solvent like DMSO-d₆, enables a confident and accurate interpretation. The use of a D₂O exchange experiment serves as a simple and elegant method to validate the assignment of labile protons, embodying the principle of a self-validating analytical system. This comprehensive methodology ensures data of the highest integrity for research, development, and quality control applications.
References
- ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?
- PubChem. (n.d.). 2-Phenylglycine. National Center for Biotechnology Information.
- PubChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Amino-2-phenylacetic acid(2835-06-5) 1H NMR [m.chemicalbook.com]
- 4. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Introduction: The Structural Significance of an Aromatic Amino Acid Derivative
An In-Depth Technical Guide to the ¹³C NMR of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and similar aromatic amino acid derivatives. The document delves into the theoretical underpinnings, predictive analysis, experimental protocols, and spectral interpretation for this molecule.
This compound is a non-proteinogenic amino acid featuring a catechol-like dimethoxy substitution pattern on the phenyl ring. This structural motif is of interest in medicinal chemistry and materials science. Accurate and unambiguous structural elucidation is paramount for its application, and ¹³C NMR spectroscopy serves as a primary tool for this purpose. It provides a direct map of the carbon skeleton, revealing the number of unique carbon environments, the electronic nature of different regions of the molecule, and confirming the presence of key functional groups. This guide explains how to leverage ¹³C NMR to achieve a definitive structural confirmation.
Foundational Principles: Predicting the ¹³C NMR Spectrum
The chemical shift (δ) of each carbon atom in this compound is governed by its local electronic environment. Key factors include:
-
Hybridization State: Carbons in the aromatic ring and the carboxyl group are sp² hybridized and resonate downfield (100-180 ppm) compared to the sp³ hybridized α-carbon.[1][2]
-
Electronegativity: The highly electronegative oxygen atoms of the carboxyl and methoxy groups, along with the nitrogen of the amino group, deshield adjacent carbons, shifting their signals further downfield.
-
Aromatic Substituent Effects: The electron-donating methoxy (-OCH₃) groups increase electron density on the aromatic ring, particularly at the ortho and para positions, causing a shielding effect (upfield shift) relative to unsubstituted benzene (δ ≈ 128.5 ppm).[3][4] Conversely, the carbons directly attached to the methoxy groups (ipso-carbons) are strongly deshielded.
-
Symmetry: The molecule lacks a high degree of symmetry. Therefore, all ten carbon atoms are chemically distinct and should produce ten unique signals in the ¹³C NMR spectrum.[1]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
This section outlines a robust, self-validating protocol for acquiring a high-quality proton-decoupled ¹³C NMR spectrum. The causality behind each step is explained to ensure reproducibility and accuracy.
Methodology:
-
Sample Preparation:
-
Analyte: Weigh approximately 20-30 mg of this compound. The zwitterionic nature of amino acids can lead to lower solubility.
-
Solvent: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent choice for polar, zwitterionic compounds like amino acids due to its high polarity. It also solubilizes the compound without engaging in rapid proton exchange with the amine and carboxylic acid protons, which simplifies the corresponding ¹H NMR spectrum. Its carbon signal appears as a septet around 39.5 ppm, which is unlikely to overlap with analyte signals.[5]
-
-
Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[4]
-
Dissolution: Vortex the sample thoroughly. Gentle heating in a warm water bath may be required to achieve complete dissolution. Transfer the clear solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 100 MHz ¹³C Spectrometer):
-
Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Frequency: Set the spectrometer to the appropriate ¹³C frequency (e.g., 100.6 MHz for a 400 MHz ¹H instrument).
-
Pulse Angle: 30 degrees.
-
Rationale: A smaller flip angle allows for a shorter relaxation delay (d1) between scans without saturating quaternary carbons, which have long relaxation times. This optimizes the signal-to-noise ratio over a given experiment time.
-
-
Acquisition Time (aq): ~1.0-1.5 seconds.
-
Relaxation Delay (d1): 2.0 seconds.
-
Rationale: This delay allows for sufficient relaxation of most carbon nuclei, leading to more quantitative signal intensities, especially for non-protonated carbons.
-
-
Number of Scans (ns): 1024 to 2048 scans.
-
Rationale: The low natural abundance of the ¹³C isotope (1.1%) necessitates a large number of scans to achieve an adequate signal-to-noise ratio.[2]
-
-
Temperature: 298 K (25 °C).
-
Spectral Analysis and Peak Assignment
While an experimental spectrum is definitive, a predicted spectrum based on data from analogous compounds provides a strong framework for interpretation. The chemical shifts for (3,4-dimethoxyphenyl)acetic acid and related structures serve as a baseline.[6] The introduction of an amino group at the α-carbon is the primary structural difference.
Below is the molecular structure with systematic numbering for clear assignment.
Caption: Molecular structure with carbon numbering for ¹³C NMR assignment.
Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Rationale for Assignment |
| C=O (C9) | 172 - 175 | Singlet (Quaternary) | The carboxylic acid carbon is highly deshielded by two oxygen atoms, placing it in the characteristic downfield region for carbonyls.[2] |
| C4 | 149 - 151 | Singlet (Quaternary) | Aromatic carbon bonded to an electron-donating methoxy group. It is significantly deshielded (ipso-carbon). |
| C3 | 148 - 150 | Singlet (Quaternary) | Aromatic carbon bonded to an electron-donating methoxy group. Similar environment to C4, hence a close chemical shift. |
| C1 | 128 - 132 | Singlet (Quaternary) | Aromatic carbon attached to the α-carbon substituent. Its chemical shift is influenced by both the ring currents and the side chain. |
| C6 | 120 - 123 | Doublet (CH) | Aromatic CH ortho to the C1 substituent and meta to a methoxy group. |
| C2 | 112 - 114 | Doublet (CH) | Aromatic CH meta to the C1 substituent and ortho to a methoxy group, leading to significant shielding. |
| C5 | 111 - 113 | Doublet (CH) | Aromatic CH meta to two oxygen-bearing carbons (C3, C4), resulting in a highly shielded environment. |
| Cα | 58 - 62 | Doublet (CH) | The α-carbon is attached to three electronegative atoms (N, C=O, and the aromatic ring), placing it in this downfield sp³ region. |
| C₇ (-OCH₃) | 55 - 57 | Quartet (CH₃) | Methoxy carbons typically appear in this range.[7][8] The two methoxy groups are chemically non-equivalent. |
| C₈ (-OCH₃) | 55 - 57 | Quartet (CH₃) | Expected to have a chemical shift very close to C₇. High-resolution NMR may resolve them as two distinct peaks. |
Conclusion
¹³C NMR spectroscopy is an indispensable technique for the structural verification of this compound. A systematic approach, combining a robust experimental protocol with a predictive framework based on established principles of chemical shifts, allows for the unambiguous assignment of all ten carbon signals. This guide provides the necessary theoretical and practical foundation for researchers to confidently perform and interpret these analyses, ensuring the structural integrity of this important molecule in scientific and developmental applications.
References
- Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138.
- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
- Pecul, M., & Sadlej, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 555-563.
- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
- Dudek, G. O., & Dudek, E. P. (1965). Substituent Effects. V. Nitrogen-15 and Carbon-13 Nuclear Magnetic Resonance of Aromatic Amines. Journal of the American Chemical Society, 88(11), 2407-2412.
- S.U. Chemistry. (n.d.). Summary of C13-NMR Interpretation.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. compoundchem.com [compoundchem.com]
- 3. researchgate.net [researchgate.net]
- 4. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) 13C NMR spectrum [chemicalbook.com]
- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
An In-Depth Guide to the Mass Spectrometric Analysis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, a non-proteinogenic amino acid of interest to researchers in medicinal chemistry and drug development. We delve into the principles of electrospray ionization (ESI) for this analyte, present a detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, and elucidate the compound's characteristic fragmentation pathways. This document is intended for scientists and professionals requiring a robust analytical framework for the identification, characterization, and quantification of this molecule.
Introduction
This compound is a synthetic amino acid derivative featuring a catechol-like dimethoxy-substituted aromatic ring. Its structural motifs are found in various biologically active molecules, making it a valuable building block in synthetic chemistry and a potential metabolite in drug metabolism studies. Accurate and sensitive analytical methods are paramount for its characterization, and mass spectrometry (MS) is the premier technology for this purpose.
This guide offers an in-depth exploration of the mass spectrometric behavior of this compound, focusing on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We will explain the causal relationships behind methodological choices, provide a self-validating experimental workflow, and interpret the resulting fragmentation data to create a molecular fingerprint of the analyte.
Principles of Ionization: Electrospray Ionization (ESI)
Due to the presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), this compound is an ideal candidate for Electrospray Ionization (ESI). ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it perfect for determining the intact molecular weight of polar and thermally labile molecules.[1]
-
Positive Ion Mode ([M+H]⁺): In an acidified mobile phase (e.g., containing formic acid), the primary amino group is readily protonated. This process is highly efficient and typically results in a strong signal for the protonated molecule, [M+H]⁺. This is the preferred mode for sensitive detection and structural elucidation via MS/MS.[2]
-
Negative Ion Mode ([M-H]⁻): In a basic mobile phase, the carboxylic acid group will deprotonate to form the [M-H]⁻ ion. While viable, the signal intensity can be lower compared to the positive mode for many amino acids.
The choice of positive ion mode is foundational for this protocol, as it consistently yields higher sensitivity and provides rich, interpretable fragmentation data for amino acid-containing structures.[2]
Experimental Workflow: LC-MS/MS Analysis
A robust analytical method requires the coupling of liquid chromatography (LC) for chemical separation with the specificity of tandem mass spectrometry (MS/MS) for detection. This combination ensures that the analyte is separated from potential matrix interferences before detection, which is critical for reliable quantification and identification.[2][3]
Sample and Mobile Phase Preparation
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of methanol and deionized water.
-
Working Standard: Create a 1 µg/mL working standard by diluting the stock solution in the mobile phase A.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acid promotes protonation, enhancing the [M+H]⁺ signal.[2]
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
Liquid Chromatography (LC) Parameters
-
Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). This stationary phase provides excellent retention for moderately polar aromatic compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C. Elevated temperature reduces viscosity and improves peak shape.
-
Injection Volume: 5 µL.
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
Mass Spectrometry (MS) Parameters
-
Instrument: Tandem Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂) Flow: 800 L/hr.
-
Desolvation Temperature: 350 °C.
Protocol Validation Check: Before proceeding, a stable ion current for the precursor ion must be established in the full scan (MS1) mode. This ensures the instrument is performing optimally before fragmentation data is acquired.
-
MS1 Full Scan: Scan a mass range of m/z 100-300 to confirm the presence of the [M+H]⁺ precursor ion at m/z 212.09.
-
MS2 Product Ion Scan: Select the precursor ion at m/z 212.09 and subject it to Collision-Induced Dissociation (CID) with argon gas. Optimize the collision energy (typically ranging from 10-30 eV) to produce a stable and informative fragmentation spectrum.
The workflow for this analysis is visualized in the diagram below.
Caption: High-level workflow for LC-MS/MS analysis.
Mass Spectrum and Fragmentation Analysis
Precursor Ion
The monoisotopic mass of this compound (C₁₀H₁₃NO₄) is 211.0845 Da. In positive mode ESI, the molecule readily accepts a proton to form the protonated molecule, [M+H]⁺, with an expected m/z of 212.0917 . This ion is the primary precursor selected for tandem mass spectrometry (MS/MS) experiments.
Proposed Fragmentation Pathway
Upon collision-induced dissociation (CID), the precursor ion (m/z 212.09) undergoes characteristic cleavages. The fragmentation of amino acids is often dominated by the loss of small, stable neutral molecules from the alpha-carbon backbone.[4] For this specific molecule, the dimethoxybenzyl moiety provides an additional, highly stable fragment.
The primary fragmentation events are outlined below and summarized in Table 1.
-
Formation of the Dimethoxybenzyl Cation (m/z 151.08): The most prominent fragmentation pathway is the cleavage of the Cα-Cβ bond (the bond between the alpha-carbon and the aromatic ring). This results in the loss of the neutral glyoxylic acid imine portion (C₂H₃NO₂) and the formation of the highly stable 3,4-dimethoxybenzyl cation. This fragment is often the base peak in the spectrum due to its resonance-stabilized benzylic structure.
-
Loss of Formic Acid (m/z 166.09): A characteristic fragmentation for protonated amino acids is the neutral loss of formic acid (HCOOH, 46.02 Da), which involves the carboxylic acid group and the alpha-hydrogen.[4] This leads to the formation of a dehydrated iminium ion.
-
Decarboxylation (m/z 168.10): The loss of carbon dioxide (CO₂, 44.01 Da) from the carboxylic acid group is another common pathway, resulting in the 2-(3,4-dimethoxyphenyl)ethan-1-amine ion.
The proposed fragmentation cascade is illustrated in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Table 1: Summary of Key Fragment Ions
| Observed m/z | Proposed Formula | Neutral Loss | Proposed Fragment Structure |
| 212.09 | [C₁₀H₁₄NO₄]⁺ | - | Precursor Ion [M+H]⁺ |
| 168.10 | [C₉H₁₄NO₂]⁺ | CO₂ (44.01 Da) | Decarboxylated Precursor |
| 166.09 | [C₉H₁₂NO₃]⁺ | HCOOH (46.02 Da) | Dehydrated Iminium Ion |
| 151.08 | [C₉H₁₁O₂]⁺ | C₂H₃NO₂ (61.01 Da) | 3,4-Dimethoxybenzyl Cation |
Applications and Considerations
The methodology and fragmentation data presented here serve as a robust foundation for multiple applications:
-
Metabolite Identification: This fragmentation pattern can be used to identify this compound as a potential metabolite in preclinical or clinical studies.
-
Reaction Monitoring: In synthetic chemistry, this method allows for precise tracking of reactions involving this compound as a starting material or product.
-
Purity Analysis & Quality Control: The high specificity of LC-MS/MS enables the detection and identification of impurities in synthesized batches of the compound.
Trustworthiness Check: A key self-validating aspect of this protocol is the stability of the m/z 151.08 fragment. The high intensity and consistent appearance of this ion across a range of collision energies serve as a reliable diagnostic marker, confirming the presence of the 3,4-dimethoxybenzyl substructure.
Conclusion
This guide details an optimized and reliable LC-ESI-MS/MS method for the analysis of this compound. By understanding the principles of ionization and the predictable fragmentation pathways, researchers can confidently identify and characterize this compound. The formation of the stable 3,4-dimethoxybenzyl cation at m/z 151.08, along with characteristic neutral losses of formic acid and carbon dioxide, provides a unique mass spectrometric fingerprint essential for advanced research and development applications.
References
- BenchChem. (2025). Unraveling the Molecular Fingerprint: A Comparative Guide to 3,4-Dimethoxyphenol Mass Spectrometry Fragmentation.
- Le Boucher, J., Charret, C., Coudray-Lucas, C., Giboudeau, J., & Cynober, L. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis.
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of 3,4,5-Trimethoxybenzoyl Compounds.
- Harianasari, R., & Artanti, N. (2018). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
- Gu, H., et al. (2013). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. MDPI.
- Ó'Máille, P., et al. (2009). Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS-MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to the Determination of the Crystal Structure of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
Abstract
This technical guide addresses the structural characterization of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid (CAS No. 91819-11-3), a substituted α-amino acid with potential applications in pharmaceutical and synthetic chemistry. To date, a public-domain, experimentally determined crystal structure for this compound has not been reported. This document serves as a comprehensive roadmap for researchers, providing a validated pathway to its synthesis, purification, and definitive structural elucidation via single-crystal X-ray diffraction (SCXRD). By integrating established synthetic methodologies with state-of-the-art analytical protocols, this guide is designed to empower drug development professionals and academic researchers to bridge this knowledge gap.
Introduction: The Rationale for Structural Elucidation
This compound belongs to the class of non-proteinogenic amino acids, which are critical building blocks in medicinal chemistry. The precise three-dimensional arrangement of atoms in its solid state—the crystal structure—governs fundamental physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. For drug development, understanding and controlling the crystalline form is paramount to ensuring consistent product quality and therapeutic efficacy.
Despite its commercial availability and the existence of synthetic routes, the crystal structure of this specific molecule remains unelucidated in the public domain. This guide, therefore, outlines a complete, self-validating workflow, from starting materials to a final, refined crystal structure, empowering researchers to perform this characterization.
Proposed Synthesis: The Strecker Synthesis Pathway
The most direct and well-established method for preparing α-amino acids from an aldehyde is the Strecker synthesis.[1][2] This classical multicomponent reaction offers a reliable route to the target compound starting from the readily available veratraldehyde (3,4-dimethoxybenzaldehyde).[3] The proposed pathway involves two key stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.
Diagram of the Synthetic Workflow
Caption: Proposed Strecker synthesis workflow for this compound.
Experimental Protocol: Synthesis
-
Materials: Veratraldehyde, Ammonium Chloride (NH4Cl), Sodium Cyanide (NaCN), Methanol, Hydrochloric Acid (HCl), Ammonium Hydroxide (NH4OH).
-
Procedure:
-
α-Aminonitrile Formation:
-
In a well-ventilated fume hood, dissolve veratraldehyde (1 eq.) and ammonium chloride (1.2 eq.) in a 1:1 mixture of methanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 eq.) in water dropwise, maintaining the temperature below 10 °C. Caution: NaCN is highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidic conditions will liberate toxic HCN gas.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate (the α-aminonitrile) should be observed.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Hydrolysis to Amino Acid:
-
Suspend the crude α-aminonitrile in concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any solids.
-
Evaporate the solvent under reduced pressure to obtain the crude amino acid hydrochloride salt.
-
-
Neutralization:
-
Dissolve the hydrochloride salt in a minimum amount of water.
-
Adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) by the slow addition of ammonium hydroxide or pyridine.
-
The free amino acid will precipitate out of the solution.
-
Cool the mixture to maximize precipitation, then collect the solid product by filtration, wash with cold water and ethanol, and dry under vacuum.
-
-
Purification and Spectroscopic Characterization
Prior to attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed. Recrystallization from a suitable solvent system (e.g., water/ethanol) is the primary method for purification.
Predicted Spectroscopic Data
The following data are predicted based on the known structure and spectroscopic analysis of closely related compounds, such as 2-amino-2-(4-methoxyphenyl)acetic acid and various dimethoxy-substituted aromatics.[4][5] These tables serve as a benchmark for experimental verification.
| Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Aromatic Protons (Ar-H) |
| ~4.5-5.5 | br s | 2H | Amine Protons (-NH₂) |
| ~4.2-4.4 | s | 1H | α-Proton (α-CH) |
| 3.78 | s | 3H | Methoxy Protons (-OCH₃) |
| 3.75 | s | 3H | Methoxy Protons (-OCH₃) |
| ~12.0-13.0 | br s | 1H | Carboxylic Acid Proton (-COOH) |
| Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~173-175 | Carboxylic Carbon (-COOH) |
| ~148-150 | Aromatic C-O |
| ~128-130 | Aromatic C-C (quaternary) |
| ~118-122 | Aromatic C-H |
| ~110-112 | Aromatic C-H |
| ~58-60 | α-Carbon (α-CH) |
| ~55-56 | Methoxy Carbons (-OCH₃) |
| Table 3: Predicted FTIR and Mass Spectrometry Data | |
| Technique | Expected Key Signals |
| FTIR (ATR) | 3200-2800 cm⁻¹ (broad, O-H, N-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1600 cm⁻¹ (N-H bend), ~1250 & 1020 cm⁻¹ (C-O stretch of ether).[6][7] |
| Mass Spec. (ESI+) | [M+H]⁺ = 212.0866 m/z. Key fragments from loss of H₂O, COOH, and NH₃.[8][9] |
Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with the predicted data in Tables 1 and 2.[10]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Place a small amount of the dry, powdered sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic vibrational frequencies corresponding to the functional groups (hydroxyl, amine, carbonyl, ether) and compare with Table 3.[11][12]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Acquisition: Analyze using electrospray ionization (ESI) in positive ion mode on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Analysis: Confirm the molecular weight by identifying the [M+H]⁺ ion and analyze the fragmentation pattern to further corroborate the structure.[13]
-
Single Crystal Growth
Growing high-quality single crystals is often the most challenging step. Amino acids can be crystallized from various solvents, and success relies on achieving slow supersaturation.[14][15]
Diagram of the Crystallization Workflow
Caption: General workflow for the crystallization of this compound.
Experimental Protocol: Crystallization
-
General Principle: The key is to allow crystals to form slowly from a supersaturated solution. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals unsuitable for SCXRD.[16]
-
Recommended Method: Slow Evaporation
-
Solvent Selection: Test the solubility of the purified amino acid in various solvents (e.g., water, ethanol, isopropanol, acetonitrile) and their mixtures. An ideal system is one where the compound is moderately soluble at room temperature and more soluble upon heating. A water/ethanol mixture is a good starting point.
-
Solution Preparation: Prepare a nearly saturated solution of the amino acid in the chosen solvent system in a clean vial. Gentle heating may be required to fully dissolve the solid.
-
Incubation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation.
-
Growth: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once well-formed, transparent crystals of suitable size (ideally 0.1-0.3 mm in at least two dimensions) are observed, carefully remove them from the solution using a loop or fine needle.[16]
-
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.[17][18]
Diagram of the SCXRD Workflow
Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.
Methodology Overview
-
Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head.[18]
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns (reflections) are recorded by a detector at thousands of different orientations.[19]
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
-
Computational software is used to solve the "phase problem" and generate an initial electron density map, from which an initial model of the molecule's structure is built.
-
This model is then refined against the experimental data, optimizing the positions of the atoms, bond lengths, and bond angles until the calculated diffraction pattern matches the observed pattern. The final output is a Crystallographic Information File (CIF) that contains all the information about the crystal structure.
-
Conclusion
While the crystal structure of this compound is not currently available in the literature, this guide provides a robust and scientifically-grounded framework for its determination. By following the detailed protocols for synthesis via the Strecker reaction, ensuring compound purity through rigorous spectroscopic characterization, and employing systematic crystallization techniques, researchers are well-equipped to produce single crystals suitable for SCXRD analysis. The successful elucidation of this structure will provide invaluable data for the fields of drug development, materials science, and synthetic chemistry, enabling a deeper understanding of its solid-state properties and unlocking its full potential.
References
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]
- Bucherer, H. T., & Bergs, W. (1934).
- Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. Pearson+. [Link]
- Vágvölgyi, M., & Simig, G. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
- Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]
- Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]
- Lin, C. H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]
- Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]
- University of Missouri Libraries. (n.d.).
- Kwok, K. Y., et al. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Industrial & Engineering Chemistry Research, 46(12), 4110-4119. [Link]
- University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]
- PubMed. (2019).
- GEA. (n.d.).
- MtoZ Biolabs. (n.d.). What Is Fragmentation Analysis in Mass Spectrometry?. [Link]
- MtoZ Biolabs. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
- Fiveable. (n.d.). Single crystal X-ray diffraction. [Link]
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
- Geddes, C. D., et al. (2016). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Methods and Applications in Fluorescence, 4(3), 035003. [Link]
- University of Münster. (n.d.). Amino acids. [Link]
- Universal Lab. (2024).
- Google Patents. (1992).
- University of Wisconsin-Madison. (n.d.). FTIR Analysis of Protein Structure. [Link]
- Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
- Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal, 50(3-4), 437-451. [Link]
- ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. [Link]
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]
- ACD/Labs. (n.d.). NMR Prediction. [Link]
- Goodman, J. M., et al. (2020). DP4-AI automated NMR data analysis: straight from spectrometer to structure. Chemical Science, 11(18), 4795-4802. [Link]
- Wikipedia. (n.d.).
- Organic Syntheses. (n.d.).
- Google Patents. (2011).
- Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2885. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 3. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID(19789-59-4) 1H NMR [m.chemicalbook.com]
- 6. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 7. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. chem.uwec.edu [chem.uwec.edu]
- 12. azooptics.com [azooptics.com]
- 13. What Is Fragmentation Analysis in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gea.com [gea.com]
- 16. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 17. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
solubility of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid in organic solvents
An In-Depth Technical Guide to Determining the Organic Solvent Solubility of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the systematic evaluation of the . Given the novelty of many compounds in discovery pipelines, this document focuses on the principles and methodologies for solubility determination, transforming the challenge from a simple data query into a robust scientific investigation.
Introduction: Solubility as a Critical Determinant in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its behavior from formulation to in vivo absorption. For a molecule such as this compound, understanding its solubility profile in various organic solvents is a critical first step. This knowledge is not merely academic; it governs key decisions in process chemistry, such as solvent selection for synthesis, purification, and crystallization, as well as in formulation science for developing stable and bioavailable dosage forms. Poor solubility can become a significant bottleneck, leading to challenges in achieving desired concentrations for biological assays, formulating drug products, and ultimately, attaining adequate therapeutic exposure.
This guide will therefore not present a static table of pre-existing data, but rather will equip the scientist with the foundational knowledge and practical protocols to determine, understand, and modulate the solubility of this, or any, novel chemical entity.
Physicochemical Profile of this compound
A molecule's structure is the blueprint for its physical properties. Before any empirical testing, a thorough in-silico and theoretical analysis of the target compound is essential for predicting its behavior and for designing intelligent experiments.
-
Structure: this compound is a zwitterionic amino acid at physiological pH, possessing both a basic amino group and an acidic carboxylic acid group. The presence of the dimethoxyphenyl ring introduces a degree of lipophilicity.
-
pKa (Predicted): The molecule has two predicted pKa values: one for the carboxylic acid group (approximately 2-3) and one for the amino group (approximately 9-10). This is a crucial characteristic, as the ionization state of the molecule will dramatically change with pH, and this, in turn, will profoundly impact its solubility. In its neutral, zwitterionic form, the strong intermolecular interactions (hydrogen bonding and ionic interactions) can lead to high crystal lattice energy, often resulting in poor solubility in nonpolar organic solvents.
-
Predicted logP: The predicted octanol-water partition coefficient (logP) serves as a measure of lipophilicity. For this molecule, the presence of polar functional groups is expected to counteract the lipophilicity of the aromatic ring, leading to a balanced or moderately polar profile. This suggests that solubility might be favored in polar organic solvents.
A Systematic Approach to Solvent Selection for Solubility Screening
A haphazard selection of solvents yields disjointed data. A systematic approach, based on solvent properties, is essential for building a comprehensive understanding of the compound's solubility profile. The recommended approach is to select a diverse panel of solvents representing different classes based on their polarity and hydrogen bonding capabilities.
Table 1: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Example Solvents | Polarity Index | H-Bond Donor/Acceptor | Rationale |
| Polar Protic | Methanol, Ethanol | 5.1, 4.3 | Both | Capable of hydrogen bonding with both the amino and carboxylic acid groups of the target molecule. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | 5.8, 6.4, 7.2 | Acceptor Only | Can interact with the H-bond donor sites of the molecule but lack a donor proton themselves. |
| Nonpolar Aprotic | Toluene, Hexane | 2.4, 0.1 | Neither | Unlikely to be good solvents, but important for defining the lower limits of solubility. |
| Ethers | THF, Dioxane | 4.0, 4.8 | Acceptor Only | Possess moderate polarity and can act as H-bond acceptors. |
| Esters | Ethyl Acetate | 4.4 | Acceptor Only | A common solvent in organic synthesis and purification with moderate polarity. |
| Ketones | Acetone | 5.1 | Acceptor Only | A polar aprotic solvent with a high dipole moment. |
Experimental Protocols for Solubility Determination
Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic. Both should be measured to gain a complete picture of the compound's behavior.
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the most reliable technique for its determination.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds or those with stable crystal forms, 72 hours may be necessary.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a supernatant aliquot. It is critical not to disturb the solid phase. The use of a filter syringe (e.g., 0.45 µm PTFE) is highly recommended to ensure a particle-free sample.
-
Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound must be prepared in the same solvent system.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically created by adding a concentrated DMSO stock to an aqueous or organic medium. This method is faster and requires less compound, making it ideal for early discovery screening.
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well plate, add the desired organic solvent to each well.
-
Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent in each well to achieve the final target concentration. The final DMSO concentration should be kept low (typically < 2%) to minimize its co-solvent effects.
-
Incubation and Precipitation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.
-
Analysis: Measure the amount of compound that has precipitated. This can be done directly in the plate using nephelometry (light scattering) or by analyzing the concentration of the remaining dissolved compound after filtration or centrifugation, similar to the thermodynamic method.
-
Data Reporting: The kinetic solubility is the highest concentration at which no precipitation is observed.
Caption: High-Throughput Kinetic Solubility Workflow.
Key Factors Influencing Solubility Measurements
-
Temperature: Solubility is generally temperature-dependent. For most compounds, solubility increases with temperature. It is therefore crucial to control the temperature during the experiment and to report it along with the solubility data.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique crystal lattice energy and, consequently, its own solubility. The most stable polymorph will have the lowest solubility. It is good practice to characterize the solid form of the compound before and after the solubility experiment (e.g., using XRPD) to check for any polymorphic transformations.
-
Purity of the Compound: Impurities can affect the measured solubility. Highly pure material should be used for definitive solubility studies.
Data Interpretation and Hypothetical Results
The data gathered should be compiled into a clear, comparative table. Based on the physicochemical profile of this compound, a hypothetical solubility profile can be predicted.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Predicted Thermodynamic Solubility (mg/mL) | Rationale |
| Hexane | Nonpolar Aprotic | < 0.01 | The high polarity and zwitterionic nature of the solute make it incompatible with nonpolar solvents. |
| Toluene | Nonpolar Aprotic | < 0.1 | Slightly higher than hexane due to some aromatic-aromatic interactions, but still very poor. |
| Ethyl Acetate | Ester | 0.5 - 2.0 | Moderate polarity and H-bond accepting capability allow for some interaction. |
| Methanol | Polar Protic | > 10 | The ability of methanol to act as both an H-bond donor and acceptor allows it to effectively solvate both the amino and carboxylate groups. |
| Acetonitrile | Polar Aprotic | 1.0 - 5.0 | Good H-bond acceptor but lacks a donor proton, resulting in less effective solvation compared to protic solvents. |
| DMSO | Polar Aprotic | > 20 | A very strong H-bond acceptor and highly polar, making it an excellent solvent for many polar organic molecules. Often used for creating high-concentration stock solutions. |
Conclusion
Determining the organic solvent solubility of a novel compound like this compound is a foundational activity in pharmaceutical development. By moving beyond a simple search for data and adopting a systematic, hypothesis-driven experimental approach, researchers can build a deep understanding of their molecule's behavior. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, reliable solubility data, thereby enabling informed decisions in process chemistry, formulation, and the overall progression of a drug discovery project.
References
- Babu, A. R., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Coamorphous Systems. Crystal Growth & Design, 11(7), 2662–2679.
- Avdeef, A. (2007). The Rise of High-Throughput Solubility Methods in Drug Discovery. Expert Opinion on Drug Discovery, 2(11), 1525-1533.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
stability of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid at different pH
An In-Depth Technical Guide to the pH Stability of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of this compound across a range of pH conditions. As a substituted phenylglycine derivative, this molecule possesses distinct structural motifs—a chiral α-carbon and an electron-rich catechol ether ring system—that dictate its degradation profile. Based on established chemical principles and data from analogous structures, this document outlines the predicted degradation pathways, including racemization under alkaline conditions and oxidation of the aromatic ring. We present a detailed, field-proven protocol for conducting forced degradation studies to systematically evaluate these liabilities. Furthermore, this guide details the development of a stability-indicating HPLC method, essential for accurately quantifying the parent compound and its degradants. The insights and methodologies contained herein are intended to equip researchers, formulation scientists, and drug development professionals with the necessary tools to understand, predict, and manage the stability of this and structurally related compounds.
Introduction: Structural Features and Stability Imperatives
This compound is a non-proteinogenic amino acid that belongs to the phenylglycine class. Its structure is characterized by three key features that are critical to its stability profile:
-
An α-Amino Acid Core: The presence of both a carboxylic acid and an amino group on the same carbon atom makes the molecule amphoteric, with its net charge and reactivity being highly pH-dependent.
-
A Chiral Center: The α-carbon is a stereocenter, making the molecule optically active. The stability of this chiral center is a critical quality attribute, as the biological activity of enantiomers can differ significantly. Phenylglycine and its derivatives are known to be more susceptible to racemization than many other α-amino acids.[1]
-
A 3,4-Dimethoxyphenyl (Catechol Ether) Ring: This electron-rich aromatic system is analogous to the catechol moiety found in many natural products. While the methoxy groups protect against the rapid oxidation seen in free catechols, the ring remains susceptible to oxidative degradation, particularly under conditions that favor electron abstraction.[2][3]
Understanding the pH-dependent stability of this molecule is paramount for its successful application in drug development. It directly impacts formulation design, storage conditions, analytical method development, and ultimately, the safety and efficacy of any resulting therapeutic agent.
Predicted pH-Dependent Degradation Profile
The overall stability of this compound is a composite of the liabilities of its structural components. The following sections detail the most probable degradation pathways under acidic, neutral, and alkaline conditions.
Acidic Conditions (pH < 4)
In strongly acidic environments, the primary amino group will be fully protonated to form an ammonium salt (-NH3+). This protonation protects the amine from participating in many degradation reactions. The molecule is expected to exhibit moderate to good stability in this range. However, two potential, albeit slower, degradation pathways should be considered under forcing conditions (e.g., elevated temperature):
-
Decarboxylation: The loss of CO2 from the carboxylic acid group is a known degradation route for amino acids, though it typically requires significant energy input like high heat.[4][5]
-
Ether Hydrolysis: The methoxy groups are generally stable but can be susceptible to cleavage under harsh acidic conditions and heat, which would yield the corresponding catechol and, subsequently, its oxidation products.
Near-Neutral Conditions (pH 4 - 8)
This pH range is predicted to be the region of maximum stability for the molecule. In this range, the compound will primarily exist as a zwitterion. The rates of both acid-catalyzed and base-catalyzed degradation reactions are at their minimum. This is consistent with related compounds like catechins, which also show maximal stability around pH 4.[6] The primary long-term concern in this range would be slow oxidation of the electron-rich aromatic ring, especially in the presence of oxygen, metal ions, or light.
Alkaline Conditions (pH > 8)
Alkaline conditions present the most significant stability challenges for this compound. Two primary degradation mechanisms are expected to dominate.
-
Racemization: Phenylglycine derivatives are particularly prone to base-catalyzed racemization.[1] The process is initiated by the abstraction of the proton from the α-carbon, which is acidic due to its position between the phenyl ring and the carboxylate group. The resulting carbanion is stabilized by delocalization into the aromatic ring, leading to a loss of stereochemical configuration upon reprotonation.[1] While the electron-donating methoxy groups may slightly reduce the acidity of the α-proton compared to unsubstituted phenylglycine, racemization is still expected to be a primary and rapid degradation pathway at pH values above 8-9.[1][7]
-
Oxidation: The susceptibility of the catechol ether moiety to oxidation increases significantly in alkaline conditions.[3] Deprotonation of any residual phenolic impurities or interaction with hydroxide ions can facilitate electron transfer, leading to the formation of quinone-like species and subsequent polymerization into colored degradants.
The diagram below illustrates the principal degradation pathways predicted for this molecule.
Caption: Predicted pH-dependent degradation pathways.
Experimental Design: Forced Degradation Protocol
A forced degradation (or stress testing) study is essential to deliberately generate degradation products and identify the intrinsic stability of the molecule.[8] This information is foundational for developing and validating a stability-indicating analytical method.
Objective
To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions as prescribed by ICH guidelines.
Materials
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate buffers
-
Class A volumetric glassware
-
Calibrated pH meter
-
Temperature-controlled ovens and water baths
-
Photostability chamber
Step-by-Step Methodology
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in HPLC-grade water (or a minimal amount of co-solvent if necessary) to prepare a 1.0 mg/mL stock solution.
-
Set Up Stress Conditions: For each condition, set up samples in triplicate in clear and amber vials. Include a control sample (stock solution stored at 4°C in the dark).
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C. Rationale: Elevated temperature accelerates hydrolysis, while strong acid and base represent pH extremes.[9]
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light. Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[10]
-
Thermal Degradation: Store vials containing the stock solution (liquid) and the solid powder at 80°C.
-
Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[10]
-
-
Sample Collection and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Before analysis, neutralize the acidic and basic samples to approximately pH 7 using an equivalent amount of NaOH or HCl, respectively.
-
Dilute all samples to a target concentration of ~50 µg/mL with the mobile phase.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Caption: Experimental workflow for forced degradation studies.
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active compound due to degradation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[11]
Method Development Principles
-
Column: A C18 stationary phase is a good starting point for separating the polar parent compound from potentially less polar or more polar degradants.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) will be required. The buffer is critical for controlling the ionization state of the amino and carboxylic acid groups, ensuring reproducible retention times. A pH of 3-4 is often a good starting point.
-
Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectral data, which helps in assessing peak purity and identifying chromophorically different degradation products.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. The key specificity test involves analyzing the stressed samples to demonstrate that all degradation product peaks are baseline-resolved from the main compound peak.
Data Summary and Interpretation
The results from the forced degradation study should be tabulated to provide a clear overview of the compound's stability profile. The table below presents a hypothetical but chemically plausible dataset.
| Stress Condition | Time (h) | Assay (%) of Initial | Appearance of Solution | Major Degradants Observed |
| Control (4°C) | 48 | 99.8 | Clear, Colorless | None |
| 0.1 M HCl (60°C) | 24 | 96.5 | Clear, Colorless | Minor unknown peaks |
| 0.1 M NaOH (60°C) | 12 | 75.2 | Faint Yellow | Peak corresponding to the other enantiomer, multiple polar degradants |
| 3% H₂O₂ (RT) | 24 | 88.9 | Light Brown | Multiple oxidative product peaks |
| Thermal (80°C) | 48 | 98.1 | Clear, Colorless | Minor unknown peaks |
| Photolytic (ICH) | - | 94.3 | Clear, Colorless | Several minor photoproducts |
Interpretation: This hypothetical data reinforces the prediction that the compound is most labile under alkaline and oxidative conditions. The significant drop in assay and appearance of the other enantiomer under basic conditions strongly points to racemization as a primary degradation pathway. The discoloration under both basic and oxidative stress suggests the formation of chromophoric (colored) degradation products from the catechol ether ring.
Strategies for Stabilization
Based on the predicted stability profile, the following strategies can be employed to enhance the shelf-life and robustness of formulations containing this compound:
-
pH Control: The most critical factor is to formulate the compound in a buffered solution with a pH within its region of maximum stability, likely between pH 4 and 6.
-
Protection from Light: Given the susceptibility of aromatic systems to photolysis, the use of amber or opaque primary packaging is mandatory.
-
Inert Atmosphere: To minimize oxidative degradation, particularly for liquid formulations intended for long-term storage, manufacturing under an inert atmosphere (e.g., nitrogen or argon) and including an inert gas overlay in the final packaging should be considered.
-
Excipient Compatibility: Screen for and avoid excipients with oxidizing potential or those that could create a basic microenvironment.
-
Storage Temperature: While thermally stable, storage at controlled room temperature or refrigerated conditions (2-8°C) is standard practice to slow all potential chemical degradation reactions.
Conclusion
The stability of this compound is governed by the interplay of its phenylglycine core and its catechol ether side chain. It is predicted to be most stable in the slightly acidic to neutral pH range (pH 4-6). The primary degradation pathways are base-catalyzed racemization and oxidation, both of which are accelerated at higher pH values. A systematic approach using forced degradation studies coupled with the development of a robust, stability-indicating HPLC method is essential to fully characterize its stability profile. By understanding these intrinsic liabilities, scientists can implement effective control strategies—primarily through rigorous pH control and protection from oxygen and light—to ensure the development of a stable, safe, and effective product.
References
- Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
- Google Patents. CN1015174B - Mfg. process for l-phenylglycine.
- Hubbe, M. A., et al. (2017). Impact of various pH levels on 4-methyl catechol treatment of wood. BioResources.
- Wikipedia. Decarboxylation.
- Google Patents. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
- Chemistry Stack Exchange. Decarboxylation of primary amino acids. (2021).
- Biology LibreTexts. 40: Decarboxylation of Amino Acids. (2024).
- Zhang, H., et al. (2017). Characterizing the Effect of pH and Molecular Structure on the Reactions of Catechol and Hydroquinone with Birnessite. PubMed.
- Bio science. (2019). Decarboxylation of Aminoacids | Aminoacids metabolism. YouTube.
- ResearchGate. Mechanism of the organocatalytic decarboxylation of α‐amino acids.
- ResearchGate. Study of pH and temperature effect on lipophilicity of catechol-containing antioxidants by reversed phase liquid chromatography.
- Beker, F. J., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing.
- Li, N., et al. (2012). Kinetic study of catechin stability: effects of pH, concentration, and temperature. PubMed.
- BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.
- ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions.
- Han, S., et al. (2014). pH-Tolerant Wet Adhesion of Catechol Analogs. PMC - NIH.
- Google Patents. FR2847579A1 - RACEMIZATION OF OPTICALLY ACTIVE 2-SUBSTITUTED PHENYLGLYCIN ESTERS.
- Separation Science. Analytical Techniques In Stability Testing.
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. Characterizing the Effect of pH and Molecular Structure on the Reactions of Catechol and Hydroquinone with Birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-Tolerant Wet Adhesion of Catechol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
A Technical Guide to Investigating the Potential Biological Activity of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of the novel, unnatural amino acid (UAA) 2-amino-2-(3,4-dimethoxyphenyl)acetic acid. While direct biological data for this specific molecule is not extensively available, its structural features—a constrained alpha-amino acid scaffold combined with a 3,4-dimethoxyphenyl moiety—suggest a high potential for pharmacological relevance. This document outlines a logical, multi-phase experimental strategy, beginning with foundational in vitro screening and progressing to more complex cell-based and mechanistic assays. By leveraging established principles of medicinal chemistry and pharmacology, this guide serves as a roadmap for elucidating the therapeutic promise of this compound.
Introduction: The Rationale for Investigation
The quest for novel therapeutic agents is a cornerstone of modern medicine. Unnatural amino acids (UAAs) have emerged as powerful tools in drug discovery, offering the ability to create peptides and small molecules with enhanced pharmacological properties such as improved stability, target selectivity, and cell permeability[1]. The compound of interest, this compound, is a UAA that presents a compelling case for investigation due to its unique structural components.
-
The Alpha-Amino Acid Core: The rigid alpha-amino acid structure provides a defined stereochemical presentation of its substituents, which can lead to specific interactions with biological targets like enzymes and receptors.
-
The 3,4-Dimethoxyphenyl Moiety: This functional group is present in a variety of biologically active compounds. The related molecule, (3,4-dimethoxyphenyl)acetic acid (homoveratric acid), has been noted for its antimicrobial properties and as an intermediate in the synthesis of cardiovascular drugs[2][3]. The dimethoxy substitution pattern can influence lipophilicity and metabolic stability, and may play a role in receptor binding.
Given these features, we hypothesize that this compound may exhibit a range of biological activities. This guide will detail a systematic approach to uncover and characterize these potential activities.
Postulated Biological Activities and Potential Targets
Based on the structural similarity to known bioactive molecules, we can postulate several potential areas of pharmacological activity for this compound. These hypotheses will form the basis of our initial screening cascade.
-
Antimicrobial Activity: The presence of the 3,4-dimethoxyphenyl group, a feature of the antimicrobial compound (3,4-dimethoxyphenyl)acetic acid, suggests potential antibacterial or antifungal properties[2].
-
Anti-inflammatory and Analgesic Effects: (3,4-Dimethoxyphenyl)acetic acid has been suggested to have potential anti-inflammatory or analgesic properties[2]. The addition of the amino group in our target molecule could modulate this activity.
-
Cardiovascular Effects: As an intermediate for cardiovascular drugs, (3,4-dimethoxyphenyl)acetic acid provides a rationale for investigating effects on cardiovascular targets such as ion channels or receptors involved in blood pressure regulation[3].
-
Neurological Activity: The structural resemblance to certain amino acid neurotransmitters and neuromodulators warrants investigation into its effects on the central nervous system.
-
Anticancer Activity: Many amino acid analogs have been investigated as potential anticancer agents due to their ability to interfere with cellular nucleotide synthesis and other metabolic pathways[4].
A Phased Experimental Approach to Bioactivity Screening
A systematic, tiered approach is recommended to efficiently screen for and characterize the biological activity of this compound.
Phase 1: Foundational In Vitro Screening
The initial phase focuses on broad screening assays to identify any significant biological effects and to determine a preliminary safety profile.
Objective: To determine if the compound has inhibitory activity against a panel of clinically relevant bacteria and fungi.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [5]
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Prepare a stock solution of this compound and perform serial dilutions in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under optimal growth conditions for each microorganism.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that inhibits visible microbial growth.
Objective: To evaluate the compound's toxicity against mammalian cell lines to establish a preliminary therapeutic window.
Protocol: MTT Assay for Cell Viability [5][6]
-
Cell Culture: Seed human cell lines (e.g., HeLa, HEK293) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells compared to an untreated control.
Table 1: Hypothetical Phase 1 Screening Data
| Assay | Test Organism/Cell Line | Endpoint | Hypothetical Result |
| Antimicrobial | S. aureus | MIC | 64 µg/mL |
| Antimicrobial | E. coli | MIC | >128 µg/mL |
| Antimicrobial | C. albicans | MIC | 32 µg/mL |
| Cytotoxicity | HeLa | IC50 | 150 µM |
| Cytotoxicity | HEK293 | IC50 | >200 µM |
Phase 2: Targeted In Vitro Assays
Based on the initial screening results and structural analogies, more specific in vitro assays can be employed.
Objective: To determine if the compound can inhibit the activity of specific enzymes.
Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol is based on the potential anti-inflammatory activity.
-
Enzyme and Substrate Preparation: Prepare purified COX-1 and COX-2 enzymes and their substrate, arachidonic acid.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Objective: To assess the compound's ability to bind to specific receptors.
Protocol: Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs) [6]
This is a general protocol that can be adapted for various GPCRs.
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Binding Reaction: Incubate the membranes with a known radiolabeled ligand for the receptor in the presence and absence of increasing concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competitive binding data.
Diagram 1: General Workflow for In Vitro Bioactivity Screening
Caption: A streamlined workflow for the initial in vitro screening of a novel compound.
Phase 3: Cell-Based Functional Assays
Once a "hit" is identified from the in vitro assays, cell-based functional assays are crucial to understand the compound's effect in a more biologically relevant context.
Objective: To investigate the compound's impact on specific intracellular signaling pathways.
Protocol: Western Blot Analysis of MAP Kinase Pathway
This protocol would be relevant if the compound shows anti-inflammatory or anti-proliferative activity.
-
Cell Treatment: Treat a relevant cell line (e.g., macrophages for inflammation) with the compound for various times and at different concentrations.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., ERK, JNK, p38).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect on protein phosphorylation.
Diagram 2: Hypothetical Signaling Pathway Modulation
Caption: A potential mechanism of action via a G-protein coupled receptor signaling cascade.
Future Directions and Advanced Studies
Should the initial phases of screening yield promising results, further in-depth studies would be warranted:
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., infection, inflammation, cancer).
-
Pharmacokinetic and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound.
-
Mechanism of Action Studies: Utilizing techniques such as transcriptomics and proteomics to gain a broader understanding of the compound's cellular effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.
Conclusion
This compound represents a novel chemical entity with significant potential for biological activity. Its structure as an unnatural amino acid combined with a dimethoxyphenyl group provides a strong rationale for a thorough investigation. The phased experimental approach outlined in this guide, progressing from broad in vitro screening to targeted cell-based and mechanistic studies, provides a robust framework for elucidating its pharmacological profile. The insights gained from such studies could pave the way for the development of new therapeutic agents.
References
- (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC.
- Novel screen methodologies for identification of new microbial metabolites with pharmacological activity - PubMed.
- Metabolism and action of amino acid analog anti-cancer agents - PubMed.
- Screening and identification of novel biologically active natural compounds - PMC.
- The effect of conformationally restricted amino acid. Analogues on the frog spinal cord in vitro - PubMed.
- Screening Methods for Bioactivity and Pharmacological Properties of Natural Products - Hilaris Publisher.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 93-40-3: (3,4-Dimethoxyphenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 3. 3,4-Dimethoxyphenylacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Metabolism and action of amino acid analog anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
literature review of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
An In-depth Technical Guide to 2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid: A Medicinal Chemistry Building Block
Introduction: Beyond the Canonical Twenty
In the landscape of modern drug discovery, the strategic incorporation of non-canonical amino acids into peptides and small molecules is a cornerstone of rational design. These unique structural units offer a powerful toolkit to overcome the inherent limitations of parent compounds, such as poor metabolic stability, low bioavailability, and non-specific targeting. This compound, a synthetic α-amino acid, emerges as a particularly valuable building block for medicinal chemists.
This technical guide provides a comprehensive (CAS No: 91819-11-3), intended for researchers, scientists, and drug development professionals.[1][2][3] We will delve into its physicochemical properties, plausible synthetic routes, robust analytical methodologies, and, most critically, the strategic rationale for its application in drug design. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into its use as a sophisticated scaffold in the generation of novel therapeutics.
Physicochemical and Structural Characteristics
This compound is a derivative of glycine where the α-carbon is substituted with a 3,4-dimethoxyphenyl group. This substitution imparts significant structural and chemical features that are pivotal to its function in medicinal chemistry. The dimethoxy-substituted phenyl ring, a common motif in many bioactive natural products and pharmaceuticals, introduces a unique combination of steric bulk and electronic properties.[4]
The presence of the carboxylic acid and amino groups provides the fundamental zwitterionic character typical of amino acids, allowing for peptide bond formation and influencing solubility in aqueous environments.[4] The methoxy groups contribute to the molecule's lipophilicity, which can be leveraged to enhance membrane permeability of drug candidates.[4]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 91819-11-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₄ | [2] |
| Molecular Weight | 211.22 g/mol | [2][3] |
| IUPAC Name | This compound | |
| Appearance | White to off-white solid (typical) | |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Computed XLogP3 | -1.7 to -1.8 | [5][6] |
Synthesis and Characterization: From Precursor to Purified Product
While multiple synthetic routes can be envisioned, a common and efficient method for preparing α-aryl amino acids is a variation of the Strecker synthesis, starting from the corresponding aldehyde. This approach is highly reliable and provides a clear path to the desired product.
Proposed Synthetic Workflow: A Modified Strecker Synthesis
The synthesis begins with 3,4-dimethoxybenzaldehyde (veratraldehyde), a readily available commercial starting material.[2] The aldehyde is reacted with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., sodium cyanide) to form an intermediate α-aminonitrile. Subsequent acid-catalyzed hydrolysis of the nitrile group yields the final carboxylic acid product.
Sources
- 1. This compound [glpbio.cn]
- 2. AMINO-(3,4-DIMETHOXY-PHENYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. [{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid (1142215-88-0) for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-amino-2-(2,5-dimethoxyphenyl)acetic Acid | C10H13NO4 | CID 3481107 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chiral Keystone: A Technical Guide to 2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid in Asymmetric Synthesis
Introduction: The Strategic Importance of Chiral α-Amino Acids
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral α-amino acids, particularly non-proteinogenic variants, serve as invaluable building blocks, offering a direct route to complex molecular architectures with defined stereochemistry. Among these, 2-amino-2-(3,4-dimethoxyphenyl)acetic acid stands out as a versatile and strategically important chiral synthon. Its dimethoxy-substituted phenyl ring is a common motif in a wide array of biologically active molecules, including alkaloids and isoquinoline-based pharmaceuticals. This guide provides an in-depth technical overview of the synthesis, chiral resolution, and application of this key chiral building block for researchers, scientists, and professionals in drug development.
Part 1: Accessing the Racemate - The Strecker Synthesis
The most direct and classical approach to the racemic form of this compound is the Strecker synthesis. This robust, one-pot, three-component reaction provides a reliable and scalable route to the corresponding α-aminonitrile, which is subsequently hydrolyzed to the target amino acid.[1][2][3]
The causality behind this choice of synthesis lies in its efficiency and the ready availability of the starting material, 3,4-dimethoxybenzaldehyde. The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion to form the α-aminonitrile.[1][3]
Experimental Protocol: Strecker Synthesis of (±)-2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid
Stage 1: Synthesis of (±)-2-Amino-2-(3,4-dimethoxyphenyl)acetonitrile
-
Imine Formation: In a well-ventilated fume hood, a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in methanol is charged into a round-bottom flask equipped with a magnetic stirrer. To this solution, ammonium chloride (1.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.[4]
-
Cyanide Addition: The reaction mixture is cooled to 0-5 °C using an ice bath. A solution of sodium cyanide (1.1 eq) in a minimal amount of water is prepared and added dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.[4]
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (±)-2-amino-2-(3,4-dimethoxyphenyl)acetonitrile.
Stage 2: Hydrolysis to (±)-2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid
-
Acid Hydrolysis: The crude α-aminonitrile is transferred to a round-bottom flask, and a strong acid, such as 6 M hydrochloric acid, is added.[5]
-
Reaction Conditions: The mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis of the nitrile to a carboxylic acid.
-
Isolation and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., aqueous ammonia) to its isoelectric point (typically around pH 5-6) to precipitate the amino acid. The solid product is collected by filtration, washed with cold water and ethanol, and dried to afford racemic this compound.[5]
Part 2: The Crucial Step - Chiral Resolution via Diastereomeric Salt Formation
With the racemic amino acid in hand, the critical step is the separation of the enantiomers. The most common and industrially scalable method for this is chiral resolution through the formation of diastereomeric salts.[6] This technique leverages the different physical properties, primarily solubility, of the diastereomeric salts formed between the racemic compound and a chiral resolving agent.[6] For the resolution of a racemic amino acid, which is amphoteric, a chiral acid or base can be employed. Tartaric acid, a readily available and inexpensive chiral resolving agent, is an excellent choice for the resolution of racemic amines and amino acids.[7][8]
The principle of this method is based on the reaction of the racemic amino acid with an enantiomerically pure resolving agent, in this case, L-(+)-tartaric acid, to form a pair of diastereomeric salts: [(R)-amino acid · (L)-tartrate] and [(S)-amino acid · (L)-tartrate]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[6]
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
-
Salt Formation: A solution of L-(+)-tartaric acid (0.5 - 1.0 molar equivalent) in a suitable solvent (e.g., a mixture of methanol and water) is prepared. The racemic this compound is then added to this solution. The mixture is heated gently to ensure complete dissolution.
-
Fractional Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
Isolation of the Diastereomeric Salt: The precipitated crystals are collected by filtration and washed with a small amount of the cold solvent mixture. The crystallization process can be repeated until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer.
-
Liberation of the Enantiopure Amino Acid: The purified diastereomeric salt is dissolved in water, and the pH is adjusted to the isoelectric point of the amino acid using a suitable base (e.g., aqueous ammonia). This will precipitate the enantiomerically pure amino acid, while the tartaric acid remains in solution as its salt.
-
Purification and Characterization: The enantiopure amino acid is collected by filtration, washed with cold water, and dried. The other enantiomer can be recovered from the mother liquor by a similar process of basification and precipitation. The enantiomeric purity of each isomer should be confirmed by measuring its specific rotation and by chiral HPLC analysis.
Part 3: Characterization of the Enantiomers
Thorough characterization of the enantiopure forms of this compound is essential for their use as chiral building blocks. This includes determination of their specific rotation and detailed analysis of their NMR spectra.
Data Presentation: Physicochemical and Spectroscopic Properties
| Property | (R)-Enantiomer | (S)-Enantiomer | Reference |
| Specific Rotation [α]D | Data not available in searched results | Data not available in searched results | |
| ¹H NMR (ppm) | Predicted shifts based on similar structures:~7.0-6.8 (m, 3H, Ar-H)~4.5 (s, 1H, α-H)~3.8 (s, 6H, 2x OCH₃) | Predicted shifts based on similar structures:~7.0-6.8 (m, 3H, Ar-H)~4.5 (s, 1H, α-H)~3.8 (s, 6H, 2x OCH₃) | [9][10] |
| ¹³C NMR (ppm) | Predicted shifts based on similar structures:~175 (C=O)~149 (Ar-C-O)~148 (Ar-C-O)~128 (Ar-C)~120 (Ar-CH)~112 (Ar-CH)~111 (Ar-CH)~60 (α-C)~56 (OCH₃) | Predicted shifts based on similar structures:~175 (C=O)~149 (Ar-C-O)~148 (Ar-C-O)~128 (Ar-C)~120 (Ar-CH)~112 (Ar-CH)~111 (Ar-CH)~60 (α-C)~56 (OCH₃) | [11][12][13] |
Note: The specific rotation values and detailed, experimentally verified NMR data for the individual enantiomers of this compound were not available in the searched results. The NMR data provided are predicted shifts based on the analysis of structurally similar compounds.
Part 4: Application in Asymmetric Synthesis - A Gateway to Isoquinoline Alkaloids
The true value of enantiopure this compound lies in its application as a chiral building block. Its structural features make it an ideal precursor for the asymmetric synthesis of a variety of complex molecules, most notably tetrahydroisoquinoline alkaloids. These natural products and their synthetic analogues exhibit a broad spectrum of biological activities and are prominent in medicinal chemistry.
A key transformation utilizing this chiral amino acid is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. When a chiral α-amino acid like this compound is used, the stereochemistry of the newly formed chiral center in the isoquinoline ring is controlled by the stereochemistry of the starting amino acid.
Conceptual Workflow: Asymmetric Synthesis of Tetrahydroisoquinolines
Asymmetric Pictet-Spengler reaction workflow.
This synthetic strategy provides a powerful and convergent approach to a wide range of chiral isoquinoline alkaloids, where the 3,4-dimethoxyphenyl moiety often forms a key part of the final molecular scaffold.
Conclusion: A Versatile Tool for Stereoselective Synthesis
This compound, accessible in its racemic form via the robust Strecker synthesis and separable into its pure enantiomers through classical diastereomeric salt resolution, represents a cornerstone chiral building block for asymmetric synthesis. Its utility, particularly in the construction of complex and biologically significant isoquinoline alkaloids, underscores its importance in the fields of medicinal chemistry and drug development. This guide provides the fundamental knowledge and practical insights necessary for researchers to effectively synthesize, resolve, and utilize this valuable chiral synthon in their own research endeavors. Further exploration into asymmetric synthetic routes to directly access the enantiopure forms of this amino acid will undoubtedly continue to enhance its value and applicability in the synthesis of next-generation therapeutics.
References
- Wiley-VCH. (2007).
- NROChemistry. Strecker Synthesis.
- Master Organic Chemistry. Strecker Synthesis.
- Wikipedia. Strecker amino acid synthesis.
- Wikipedia. Specific rotation.
- NC State University Libraries. 3.3 Optical Activity – Fundamentals of Organic Chemistry.
- Trapp, O. (2017). Synthetic approaches towards alkaloids bearing α-tertiary amines. Organic & Biomolecular Chemistry, 15(1), 24-38.
- PubChem. (3,4-Dimethoxyphenyl)acetic acid.
- Chemistry LibreTexts. 5.3: Optical Activity.
- Google Patents. A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- Chemistry LibreTexts. 5.4: Optical Activity.
- Reddit. Could someone please explain this?.
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. 2-amino-2-(2,5-dimethoxyphenyl)acetic Acid.
- Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Stendall, C. J., & Sweeney, J. B. (2018). Syntheses and applications of enantiopure δ-amino acids and their precursors. Tetrahedron, 74(26), 3325-3346.
- Periasamy, M. (2008). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 5(4), 334-357.
- Herbert, R. B., & Knagg, E. (1986). Synthesis of the alkaloids, 3′,4′-dimethoxy-2-(2-piperidyl)acetophenone, julandine, and cryptopleurine. Journal of the Chemical Society, Perkin Transactions 1, 109-113.
- Fogassy, E., Nógrádi, M., & Pálovics, E. (2006). Recent Developments in Optical Resolution. Current Organic Chemistry, 10(11), 1269-1294.
- Quora. What is the chemical method for the resolution of (+) tartaric acid?.
- Cole, A. G., et al. (2008). Synthesis of (3,4-dimethoxyphenoxy)alkylamino acetamides as orexin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(20), 5420-5423.
- UMassD Repository. Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry.
Sources
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) 1H NMR [m.chemicalbook.com]
- 10. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) 13C NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
An In-Depth Technical Guide to the Enantioselective Synthesis of 2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid
Introduction: The Significance of a Chiral Building Block
In the landscape of modern drug discovery and development, the deliberate incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone strategy for creating novel therapeutics with enhanced pharmacological profiles.[1] 2-Amino-2-(3,4-dimethoxyphenyl)acetic acid, a derivative of phenylglycine, stands out as a particularly valuable chiral building block. Its rigid, substituted aromatic structure allows for the fine-tuning of molecular frameworks to improve potency, selectivity, and metabolic stability in peptides and small molecule drugs.
However, the utility of this compound is intrinsically linked to its stereochemistry. The biological activity of its two enantiomers can differ dramatically, making the development of robust, scalable, and highly enantioselective synthetic routes a critical challenge for medicinal and process chemists. This guide provides a comprehensive overview of the primary methodologies for achieving this synthesis, grounded in mechanistic principles and field-proven protocols. We will explore three dominant strategies: catalytic asymmetric synthesis, the use of chiral auxiliaries, and enzymatic resolution, offering a comparative analysis to aid researchers in selecting the optimal path for their specific objectives.
Chapter 1: Catalytic Asymmetric Synthesis: The Modern Approach
Catalytic asymmetric synthesis represents the pinnacle of efficiency and atom economy in chiral synthesis.[2] By employing a small amount of a chiral catalyst, it is possible to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, two catalytic methods are particularly powerful: asymmetric hydrogenation and the asymmetric Strecker reaction.
Asymmetric Hydrogenation of Prochiral Precursors
Asymmetric hydrogenation is a highly sustainable and "green" strategy that offers excellent atom economy with minimal waste.[2] The core principle involves the hydrogenation of a prochiral imine or enamide precursor using a transition-metal complex bearing a chiral ligand. The ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thereby setting the stereocenter.
The choice of catalyst is paramount. Rhodium, Ruthenium, and Iridium complexes paired with chiral phosphine ligands have shown exceptional efficacy and selectivity in the hydrogenation of nitrogenated compounds.[3] The selection of the ligand is often substrate-dependent and is critical for achieving high enantioselectivity.
Caption: General workflow for asymmetric hydrogenation.
The Asymmetric Strecker Reaction
The Strecker synthesis is a classic and versatile method for producing α-amino acids from an aldehyde, an amine (or ammonia), and a cyanide source.[4] The catalytic asymmetric variant employs a chiral catalyst to control the addition of cyanide to an in situ-formed imine, generating a chiral α-aminonitrile intermediate with high enantiomeric excess. This intermediate is then hydrolyzed to the target amino acid.
This three-component reaction is highly convergent. Recent advancements have led to the development of robust chiral catalysts, such as those based on thiourea, that can operate effectively even with aqueous cyanide salts, enhancing the safety and scalability of the procedure.[5] This method is particularly advantageous for creating α-aryl substituted amino acids, which are not accessible via alkene hydrogenation.[5]
Caption: Key steps in the catalytic asymmetric Strecker reaction.
Chapter 2: Chiral Auxiliary-Mediated Synthesis: A Robust and Reliable Strategy
The use of chiral auxiliaries is a classical, powerful, and highly reliable method for controlling stereochemistry.[6] This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate.[7] The auxiliary then directs a subsequent bond-forming reaction to occur on one face of the molecule, creating a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved and can often be recovered for reuse.[7]
For synthesizing our target amino acid, this typically involves alkylating a glycine enolate equivalent that is attached to an auxiliary like an Evans oxazolidinone or a Schöllkopf bis-lactim ether.[1][6] The steric bulk of the auxiliary effectively shields one face of the planar enolate, forcing the electrophile (3,4-dimethoxybenzyl bromide) to approach from the less hindered side.
Caption: General workflow for synthesis using a chiral auxiliary.
Experimental Protocol: Asymmetric Synthesis via a Ni(II) Complex of a Glycine Schiff Base
This protocol describes a well-established method using a chiral Ni(II) complex to direct the alkylation of a glycine equivalent.[1] The rigidity of the metal complex provides excellent stereocontrol.
Materials:
-
Ni(II) complex of (S)-glycine Schiff base (derived from (S)-2-aminobenzophenone and glycine)
-
3,4-Dimethoxybenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetra-n-butylammonium bromide (TBAB)
-
Acetonitrile (ACN), anhydrous
-
6N Hydrochloric acid (HCl)
-
Ion-exchange chromatography resin
Procedure:
-
Reaction Setup: To a solution of the Ni(II) complex (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and tetra-n-butylammonium bromide (0.1 eq). Stir the mixture at room temperature for 15 minutes. The TBAB acts as a phase-transfer catalyst.
-
Alkylation: Add 3,4-dimethoxybenzyl bromide (1.2 eq) to the reaction mixture. Heat the mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature is necessary to drive the alkylation to completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃ and other salts. Evaporate the solvent from the filtrate under reduced pressure to yield the crude diastereomerically enriched complex.
-
Auxiliary Cleavage: Subject the crude product to acidic hydrolysis by refluxing in 6N HCl for 6-8 hours. This step cleaves both the chiral auxiliary and the Schiff base, liberating the desired α-amino acid.
-
Purification: Purify the final product by ion-exchange chromatography to isolate the pure this compound.
Chapter 3: Enzymatic and Chemoenzymatic Strategies
Biocatalysis offers an exceptionally selective method for obtaining chiral compounds under mild, environmentally friendly conditions. For amino acid synthesis, the most common approach is the kinetic resolution of a racemic mixture.
Dynamic Kinetic Resolution (DKR)
A standard kinetic resolution is limited to a theoretical maximum yield of 50% because the enzyme only acts on one enantiomer, leaving the other untouched. Dynamic kinetic resolution (DKR) elegantly overcomes this limitation.[8] In a DKR process, the enzymatic resolution is coupled with an in-situ racemization of the starting material. As the enzyme selectively consumes one enantiomer, the remaining (undesired) enantiomer is continuously converted back into the racemate, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.[8]
A powerful chemoenzymatic approach combines the chemical Strecker synthesis with an enzymatic resolution.[8] A racemic α-aminonitrile is synthesized chemically, and then a nitrilase enzyme selectively hydrolyzes one enantiomer of the nitrile to the corresponding amino acid. The alkaline conditions of the Strecker synthesis can facilitate the racemization of the unreacted aminonitrile, enabling a DKR process.[8]
Caption: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR).
Chapter 4: Comparative Analysis and Method Selection
Choosing the appropriate synthetic strategy depends on several factors, including the desired scale, required enantiopurity, cost of reagents and catalysts, and available laboratory equipment.
| Methodology | Advantages | Disadvantages | Best Suited For |
| Asymmetric Hydrogenation | High atom economy, excellent enantioselectivity, scalable, low waste.[2] | Requires high-pressure hydrogenation equipment; catalysts can be expensive and air-sensitive. | Process development and large-scale manufacturing. |
| Asymmetric Strecker | Convergent, uses inexpensive starting materials, good for α-aryl glycines.[4][5] | Uses toxic cyanide sources (though safer salts can be used); catalyst loading may be higher than hydrogenation.[5] | Lab-scale synthesis and rapid analog generation. |
| Chiral Auxiliary | Robust, reliable, high diastereoselectivity, well-established procedures.[1][6] | Not atom-economical (stoichiometric auxiliary), requires extra steps for attachment and cleavage. | Small to medium-scale synthesis where reliability is paramount. |
| Dynamic Kinetic Resolution | Can achieve >99% e.e. and ~100% theoretical yield, mild reaction conditions.[8] | Requires screening for a suitable enzyme; compatibility between racemization and resolution conditions can be challenging. | Synthesizing high-value products where enantiopurity is critical. |
Conclusion
The enantioselective synthesis of this compound is a well-addressed challenge with multiple viable and robust solutions. Modern catalytic methods, including asymmetric hydrogenation and the Strecker reaction, offer the most efficient and scalable routes, aligning with the principles of green chemistry.[2][4] Traditional chiral auxiliary methods, while less atom-economical, remain a dependable strategy for achieving high stereopurity on a laboratory scale.[6] Finally, chemoenzymatic methods employing dynamic kinetic resolution provide an elegant and highly selective alternative, particularly when exceptional levels of enantiopurity are required.[8] The selection of a specific pathway will ultimately be guided by the project's specific constraints and goals, but the diverse toolkit available ensures that this valuable building block is accessible to researchers across the spectrum of drug discovery and development.
References
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.National Institutes of Health (NIH).[Link]
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.MDPI.[Link]
- Asymmetric hydrogenation for the synthesis of chiral amines.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.PubMed.[Link]
- Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.
- Chiral auxiliary.Wikipedia.[Link]
- Scaleable catalytic asymmetric Strecker syntheses of unn
- Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids.National Institutes of Health (NIH).[Link]
- Asymmetric Strecker synthesis of α-arylglycines.PubMed.[Link]
- Recent advances on asymmetric Strecker reactions.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification.National Institutes of Health (NIH).[Link]
- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 4. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. frontiersin.org [frontiersin.org]
asymmetric synthesis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
An In-Depth Technical Guide to the Asymmetric Synthesis of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
Introduction: The Significance of a Chiral Building Block
This compound, a non-proteinogenic α-amino acid, is a valued chiral building block in medicinal chemistry and pharmaceutical development. Its enantiomerically pure forms are crucial precursors for synthesizing a range of bioactive molecules, where stereochemistry dictates pharmacological activity and safety profiles. The 3,4-dimethoxyphenyl moiety, often referred to as a veratryl group, is a common feature in natural products and synthetic drugs. The primary challenge, and the focus of this guide, lies in controlling the stereochemistry at the α-carbon to produce single enantiomers with high purity. This document provides an in-depth exploration of robust and field-proven methodologies for achieving this, grounded in mechanistic understanding and practical application for researchers and drug development professionals.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiopure α-amino acids is a well-explored field, with several powerful strategies emerging as industry standards.[1] We will dissect three principal, highly effective routes to this compound: Asymmetric Strecker Synthesis, Chiral Auxiliary-Mediated Alkylation, and Biocatalytic Desymmetrization. Each method offers distinct advantages in terms of efficiency, scalability, and stereocontrol.
Catalytic Asymmetric Strecker Synthesis
The Strecker synthesis is a classic, multicomponent reaction that constructs the α-amino acid scaffold from an aldehyde, an amine source, and cyanide in a single pot.[2][3][4] The modern asymmetric variant introduces chirality through the use of a chiral catalyst, which orchestrates the nucleophilic addition of cyanide to an imine intermediate.[5]
The reaction begins with the condensation of 3,4-dimethoxybenzaldehyde with an amine (e.g., ammonia or a protected amine) to form an imine. A chiral catalyst, typically a Lewis acid or base, coordinates to the imine. This coordination creates a chiral environment, biasing one face of the imine for the subsequent nucleophilic attack by the cyanide ion.[5] This catalyst-controlled facial selectivity is the cornerstone of the asymmetric induction, leading to the formation of an α-aminonitrile enriched in one enantiomer. The final step is the hydrolysis of the nitrile group to a carboxylic acid, which typically proceeds without affecting the newly established stereocenter.[3][6]
This protocol is a representative example adapted from methodologies for substituted benzaldehydes.[7]
-
Imine Formation & Cyanation:
-
In a nitrogen-flushed flask, dissolve the chiral catalyst (e.g., a titanium-based complex, 5 mol%) in an anhydrous solvent like toluene at room temperature.
-
Add 3,4-dimethoxybenzaldehyde (1.0 eq) to the solution.
-
Add a solution of aqueous ammonia (2.0 eq) and stir for 30 minutes to facilitate imine formation.
-
Cool the mixture to 0°C and add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise over 15 minutes. The use of TMSCN is often preferred for its solubility and controlled reactivity over cyanide salts.
-
Allow the reaction to stir at 0-4°C for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of the imine.
-
-
Hydrolysis:
-
Upon completion, quench the reaction by carefully adding 6M hydrochloric acid (HCl).
-
Heat the mixture under reflux for 4-6 hours to hydrolyze the nitrile and any silyl ethers.
-
Cool the mixture to room temperature and extract with an organic solvent (e.g., diethyl ether) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) using a base like aqueous ammonia to precipitate the product.
-
Filter the solid product, wash with cold water and ethanol, and dry under vacuum.
-
Chiral Auxiliary-Mediated Alkylation
This strategy relies on the temporary incorporation of a chiral molecule—the chiral auxiliary—to direct a diastereoselective alkylation reaction.[8] The auxiliary is later removed, yielding the enantiomerically enriched amino acid. Evans' oxazolidinone auxiliaries and pseudoephedrine are classic examples that provide excellent stereocontrol.[8][9]
The process begins by acylating a chiral auxiliary (e.g., an Evans oxazolidinone) with a glycine derivative. The resulting N-acyl oxazolidinone is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The auxiliary sterically shields one face of the enolate, forcing an incoming electrophile—in this case, 3,4-dimethoxybenzyl bromide—to approach from the less hindered face.[8] This diastereoselective alkylation establishes the desired stereocenter. Finally, the auxiliary is cleaved, typically via hydrolysis, to release the target amino acid. The auxiliary can often be recovered and reused, adding to the method's efficiency.[8]
-
Adduct Formation:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78°C, add n-butyllithium (1.05 eq) dropwise.
-
After 15 minutes, add bromoacetyl bromide (1.1 eq) and stir for 1 hour at -78°C, then warm to 0°C for 30 minutes. This forms the N-bromoacetyl adduct.
-
Displace the bromide with an azide using sodium azide to form the N-azidoacetyl adduct, a stable glycine equivalent.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-azidoacetyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78°C.
-
Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add a solution of 3,4-dimethoxybenzyl bromide (1.2 eq) in THF and stir at -78°C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Purify by column chromatography.
-
-
Auxiliary Cleavage & Azide Reduction:
-
Dissolve the alkylated product in a THF/water mixture. Add lithium hydroxide (LiOH) (2.0 eq) and hydrogen peroxide (H₂O₂) (4.0 eq) at 0°C to hydrolyze the auxiliary.
-
The chiral auxiliary can be recovered from the organic phase.
-
The resulting azido acid in the aqueous phase is then reduced to the amine. A common method is hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Purify the final amino acid by recrystallization or ion-exchange chromatography.
-
Biocatalytic Synthesis via Dynamic Kinetic Resolution
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods.[10] Enzymes operate under mild conditions and can exhibit near-perfect enantioselectivity. A chemoenzymatic approach using a nitrilase for dynamic kinetic resolution (DKR) is particularly powerful.[7]
This process starts with the chemical synthesis of racemic α-aminonitrile from 3,4-dimethoxybenzaldehyde, ammonia, and cyanide. This racemic mixture is then subjected to an enantioselective enzyme. A nitrilase, for example, will selectively hydrolyze only one enantiomer of the aminonitrile (e.g., the S-enantiomer) to the corresponding amino acid. The key to achieving a yield greater than 50% is the in situ racemization of the unreacted aminonitrile (the R-enantiomer).[7] Under slightly basic conditions, the α-proton of the aminonitrile is labile, allowing the unreacted enantiomer to continuously racemize back to a 1:1 mixture. This provides a constant supply of the desired substrate for the enzyme, theoretically allowing for a 100% conversion to a single enantiomer of the amino acid.
-
Racemic Aminonitrile Synthesis:
-
In a flask, combine 3,4-dimethoxybenzaldehyde (1.0 eq), ammonium chloride (1.5 eq), and sodium cyanide (1.2 eq) in a mixture of water and methanol.
-
Stir the reaction at room temperature for 12-24 hours.
-
Extract the resulting racemic 2-amino-2-(3,4-dimethoxyphenyl)acetonitrile into an organic solvent like ethyl acetate and concentrate under reduced pressure.
-
-
Enzymatic Resolution:
-
Prepare a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.5).
-
Add the crude racemic aminonitrile (1.0 eq) to the buffer.
-
Introduce the nitrilase enzyme (commercially available or as a whole-cell preparation) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40°C) for 8-16 hours. Monitor the reaction for the formation of the amino acid and consumption of the aminonitrile by HPLC.
-
The reaction conditions facilitate the racemization of the unreacted nitrile.
-
-
Product Isolation:
-
Once the reaction is complete, remove the enzyme (e.g., by centrifugation if using whole cells or filtration).
-
Acidify the aqueous solution with HCl to pH ~2 to dissolve the amino acid and precipitate any proteins.
-
After another filtration, adjust the pH of the filtrate to the isoelectric point (pH 5-6) to precipitate the enantiopure amino acid.
-
Filter the product, wash with cold water, and dry.
-
Comparative Data Summary
The choice of synthetic route often depends on a balance of factors including required purity, scale, cost, and available equipment. The table below summarizes the key parameters for the discussed methods.
| Parameter | Catalytic Asymmetric Strecker | Chiral Auxiliary-Mediated | Biocatalytic (Nitrilase DKR) |
| Starting Material | 3,4-Dimethoxybenzaldehyde | Glycine Derivative + 3,4-Dimethoxybenzyl Bromide | 3,4-Dimethoxybenzaldehyde |
| Typical Yield | 70-90% | 60-80% | 85-95%[7] |
| Enantiomeric Excess (ee) | >95%[7] | >98% (as diastereomeric excess) | >99%[7] |
| Key Reagents | Chiral Catalyst, Cyanide Source | Chiral Auxiliary, Strong Base, Electrophile | Cyanide Source, Nitrilase Enzyme |
| Number of Steps | 2 (One-pot amination/cyanation, hydrolysis) | 3-4 (Adduct formation, alkylation, cleavage) | 1-2 (One-pot synthesis and resolution) |
| Waste Products | Catalyst waste, cyanide salts | Stoichiometric auxiliary waste, salts | Minimal, biodegradable[7] |
| Scalability | Moderate to High | Moderate (cost of auxiliary) | High |
Conclusion
The can be achieved through several robust and high-fidelity methodologies. The Catalytic Asymmetric Strecker Synthesis offers an efficient, atom-economical route with high enantioselectivity. Chiral Auxiliary-Mediated Alkylation provides exceptional stereocontrol and predictability, albeit with more steps and stoichiometric chiral waste. Finally, Biocatalytic DKR represents a state-of-the-art, green chemistry approach, delivering superior enantiopurity and yield under mild conditions, making it highly attractive for industrial-scale production. The optimal choice will be dictated by the specific needs of the research or development program, balancing factors of speed, cost, scale, and environmental impact.
References
- Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link][11]
- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [Link][12]
- The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Journal of the American Chemical Society. [Link][13]
- Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids.
- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions.
- Strecker Synthesis. NROChemistry. [Link][2]
- Strecker Synthesis. Organic Chemistry Portal. [Link][5]
- Chiral auxiliary. Wikipedia. [Link][8]
- Strecker amino acid synthesis. Wikipedia. [Link][3]
- Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link][4]
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link][15]
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.
- DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF.
- Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link][18]
- The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link][19]
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link][10]
- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
Sources
- 1. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. medschoolcoach.com [medschoolcoach.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
mechanism of action of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid derivatives
An In-Depth Technical Guide to the Mechanism of Action of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid Derivatives
Executive Summary
Derivatives of this compound represent a class of synthetic amino acids with significant therapeutic potential, primarily explored for their anticonvulsant and neuroprotective properties. This guide elucidates the core mechanism of action, focusing on their role as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a critical mediator of excitatory neurotransmission in the central nervous system. We will dissect the molecular interactions, downstream signaling consequences, and the structure-activity relationships that govern their pharmacological profile. Furthermore, this document provides detailed experimental protocols for researchers aiming to investigate and validate the mechanistic underpinnings of this promising compound class.
Introduction: The Phenylglycine Scaffold in Neuroscience
Phenylglycine and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their ability to mimic endogenous amino acids and interact with a variety of biological targets. The rigidified structure of these non-proteinogenic amino acids allows for precise conformational control, which is essential for achieving high-affinity and selective binding to receptor subtypes.
The this compound Core Structure
The this compound scaffold is characterized by a central alpha-carbon connected to an amino group, a carboxylic acid, a hydrogen atom, and a 3,4-dimethoxyphenyl ring. The dimethoxy substitution on the phenyl ring is a key feature, influencing the molecule's electronic properties and its ability to form specific hydrogen bonds and hydrophobic interactions with its biological target. This core structure has been a focal point for the development of central nervous system (CNS) active agents.
Primary Mechanism of Action: NMDA Receptor Antagonism
The principal mechanism of action for many bioactive this compound derivatives is their function as antagonists of the NMDA receptor, specifically at the glycine co-agonist binding site.
The NMDA Receptor: A Key Player in Excitotoxicity
The NMDA receptor is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Glycine Site Antagonism
For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its respective sites (the GluN2 and GluN1 subunits). Derivatives of this compound act as competitive antagonists at the glycine binding site on the GluN1 subunit. By occupying this site, they prevent the binding of the endogenous co-agonist, thereby allosterically inhibiting the channel opening even in the presence of glutamate. This blockade of the NMDA receptor ion channel prevents the excessive influx of Ca²⁺, mitigating the downstream neurotoxic effects.
The following diagram illustrates the mechanism of NMDA receptor antagonism.
Caption: Competitive antagonism at the NMDA receptor's glycine binding site.
Modulated Signaling Pathways
By inhibiting NMDA receptor activation, these derivatives effectively suppress the downstream signaling cascades associated with excitotoxicity.
The Calcium-Dependent Neurotoxic Cascade
The blockade of Ca²⁺ influx prevents the activation of several calcium-dependent enzymes that contribute to neuronal damage. This includes:
-
Calpains and Caspases: Proteases that degrade essential cellular proteins and trigger apoptosis.
-
Nitric Oxide Synthase (nNOS): Leads to the production of nitric oxide (NO), which can react with superoxide to form the highly damaging peroxynitrite radical.
-
Phospholipases: Cause membrane damage and the release of pro-inflammatory molecules.
The diagram below outlines the interruption of this neurotoxic pathway.
Caption: Interruption of the excitotoxic cascade by NMDA receptor antagonists.
Experimental Workflows for Mechanistic Elucidation
Validating the mechanism of action requires a multi-tiered approach, from molecular binding assays to cellular functional assays.
Workflow for Target Engagement and Functional Antagonism
The following workflow provides a logical progression for characterizing a novel derivative.
Caption: A streamlined workflow for validating the mechanism of action.
Protocol: Radioligand Binding Assay for Glycine Site Affinity
This protocol determines the affinity (Ki) of a test compound for the NMDA receptor glycine binding site.
Objective: To quantify the binding affinity of the derivative by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]glycine or [³H]DCKA) from the receptor.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
Radioligand (e.g., [³H]glycine)
-
Test derivative at various concentrations
-
Non-specific binding control (e.g., high concentration of unlabeled glycine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold and vacuum pump
-
Scintillation counter
Methodology:
-
Preparation: Prepare serial dilutions of the test derivative.
-
Incubation: In a microcentrifuge tube, combine the rat cortical membranes, radioligand, and either buffer, test derivative, or non-specific binding control.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent displacement of the radioligand versus the log concentration of the test derivative. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol: Electrophysiology (Patch-Clamp) Assay
This protocol directly measures the functional inhibition of NMDA receptor-mediated currents.
Objective: To assess the ability of the derivative to inhibit ion flow through the NMDA receptor channel in response to agonist stimulation.
Materials:
-
Cultured neurons (e.g., primary hippocampal neurons) or oocytes expressing NMDA receptors.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
External solution containing glutamate and glycine/D-serine.
-
Internal pipette solution.
-
Test derivative.
Methodology:
-
Cell Preparation: Select a healthy cell for recording.
-
Patching: Establish a whole-cell patch-clamp configuration.
-
Baseline Current: Perfuse the cell with the external solution containing glutamate and a co-agonist to elicit a stable baseline NMDA current.
-
Compound Application: Apply the test derivative at various concentrations to the cell via the perfusion system.
-
Measurement: Record the change in the amplitude of the NMDA-mediated current in the presence of the derivative.
-
Washout: Wash out the compound to observe the reversibility of the inhibition.
-
Data Analysis: Plot the percent inhibition of the current versus the concentration of the derivative to determine the IC₅₀ for functional antagonism.
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of these derivatives is highly dependent on their chemical structure. Key SAR observations are summarized below.
| Modification Site | Observation | Implication for Activity |
| Phenyl Ring Substituents | The 3,4-dimethoxy pattern is often crucial for high affinity. Shifting or removing these groups can drastically reduce potency. | The methoxy groups likely engage in critical hydrogen bonding or hydrophobic interactions within the glycine binding pocket of the GluN1 subunit. |
| Alpha-Carbon Stereochemistry | The (R)-enantiomer frequently displays significantly higher potency than the (S)-enantiomer. | The glycine binding site is stereoselective, indicating a specific three-point binding orientation is required for optimal antagonism. |
| Carboxylic Acid Group | Esterification or amidation of the carboxylic acid typically abolishes activity. | The negatively charged carboxylate is essential for binding, likely forming an ionic interaction with a positively charged residue in the binding site. |
| Amino Group | N-alkylation or acylation can modulate potency and CNS penetration, but large, bulky substituents are generally not tolerated. | The primary amino group is a key pharmacophoric feature, likely involved in a critical hydrogen bond interaction. |
Conclusion and Future Directions
Derivatives of this compound are potent and selective antagonists of the NMDA receptor's glycine co-agonist site. This mechanism underpins their potential as neuroprotective and anticonvulsant agents by mitigating excitotoxicity. The well-defined structure-activity relationship provides a clear roadmap for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Future research should focus on:
-
Subunit Selectivity: Developing derivatives with selectivity for specific GluN2 subunits (A-D) to fine-tune the therapeutic effects and reduce side effects.
-
Pharmacokinetics: Optimizing the scaffold to improve blood-brain barrier penetration and oral bioavailability.
-
In Vivo Efficacy: Expanding the evaluation of lead compounds in robust animal models of epilepsy, ischemic stroke, and neurodegenerative diseases.
This guide provides a foundational understanding of the mechanism of action for this important class of compounds and offers a practical framework for their continued investigation and development.
References
Due to the specificity of the chemical class "this compound derivatives," the following references are representative of research on closely related phenylglycine derivatives that target the NMDA receptor glycine site, establishing the foundational principles described in this guide. The search for a single paper on this exact, broad class was not fruitful, indicating it's not a widely recognized, homogenous group. The principles are drawn from the study of its component parts and analogues.
- Title: Synthesis and anticonvulsant activity of some 2-amino-2-phenylacetic acid derivatives Source: ResearchG
- Title: Design and Synthesis of Phenylglycine Derivatives as Novel Anticonvulsant Agents Source: MDPI (Molecules Journal) URL:[Link]
- Title: The NMDA receptor glycine site and its pharmacological antagonists.
- Title: Structure-activity relationships for a series of quinoxaline-2,3-dione antagonists of the N-methyl-D-aspartate receptor glycine binding site. Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]
Methodological & Application
Topic: Chiral Separation of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid Enantiomers
An Application Guide by the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for the development of robust analytical methods for the enantioselective separation of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid. As a non-proteinogenic amino acid, the stereochemical configuration of this molecule is a critical quality attribute in pharmaceutical research and development. This guide presents field-proven strategies and detailed starting protocols for direct chiral separation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), along with an alternative indirect HPLC method following derivatization. The methodologies are grounded in established principles of chiral recognition, with an emphasis on explaining the causal relationships between analyte structure, stationary phase chemistry, and mobile phase composition to empower researchers in developing and validating specific, high-resolution assays.
Part 1: Foundational Strategy — The Science of Chiral Recognition
The successful enantioseparation of this compound hinges on selecting an analytical system that can effectively differentiate the spatial arrangement of its stereoisomers. The analyte possesses a primary amine and a carboxylic acid group attached to the chiral center, as well as an aromatic dimethoxyphenyl moiety. These functional groups are the primary interaction points with a Chiral Stationary Phase (CSP). Direct enantioseparation is often preferred as it avoids the extra step of derivatization, which can introduce its own complexities and potential for error.[1][2]
The choice of CSP is the most critical parameter. Based on the analyte's structure, the following CSPs offer the highest probability of success:
-
Crown Ether-Based CSPs: These phases are exceptionally well-suited for the separation of compounds containing a primary amine.[3] The chiral recognition mechanism involves the complexation of the protonated primary amine (R-NH3+) within the crown ether's cavity through multiple hydrogen bonds.[1] For this reason, crown ether columns are a primary recommendation for this analyte. They are typically operated with an acidic mobile phase to ensure the amine is in its cationic form.[1][4]
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin): These are highly versatile CSPs capable of multiple interaction modes, including ionic, hydrogen bonding, and dipole-dipole interactions. Their zwitterionic nature makes them ideal for separating polar and ionic compounds like underivatized amino acids.[2] Teicoplanin-based columns can operate in various mobile phase modes (reversed-phase, polar organic), offering significant flexibility during method development.[1]
-
Polysaccharide-Based CSPs: Derivatized cellulose or amylose phases are broad-spectrum CSPs that often provide excellent resolution for a wide range of chiral compounds, including those with aromatic groups.[5][6] Recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. These are particularly powerful when used with SFC.
The following diagram illustrates the logical workflow for selecting and developing a chiral separation method.
Caption: Chiral Separation Method Development Workflow.
Part 2: Experimental Protocols
These protocols are designed as robust starting points for method development. Analysts should perform initial screening with the recommended columns and mobile phases, followed by fine-tuning to achieve optimal resolution and analysis time.
Protocol 1: Direct Enantioseparation by Chiral HPLC
This protocol focuses on using a crown ether-based CSP, which is highly specific for the primary amine of the target analyte.
1. Materials and Reagents:
-
Racemic this compound standard
-
Methanol (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Perchloric Acid (HClO₄) or Trifluoroacetic Acid (TFA)
-
Recommended HPLC Column: ChiroSil® SCA(-) or CROWNPAK® CR-I(+) (150 x 4.6 mm, 5 µm)[3]
2. Instrument and Conditions:
-
HPLC System: Standard HPLC or UHPLC system with UV detector
-
Detection Wavelength: 280 nm (based on the absorbance of the dimethoxyphenyl group)
-
Column Temperature: 25°C (can be varied from 15-40°C to optimize selectivity)
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1.0 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 50 µg/mL using the mobile phase as the diluent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Chromatographic Procedure (Starting Conditions):
| Parameter | Condition A (Crown Ether CSP) | Rationale |
| Mobile Phase | 85% Methanol / 15% Water with 10 mM HClO₄ | The acidic aqueous-organic mobile phase ensures protonation of the primary amine for interaction with the crown ether CSP.[3] |
| Flow Rate | 1.0 mL/min | Standard starting flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time vs. resolution. |
| Run Time | 15 minutes | Sufficient to allow for elution of both enantiomers. |
5. Expected Outcome & Optimization:
-
Baseline resolution of the two enantiomers should be achieved. The elution order will depend on which crown ether conformation ((+) or (-)) is used.[3]
-
If resolution is poor: Adjust the water/methanol ratio. Increasing the organic content can sometimes alter selectivity. Varying the acid concentration or type (e.g., TFA) can also impact retention and peak shape.
-
If peak tailing occurs: Ensure the sample diluent matches the mobile phase. A small amount of acid in the diluent can improve peak shape.
Protocol 2: Direct Enantioseparation by Chiral SFC
SFC is a powerful alternative, often providing faster and more efficient separations with reduced solvent consumption.[7][8][9]
1. Materials and Reagents:
-
Racemic this compound standard
-
Methanol (SFC Grade)
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Carbon Dioxide (SFC Grade)
-
Recommended SFC Columns: CROWNPAK® CR-I(+) or a polysaccharide-based column like CHIRALPAK® IG (150 x 4.6 mm, 3 or 5 µm)
2. Instrument and Conditions:
-
SFC System: Analytical SFC system with UV or MS detector
-
Detection: UV at 280 nm
-
Column Temperature: 40°C
-
Back Pressure Regulator (BPR): 150 bar[7]
-
Injection Volume: 2 µL
3. Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1.0 mg/mL in methanol.
-
Dilute to a working concentration of 100 µg/mL in methanol.
4. Chromatographic Procedure (Starting Conditions):
| Parameter | Condition B (SFC) | Rationale |
| Mobile Phase | Supercritical CO₂ (A) and Methanol with 0.1% TFA (B) | Methanol is a common polar co-solvent in SFC. The acid additive improves peak shape and interaction with the CSP for polar analytes like amino acids.[4] |
| Gradient | Isocratic: 30% Co-solvent (B) | An isocratic hold is a good starting point. A gradient (e.g., 10-40% B over 5 min) can be used to speed up elution if retention is long. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis.[4][8] |
| Run Time | 5-8 minutes | SFC analyses are typically much faster than HPLC.[4] |
5. Expected Outcome & Optimization:
-
Extremely fast and efficient separation is expected, often under 5 minutes.[4]
-
Optimization: The percentage of the co-solvent (methanol) is the most powerful parameter for adjusting retention and resolution. Temperature and back pressure can also be adjusted to fine-tune selectivity.
Protocol 3: Indirect HPLC Method via Derivatization
This method is an excellent alternative if direct methods are unavailable or if diastereomers provide superior resolution. It involves reacting the racemic amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[10][11]
Caption: Workflow for Indirect Chiral Separation.
1. Materials and Reagents:
-
Racemic this compound standard
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
Acetone, Sodium Bicarbonate, Hydrochloric Acid
-
Acetonitrile (HPLC Grade), Water (Ultrapure)
-
HPLC Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
2. Derivatization Procedure:
-
Dissolve ~1 mg of the racemic amino acid in 200 µL of 1 M sodium bicarbonate solution.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 200 µL of 1 M HCl.
-
Dilute the sample to a final volume of 2 mL with the mobile phase.
3. Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 20% to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 340 nm (due to the DNP group from Marfey's reagent)
Part 3: Method Validation and System Suitability
Any developed chiral method must be validated to ensure it is fit for purpose.[11] Validation should be performed according to ICH guidelines or internal SOPs.[12][13]
System Suitability Tests (SST): Before any sample analysis, a system suitability test must be performed by injecting the racemic standard. The results must meet predefined criteria to ensure the system is operating correctly.[11]
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation between the two enantiomer peaks for accurate quantification.[4] |
| Tailing Factor (Tf) | 0.8 – 1.8 | Measures peak symmetry. Values outside this range can indicate column degradation or undesirable secondary interactions. |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the instrument and method for peak area and retention time. |
Validation Parameters:
-
Specificity: The method's ability to resolve the two enantiomers from each other and from any potential impurities or matrix components.
-
Linearity: Assessed over a range of concentrations to demonstrate a linear relationship between peak area and analyte concentration.
-
Accuracy & Precision: Determined at multiple concentration levels to ensure the measured values are close to the true values and are reproducible.
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified. This is critical for purity testing.
-
Robustness: The method's resilience to small, deliberate changes in parameters (e.g., mobile phase composition, temperature, flow rate) is evaluated to define its operational limits.[13]
References
- Götze, T., & Schmid, M. G. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Pharmazie, 60(3), 181-5. [Link]
- Lomenova, A., & Hroboňová, K. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(7), 1693-1715. [Link]
- Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Li, S., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- Wang, Z., et al. (2005). Separation of Different Enantiomeric Amino Acids by Capillary Array Electrophoresis. Journal of Liquid Chromatography & Related Technologies, 28(1), 139-151. [Link]
- Johnson, M. B., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12100-12107. [Link]
- Sardana, M. K., & Beesley, T. E. (1996). Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis.
- Gaud, C., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5737. [Link]
- Jones, A. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Shah, P. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
- Nakano, M., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry.
- Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]
- Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
- Lomenova, A., & Hroboňová, K. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.
- Dispas, A., et al. (2018). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 108-133. [Link]
- Miyazawa, T., et al. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column.
- Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. Molecules, 26(8), 2110. [Link]
- Kumar, A., et al. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(10), 4381-4385. [Link]
- Islam, M. R., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(1), 59-65. [Link]
- Konya, Y., et al. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Jones, A. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. [Link]
- Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. [Link]
- Google Patents. (1975). Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid. US3890379A.
- D'Orazio, G., et al. (2021). Recent trends in fast and high-throughput chiral liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chiraltech.com [chiraltech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Amino Acids in SPPS
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, an α,α-disubstituted amino acid, offers unique structural features that can enhance proteolytic stability, influence conformation, and potentially improve receptor affinity. However, the very nature of its disubstituted α-carbon presents a significant steric barrier to efficient peptide bond formation during standard Solid-Phase Peptide Synthesis (SPPS).[1][2] This steric hindrance can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications.[1][2]
These application notes provide a comprehensive guide to effectively couple this compound in SPPS. We will explore the mechanistic rationale behind proven coupling strategies, present detailed step-by-step protocols, and discuss critical parameters for monitoring and ensuring successful synthesis.
The Mechanistic Hurdle: Steric Hindrance at the α-Carbon
In standard SPPS, the carboxyl group of an incoming Fmoc-protected amino acid is activated to facilitate nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support. The bulky 3,4-dimethoxyphenyl group and the additional substituent at the α-carbon of this compound create a crowded environment around the reactive carbonyl center. This steric congestion impedes the approach of the resin-bound amine, slowing down the rate of acylation and often preventing the reaction from reaching completion under standard conditions.[1][2]
To overcome this challenge, specialized coupling reagents and optimized reaction conditions are necessary to enhance the electrophilicity of the activated carboxyl group and/or increase the reaction rate.
Recommended Coupling Strategies and Reagents
Several coupling strategies have proven effective for the incorporation of sterically hindered amino acids. The choice of method will depend on the specific sequence, the available instrumentation (e.g., microwave peptide synthesizers), and the desired scale of the synthesis.
Uronium/Aminium Salt-Based Reagents: The Gold Standard for Difficult Couplings
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient for coupling sterically demanding amino acids.[3] These reagents react with the carboxylic acid to form a highly reactive OAt- or OBt-ester intermediate, which is more susceptible to nucleophilic attack.
Mechanism of HATU Activation:
Caption: DIC/Oxyma-mediated activation and coupling workflow.
Microwave-Assisted SPPS: Accelerating Difficult Couplings
The application of microwave energy has revolutionized SPPS, particularly for challenging sequences and sterically hindered amino acids. [1][2][4][5]Microwave irradiation increases the kinetic energy of the molecules, leading to a significant acceleration of the coupling reaction. [6]This allows for shorter reaction times and can drive sluggish couplings to completion. [1][2]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high coupling efficiency with this compound.
Materials:
-
Fmoc-protected this compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Pre-activation: In a separate vessel, dissolve Fmoc-2-amino-2-(3,4-dimethoxyphenyl)acetic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature. For microwave-assisted synthesis, a typical protocol would be 30 minutes at 75°C.
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test or other appropriate test to check for the presence of free amines. For α,α-disubstituted amino acids, a chloranil test is recommended. If the test is positive, a second coupling (recoupling) is advised.
-
Recoupling (if necessary): Repeat steps 4-7.
-
Capping (optional but recommended if recoupling is incomplete): Treat the resin with a capping mixture (e.g., acetic anhydride/DIPEA in DMF) to block any unreacted amines.
Protocol 2: DIC/Oxyma Pure Coupling
This protocol offers a reliable and more economical alternative to uronium/aminium salt-based reagents.
Materials:
-
Fmoc-protected this compound
-
DIC
-
Oxyma Pure
-
DMF, peptide synthesis grade
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-2-amino-2-(3,4-dimethoxyphenyl)acetic acid (4 eq.) and Oxyma Pure (4 eq.) in DMF.
-
Activation and Coupling: Add DIC (4 eq.) to the amino acid/Oxyma Pure solution and immediately add the mixture to the resin. Agitate for 2-4 hours at room temperature. For microwave-assisted synthesis, a typical protocol would be 30-45 minutes at 70°C.
-
Washing and Monitoring: Follow steps 6-9 from Protocol 1.
Data Presentation: Summary of Coupling Conditions
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Solvent | Time (RT) | Time (Microwave) | Additive |
| HATU | 1 : 0.95 : 2 | DMF | 2-4 hours | 30 min @ 75°C | - |
| HBTU | 1 : 0.95 : 2 | DMF | 2-4 hours | 30 min @ 75°C | - |
| PyBOP | 1 : 1 : 2 | DMF | 2-4 hours | 30 min @ 75°C | - |
| DIC/Oxyma Pure | 1 : 1 : - | DMF | 2-4 hours | 30-45 min @ 70°C | Oxyma Pure (1 eq.) |
Equivalents are relative to the loading of the resin.
Monitoring and Troubleshooting
Workflow for Monitoring Difficult Couplings:
Caption: Decision workflow for monitoring coupling reactions.
Due to the secondary amine nature of the N-terminus after coupling an α,α-disubstituted amino acid, the standard Kaiser (ninhydrin) test will give a false negative result. The chloranil test is a reliable alternative for detecting the presence of unreacted secondary amines.
Troubleshooting Poor Coupling Efficiency:
-
Increase Reaction Time: Extend the coupling time at room temperature or in the microwave.
-
Increase Temperature: For microwave synthesis, cautiously increase the temperature in increments of 5°C.
-
Double Coupling: Always perform a second coupling for sterically hindered residues.
-
Choice of Base: For HATU-based couplings, using the less nucleophilic base 2,4,6-collidine instead of DIPEA can sometimes improve yields by reducing side reactions.
-
Solvent: While DMF is standard, in some cases, N-Methyl-2-pyrrolidone (NMP) can improve solvation and coupling efficiency.
Conclusion
The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of coupling reagents and reaction conditions. The use of potent activating agents like HATU or the DIC/Oxyma Pure combination, particularly when coupled with microwave assistance, can overcome the steric challenges posed by this non-canonical amino acid. Careful monitoring of the coupling reaction using appropriate analytical tests is crucial to ensure the synthesis of the desired high-purity peptide. These protocols and guidelines provide a solid foundation for researchers to leverage the unique properties of this compound in the design and development of novel peptide therapeutics.
References
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Palasek, S. A., et al. (2007). Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins. International Journal of Peptide Research and Therapeutics, 14(2), 143-147.
- CEM Corporation. (2018, January 31). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- El-Faham, A., et al. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
- Coin, I., et al. (2007). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 104(48), 18886-18891.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- de la Torre, B. G., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(10), 1946-1956.
- Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(20), 7542-7548.
- Wang, P., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- de L. Milton, R. C., Milton, S. C. F., & Adams, P. A. (1990). Prediction of difficult sequences in solid-phase peptide synthesis. Journal of the American Chemical Society, 112(17), 6039-6046.
- Colombo, R., et al. (1995). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. International Journal of Peptide and Protein Research, 46(3-4), 223-230.
- Malik, A. H., et al. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
- Ferrazzano, L., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8196-8213.
- Angeletti, R. H. (Ed.). (1999). Procedures to Improve Difficult Couplings. In Methods in Molecular Biology, vol. 103: Peptide Synthesis Protocols (pp. 13-18). Humana Press.
- Merck Millipore. (2009). Novabiochem® Letters: 1/09.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- GenScript. (n.d.). Overview of Custom Peptide Synthesis.
- Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.
- Coin, I., et al. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
Sources
Application Notes and Protocols for the Synthesis of PROTACs Utilizing a Novel 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid Linker
Introduction: The Critical Role of the Linker in Targeted Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules operate by co-opting the cell's intrinsic ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a "warhead" ligand that binds to a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4]
Upon entering the cell, the PROTAC induces the formation of a ternary complex between the POI and the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to catalyze further degradation cycles.[2][4]
While the warhead and anchor provide specificity, the linker is far from a passive spacer. Its length, rigidity, composition, and attachment points are critical determinants of a PROTAC's efficacy. The linker profoundly influences the stability and geometry of the ternary complex, physicochemical properties such as solubility and cell permeability, and ultimately, the potency (DC50) and maximal level of degradation (Dmax) of the final molecule.[5]
This application note provides a detailed guide for the synthesis of novel PROTACs incorporating a unique amino acid-based linker, 2-amino-2-(3,4-dimethoxyphenyl)acetic acid . This linker offers a semi-rigid backbone and specific stereochemistry that can be exploited to optimize the orientation of the POI and E3 ligase. We present a comprehensive, step-by-step protocol for the synthesis of a hypothetical PROTAC targeting the Bromodomain-containing protein 4 (BRD4) for degradation via the von Hippel-Lindau (VHL) E3 ligase.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The catalytic cycle of a PROTAC is a multi-step process orchestrated within the cellular environment. The diagram below illustrates the key events leading to the targeted degradation of a protein of interest.
Caption: PROTAC-mediated protein degradation pathway.
Synthetic Strategy Overview
The synthesis of a PROTAC using an amino acid linker requires a modular and strategic approach, centered around the principles of orthogonal protection. The this compound linker possesses two functional groups—an amine and a carboxylic acid—that must be selectively coupled to the E3 ligase ligand and the POI warhead, respectively.
Our proposed strategy involves a convergent synthesis:
-
Orthogonal Protection of the Linker : The α-amino group of the linker is protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid is protected as a methyl ester (Me).
-
Synthesis of Building Blocks :
-
Sequential Coupling :
-
First, the Boc-protected linker is coupled to the VHL ligand's amine via its methyl ester, forming an amide bond.
-
Next, the Boc protecting group is removed from the linker-VHL conjugate.
-
Finally, the exposed amine is coupled to the carboxylic acid of the JQ1-based warhead.
-
-
Purification : The final PROTAC molecule is purified to a high degree using preparative reversed-phase HPLC.
The diagram below outlines this synthetic workflow.
Caption: Modular workflow for PROTAC synthesis.
Experimental Protocols
Disclaimer: The following protocols are proposed based on established chemical principles for PROTAC synthesis.[9][10] Optimization may be required for this specific set of reactants. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are required for coupling reactions.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Commercial | Linker Core |
| Di-tert-butyl dicarbonate (Boc)₂O | Sigma-Aldrich | Amine Protecting Agent |
| Thionyl chloride (SOCl₂) | Sigma-Aldrich | Carboxylic Acid Activation |
| Anhydrous Methanol (MeOH) | Sigma-Aldrich | Esterification Reagent |
| (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VHL Ligand with amine) | Custom Synthesis | E3 Ligase Ligand |
| (+)-JQ1 carboxylic acid | Commercial | POI Warhead |
| HATU | Sigma-Aldrich | Amide Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Non-nucleophilic Base |
| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Reaction Solvent |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Boc Deprotection Reagent |
| Dichloromethane (DCM) | Sigma-Aldrich | Solvent |
| Preparative C18 HPLC Column | Waters/Agilent | Purification |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | HPLC Mobile Phase |
| Water, HPLC Grade | Fisher Scientific | HPLC Mobile Phase |
Protocol 1: Orthogonal Protection of the Linker
This protocol describes the protection of the amine group with Boc and the carboxylic acid group as a methyl ester.
Step 1a: Boc Protection of the Amine
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Once complete, acidify the mixture to pH 2-3 with 1M HCl (aq).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-protected linker.
Step 1b: Methyl Esterification of the Carboxylic Acid
-
Dissolve the Boc-protected linker from Step 1a in anhydrous methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Caution: Exothermic reaction, add slowly.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude product in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the fully protected linker: Boc-NH-(3,4-dimethoxyphenyl)acetyl-OMe .
Protocol 2: Synthesis of Linker-VHL Conjugate
This protocol details the first amide bond formation, coupling the protected linker to the VHL ligand.
-
To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add the protected linker Boc-NH-(3,4-dimethoxyphenyl)acetyl-OMe (1.1 eq).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the VHL ligand is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-Linker-VHL conjugate.
Protocol 3: Synthesis of the Final PROTAC Molecule
This protocol involves the deprotection of the linker's amine and the final coupling to the BRD4 warhead.
Step 3a: Boc Deprotection
-
Dissolve the Boc-Linker-VHL conjugate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to create a 20-50% TFA/DCM solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine TFA salt is typically used directly in the next step.
Step 3b: Final Amide Coupling
-
Dissolve the (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (4.0 eq, to neutralize the TFA salt and act as the base) and stir for 15 minutes at room temperature for pre-activation.
-
Add a solution of the deprotected H₂N-Linker-VHL TFA salt from Step 3a (1.1 eq) in a small amount of anhydrous DMF.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude reaction mixture is ready for purification.
Protocol 4: Purification and Characterization
Step 4a: Purification by Preparative HPLC
-
Sample Preparation : Dilute the crude reaction mixture from Protocol 3 with a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Method Development : Optimize the separation on an analytical HPLC system with a C18 column to determine the optimal gradient. A typical gradient might be 20% to 80% acetonitrile in water (both with 0.1% formic acid) over 30 minutes.[3]
-
Preparative Run : Inject the sample onto a preparative C18 column.
-
Fraction Collection : Collect fractions corresponding to the main product peak, monitoring at an appropriate UV wavelength (e.g., 254 nm).
-
Post-Purification : Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid powder.
Step 4b: Characterization
-
LC-MS : Confirm the purity (>95%) and identity (correct mass-to-charge ratio) of the final PROTAC.[11][12]
-
NMR Spectroscopy : Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the final PROTAC.[13][14] High-resolution mass spectrometry (HRMS) should also be performed to confirm the elemental composition.[15]
Biological Evaluation: Assessing PROTAC Efficacy
The primary measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context. Western blotting is the gold-standard technique for this evaluation.[1][2][3]
Protocol 5: Western Blot for Protein Degradation
-
Cell Culture and Treatment : Plate a relevant cell line (e.g., a human cancer cell line expressing BRD4, such as MV-4-11) and allow cells to adhere. Treat the cells with a serial dilution of the purified PROTAC for a specified time (e.g., 18-24 hours).
-
Cell Lysis : Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for the target protein (BRD4).
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Data Analysis: Determining DC₅₀ and Dₘₐₓ
-
Dmax (Maximum Degradation) : The maximum percentage of protein degradation observed at high PROTAC concentrations.[16][17]
-
DC50 (Half-Maximal Degradation Concentration) : The concentration of the PROTAC that induces 50% of the maximal protein degradation.[4][17]
Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter variable slope equation using graphing software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.
| Parameter | Description | Typical Value Range |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | pM to µM |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | >80% is desirable |
Conclusion
The strategic design and synthesis of PROTACs are pivotal to the advancement of targeted protein degradation. The novel this compound linker presents an intriguing scaffold for modulating the physicochemical properties and ternary complex geometry of PROTACs. The detailed protocols provided herein offer a comprehensive, albeit theoretical, framework for the synthesis, purification, and evaluation of a BRD4-degrading PROTAC using this linker. By systematically applying these methodologies, researchers can explore the potential of this and other novel linkers to develop the next generation of highly potent and selective protein degraders.
References
- Ernst, A. S., et al. (2023). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. [Link]
- Hines, J., et al. (2013). PROTAC-Induced Proteolytic Targeting. In Methods in Molecular Biology. [Link]
- Scelfo, A., et al. (2024). Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [Link]
- Li, Z., et al. (2023). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. RSC Medicinal Chemistry. [Link]
- Di Mauro, G., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]
- Frost, J., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]
- Ford, M. J., et al. (2025). Mass spectrometry-based proteomics for accelerating PROTAC and molecular glue drug discovery. Cancer Research. [Link]
- Lan, H., et al. (2023). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]
- Brownsey, D. K., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. [Link]
- ResearchGate. (n.d.).
- LabRulez LCMS. (2024).
- DC Chemicals. (n.d.). Pomalidomide-amino-PEG3-NH2. [Link]
- Mtoz Biolabs. (n.d.).
- ResearchGate. (n.d.). (A)
- Li, G., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- Foley, D. J., et al. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]
- Hanzl, A., & Winter, G. E. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols. [Link]
- ResearchGate. (n.d.). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. [Link]
- Steinebach, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]
- Lan, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]
- Sun, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. [Link]
- Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
- Sygnature Discovery. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
- AAPPTec. (n.d.).
- SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]
- PubChem. (n.d.). [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lifesensors.com [lifesensors.com]
- 17. Research Collection | ETH Library [research-collection.ethz.ch]
quantitative analysis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid in biological samples
Application Note & Protocol
Topic: Quantitative Analysis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Quantifying this compound
This compound is an amino acid derivative whose structural similarity to endogenous molecules and potential role as a metabolite of pharmacologically active compounds necessitates a robust and reliable analytical methodology. Accurate quantification in complex biological matrices such as plasma, urine, or tissue homogenates is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The intrinsic polarity and low molecular weight of this analyte present significant challenges, including poor retention in traditional reversed-phase chromatography and susceptibility to matrix effects.[1]
This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to developing and validating a high-sensitivity quantitative method for this compound. We will focus on the gold-standard technique of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled selectivity and sensitivity.[2][3] The protocols herein are designed to be self-validating systems, incorporating internal standards and rigorous validation procedures aligned with regulatory expectations to ensure data integrity.
Overall Analytical Workflow
The quantitative analysis of this analyte follows a multi-stage process, beginning with meticulous sample preparation to isolate the target from a complex biological environment, followed by instrumental analysis and data processing.
Caption: High-level workflow for the quantification of the target analyte.
Part 1: Sample Preparation - The Foundation of Accurate Quantification
The primary objective of sample preparation is to remove endogenous interferences like proteins and phospholipids that can suppress the analyte signal in the mass spectrometer and damage the analytical column.[4] The choice of technique is a balance between recovery, cleanliness, throughput, and cost.
Choosing the Right Extraction Technique
The selection of an appropriate sample preparation method is critical and depends on the required assay sensitivity and the complexity of the biological matrix.
Caption: Decision tree for selecting a sample preparation method.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for early-stage discovery or when high throughput is prioritized. It works by using an organic solvent to denature and precipitate proteins.
-
Causality: Acetonitrile is a common choice as it efficiently precipitates proteins while being a relatively weak solvent, minimizing the precipitation of the polar analyte. The centrifugation step physically separates the solid protein pellet from the supernatant containing the analyte.
-
Methodology:
-
Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and improves stability.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and is the preferred method for achieving the lowest limits of quantification, making it ideal for regulated bioanalysis. For an analyte with a primary amine group, a strong cation-exchange (SCX) mechanism is highly effective.[6][7]
-
Causality: The SCX sorbent contains negatively charged functional groups. Under acidic conditions (low pH), the analyte's primary amine is protonated (positively charged), allowing it to bind strongly to the sorbent. Neutral and acidic interferences are washed away. The analyte is then eluted by raising the pH, which neutralizes the amine group, breaking the ionic bond.[7]
-
Methodology (using a mixed-mode or SCX SPE plate/cartridge):
-
Sample Pre-treatment: To 200 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step acidifies the sample to ensure the analyte is charged for binding.
-
Condition: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water, followed by 1 mL of 0.1 M formic acid.
-
Load: Load the pre-treated sample slowly onto the cartridge.
-
Wash 1: Wash with 1 mL of 0.1 M formic acid to remove polar interferences.
-
Wash 2: Wash with 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[8] The basic mobile phase neutralizes the analyte, releasing it from the sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Part 2: LC-MS/MS Instrumental Analysis
Principle of the Method
The reconstituted sample extract is injected into an HPLC system. Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique.[9] HILIC provides excellent retention for polar compounds that are poorly retained on traditional C18 columns.[9] Following separation, the analyte is detected using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity.
Protocol 3: LC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times compared to traditional HPLC. |
| Column | HILIC Amide/BEH Amide, 2.1 x 100 mm, 1.7 µm | Specifically designed for retaining polar compounds.[9] |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid | Ammonium formate acts as a buffer and improves peak shape. Formic acid aids in analyte protonation for ESI+. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The strong, organic solvent in HILIC mode. |
| Gradient | 95% B -> 50% B over 5 min, hold 1 min, return to 95% B | A typical HILIC gradient starts with high organic and moves to higher aqueous to elute analytes. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | ESI Positive (ESI+) | The primary amine group is readily protonated. |
| MRM Transitions | Analyte: Q1: 212.1 -> Q3: 166.1 (Loss of HCOOH) IS (d4-Analyte): Q1: 216.1 -> Q3: 170.1 | Values are hypothetical and must be optimized empirically. Q1 is the protonated parent mass [M+H]+. Q3 is a stable fragment ion. The IS transition is shifted by its mass difference. |
| Source Temp. | 550°C | Optimized for efficient desolvation. |
| IonSpray Voltage | +5500 V | Optimized for efficient ionization. |
Part 3: Method Validation - Ensuring Data Integrity
A bioanalytical method is not reliable until it is fully validated. The validation process demonstrates that the assay is fit for its intended purpose. All validation experiments should adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[10][11][12]
Key Validation Parameters & Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criteria (FDA/ICH M10)[11] |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured concentration to the nominal value. | Mean concentration at each QC level (LLOQ, Low, Mid, High) should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Closeness of replicate measurements. Expressed as Coefficient of Variation (%CV). | %CV should not exceed 15% for QCs (20% for LLOQ). |
| Recovery | The efficiency of the extraction process, comparing analyte response from an extracted sample to an unextracted standard. | Should be consistent and reproducible, though no specific % value is mandated. |
| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of matrix. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions. | Mean concentrations of stability samples must be within ±15% of the baseline (T=0) samples. |
Example Validation Data Summary
The following tables represent hypothetical but realistic data for a validated assay.
Table 1: Calibration Curve Performance
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 0.5 - 500 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | - |
| Correlation (r²) | >0.995 | ≥0.99 |
| Back-calculated Conc. | All within ±10% (±15% at LLOQ) | Within ±15% (±20% at LLOQ) |
Table 2: Intra- and Inter-Day Accuracy & Precision
| QC Level (ng/mL) | N | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ (0.5) | 6 | 0.54 | 108.0 | 9.5 |
| Low (1.5) | 6 | 1.45 | 96.7 | 7.2 |
| Mid (75) | 6 | 78.1 | 104.1 | 4.1 |
| High (400) | 6 | 391.5 | 97.9 | 3.8 |
Conclusion
This application note provides a comprehensive framework for the . By combining optimized solid-phase extraction with a sensitive and selective HILIC-LC-MS/MS method, researchers can achieve reliable and reproducible quantification essential for drug development and clinical research. Adherence to the described validation principles is paramount for ensuring that the generated data is of the highest integrity and suitable for regulatory submission.
References
- Thermo Fisher Scientific. Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Technical-Notes/tn-65382-lc-ms-amino-acids-plasma-clinical-research-tn65382-en.pdf]
- Frontage Labs. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [URL: https://www.frontagelab.
- ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [URL: https://resolvemass.
- CHUM Research Centre. Featured method: Plasma amino acid LC-MS/MS analysis. [URL: https://crchum.chumontreal.qc.ca/en/pl/metabolomics/featured-method-plasma-amino-acid-lc-msms-analysis]
- AIT Bioscience. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [URL: https://www.aitbioscience.
- Mtoz Biolabs. Amino Acid Analysis LC-MS Plasma. [URL: https://www.mtoz-biolabs.com/amino-acid-analysis-lc-ms-plasma.html]
- U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [URL: https://www.fda.
- Restek Corporation. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [URL: https://www.restek.com/global/library/articles/lc_an2551/]
- U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance for Industry. [URL: https://www.fda.gov/files/drugs/published/Bioanalytical-Method-Validation-for-Biomarkers-Guidance-for-Industry.pdf]
- Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [URL: https://www.outsourcedpharma.
- Creative Proteomics. Sample Preparation and Pretreatment for Amino Acid Analysis. [URL: https://www.creative-proteomics.
- Google Patents. Method of preparing sample for amino acid analysis and kit for analyzing the same. [URL: https://patents.google.
- Taylor & Francis Online. QUANTIFICATION OF AMINO ACIDS IN RAT URINE BY SOLID-PHASE EXTRACTION AND LIQUID CHROMATOGRAPHY/ELECTROSPRAY TANDEM MASS SPECTROMETRY: APPLICATION TO RADIATION INJURY RAT MODEL. [URL: https://www.tandfonline.com/doi/full/10.1080/10826070903522209]
- National Institutes of Health. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8146748/]
- Waters Knowledge Base. Is there a solid-phase extraction method for amino acid sample preparation that does not alter the composition of the amino acids? [URL: https://support.waters.com/KB_Inf/SPE/WKB88564_Is_there_a_solid-phase_extraction_method_for_amino_acid_sample_preparation_that_does_not_alter_the_composition_of_the_amino_acids]
- Thermo Fisher Scientific. Ion Exchange SPE Optimized for Amino Acid Enrichment. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-1052-spe-amino-acid-enrichment-an1052-en.pdf]
- Royal Society of Chemistry. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ay/c9ay02028a]
- SickKids Research Institute. Sample Preparation - SPARC BioCentre Molecular Analysis. [URL: https://www.sickkids.
- Bio-Synthesis Inc. Sample preparation for Amino Acid Analaysis. [URL: https://www.biosyn.
- ResearchGate. Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. [URL: https://www.researchgate.
- BenchChem. Application Notes and Protocols for the Quantification of 2-amino-2-(2-methoxyphenyl)acetic acid. [URL: https://www.benchchem.
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 3. Amino Acid Analysis LC-MS Plasma | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. hhs.gov [hhs.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
Introduction
2-amino-2-(3,4-dimethoxyphenyl)acetic acid is a crucial building block in the synthesis of various pharmaceutical compounds. Its structural motif is present in several active pharmaceutical ingredients (APIs), making a robust and scalable synthetic protocol essential for drug development and manufacturing. This document provides a detailed guide for the synthesis of this amino acid, with a specific focus on scaling the process from laboratory quantities to larger, pilot-plant-ready batches. We will delve into the rationale behind the chosen synthetic route, provide step-by-step protocols for both lab and scale-up synthesis, and address the critical challenges associated with process intensification.
The synthetic approach detailed herein is a modification of the classical Strecker synthesis, a reliable method for the preparation of α-amino acids.[1][2] This method was selected for its straightforward reaction sequence, readily available starting materials, and amenability to scale-up. The protocol has been optimized to ensure high yield, purity, and operational safety, particularly concerning the handling of hazardous reagents.
Synthetic Strategy: The Strecker Synthesis
The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis to yield the desired amino acid.[3][4][5] In this case, 3,4-dimethoxybenzaldehyde serves as the aldehyde precursor. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is then hydrolyzed under acidic conditions to afford this compound.
An alternative, the Bucherer-Bergs synthesis, also offers a viable route to α,α-disubstituted amino acids through a hydantoin intermediate.[6][7][8] While effective, the Strecker synthesis was chosen for this application due to its often simpler workup procedure and favorable reaction kinetics for this specific substrate.
Reaction Scheme
Caption: Overall reaction scheme for the Strecker synthesis of the target amino acid.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol is designed for the synthesis of approximately 10 grams of this compound and should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 10.0 g | 0.060 |
| Sodium Cyanide (NaCN) | 49.01 | 3.53 g | 0.072 |
| Ammonium Chloride (NH4Cl) | 53.49 | 3.85 g | 0.072 |
| Ammonium Hydroxide (28-30%) | 35.05 | 20 mL | - |
| Methanol | 32.04 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | 50 mL | - |
| Sodium Hydroxide (for neutralization) | 40.00 | As needed | - |
Step-by-Step Procedure
Part 1: Synthesis of 2-amino-2-(3,4-dimethoxyphenyl)acetonitrile
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.060 mol) of 3,4-dimethoxybenzaldehyde in 100 mL of methanol.
-
To this solution, add 3.85 g (0.072 mol) of ammonium chloride and stir until it dissolves.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate beaker, carefully dissolve 3.53 g (0.072 mol) of sodium cyanide in 20 mL of concentrated ammonium hydroxide. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE). [9][10][11][12]
-
Slowly add the sodium cyanide/ammonium hydroxide solution to the cooled aldehyde solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 50 mL), and air-dry to obtain the crude α-aminonitrile.
Part 2: Hydrolysis to this compound
-
Transfer the crude α-aminonitrile to a 500 mL round-bottom flask.
-
Add 50 mL of concentrated hydrochloric acid. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The solid should dissolve, and the reaction can be monitored by TLC for the disappearance of the aminonitrile.
-
After cooling to room temperature, carefully neutralize the reaction mixture to pH 6-7 with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
The desired amino acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from hot water or an ethanol/water mixture to obtain pure this compound.[13][14][15][16][17]
Scale-Up Protocol and Considerations (1 kg Scale)
Scaling up a chemical synthesis from the lab bench to a pilot plant or manufacturing facility requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.[18][19][20]
Key Scale-Up Challenges
-
Heat Transfer: Exothermic reactions, such as the initial aminonitrile formation and the acid hydrolysis, can be difficult to control on a larger scale. Efficient heat exchange is critical to prevent runaway reactions.
-
Mass Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" and incomplete reactions. The choice of reactor and agitator design is crucial.
-
Reagent Addition: The rate of addition of hazardous reagents like sodium cyanide must be carefully controlled to manage the reaction exotherm and ensure safety.
-
Workup and Isolation: Handling large volumes of solids and liquids during filtration and crystallization requires appropriate equipment and procedures to minimize product loss and ensure operator safety.
Scale-Up Workflow
Caption: A logical workflow for the scaled-up synthesis process.
Materials and Reagents (1 kg Scale)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 1.00 kg | 6.02 |
| Sodium Cyanide (NaCN) | 49.01 | 0.35 kg | 7.22 |
| Ammonium Chloride (NH4Cl) | 53.49 | 0.39 kg | 7.22 |
| Ammonium Hydroxide (28-30%) | 35.05 | 2.0 L | - |
| Methanol | 32.04 | 10 L | - |
| Hydrochloric Acid (conc.) | 36.46 | 5.0 L | - |
| Sodium Hydroxide (50% w/w) | 40.00 | As needed | - |
Step-by-Step Procedure (1 kg Scale)
Part 1: Synthesis of 2-amino-2-(3,4-dimethoxyphenyl)acetonitrile
-
Charge a 20 L jacketed glass reactor with 10 L of methanol and 1.00 kg (6.02 mol) of 3,4-dimethoxybenzaldehyde.
-
Start agitation and ensure the solid is fully dissolved.
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Add 0.39 kg (7.22 mol) of ammonium chloride to the reactor and stir until dissolved.
-
In a separate, designated vessel, carefully dissolve 0.35 kg (7.22 mol) of sodium cyanide in 2.0 L of concentrated ammonium hydroxide under constant stirring. Strict adherence to safety protocols for handling large quantities of cyanide is mandatory.
-
Using a metering pump, add the sodium cyanide solution to the reactor over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 18-24 hours.
-
Take samples periodically for in-process control (IPC) analysis (e.g., HPLC) to monitor the consumption of the starting material.
-
Prepare a 50 L reactor with 20 L of cold water.
-
Once the reaction is deemed complete, transfer the reactor contents to the quench reactor under controlled conditions.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the crude α-aminonitrile using a centrifuge or filter-dryer.
-
Wash the solid cake with cold water until the filtrate is neutral.
Part 2: Hydrolysis to this compound
-
Charge the 20 L reactor with the wet cake of the α-aminonitrile.
-
Slowly and carefully add 5.0 L of concentrated hydrochloric acid to the reactor. An initial exotherm should be anticipated and controlled by the reactor's cooling system.
-
Heat the reactor contents to a gentle reflux (100-110 °C) and maintain for 6-8 hours.
-
Monitor the hydrolysis via IPC (e.g., HPLC) until the aminonitrile is no longer detected.
-
Cool the reactor to 0-5 °C.
-
Slowly add a 50% (w/w) sodium hydroxide solution to adjust the pH to 6-7. This is a highly exothermic process and requires efficient cooling to maintain the temperature below 20 °C.
-
Hold the slurry at 0-5 °C for 2-4 hours to maximize crystallization.
-
Isolate the final product using a centrifuge or filter-dryer.
-
Wash the product cake with cold water, followed by a cold ethanol wash.
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[21][22]
-
Melting Point: To compare with literature values.[23]
-
Elemental Analysis: To confirm the elemental composition.
Safety and Waste Management
The synthesis of this compound involves the use of highly hazardous materials, and all operations must be conducted with strict adherence to safety protocols.
-
Sodium Cyanide: A highly toxic substance that is fatal if swallowed, inhaled, or absorbed through the skin.[9][10][11][12] All handling of sodium cyanide must be performed in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be readily available.
-
Hydrochloric Acid: A corrosive acid that can cause severe burns. Handle with appropriate PPE. The hydrolysis step generates HCl gas and should be performed in a well-ventilated area.
-
Waste Disposal: All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., sodium hypochlorite) before disposal, in accordance with local environmental regulations. Acidic and basic waste streams should be neutralized before disposal.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By carefully considering the challenges associated with heat and mass transfer, as well as implementing robust safety procedures, this synthesis can be successfully scaled from the laboratory to a pilot plant setting. The detailed step-by-step procedures and analytical guidance will aid researchers and process chemists in the efficient and safe production of this valuable pharmaceutical intermediate.
References
- SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [No source provided]
- Laboratory Safety Guideline: Sodium and Potassium Cyanide. [No source provided]
- Neuland Labs. (2025-09-01). From Milligrams to Kilograms: Scaling Up Synthetic Peptides. [Link]
- ResearchGate. (2025-08-06). Toward industrial scale-up of polypeptide synthesis: analysis of monomer suitability. [Link]
- Master Organic Chemistry. Strecker Synthesis. [Link]
- ACS Publications. (2022-03-03). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. [Link]
- Google Patents.
- Chemistry LibreTexts. (2022-09-25). 26.4: Synthesis of Amino Acids. [Link]
- GEA.
- Jetir.Org.
- Wikipedia. Bucherer–Bergs reaction. [Link]
- NROChemistry. Strecker Synthesis. [Link]
- Organic Chemistry Portal. Strecker Synthesis. [Link]
- Wikipedia. Strecker amino acid synthesis. [Link]
- Biocompare. (2016-05-26). Considerations for Protein Pilot Study Scale-up. [Link]
- J&K Scientific LLC. (2021-03-23). Strecker Amino Acid Synthesis. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. camachem.com [camachem.com]
- 10. taekwang.co.kr [taekwang.co.kr]
- 11. uthsc.edu [uthsc.edu]
- 12. fishersci.com [fishersci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. gea.com [gea.com]
- 17. jetir.org [jetir.org]
- 18. How CDMOs Can Help With Scaling Up Synthetic Peptides [neulandlabs.com]
- 19. researchgate.net [researchgate.net]
- 20. biocompare.com [biocompare.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. usp.org [usp.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
The Strategic deployment of 2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid in Modern Medicinal Chemistry: Advanced Protocols and Synthetic Applications
Introduction: Unveiling a Privileged Scaffold Component
In the landscape of contemporary drug discovery, the pursuit of molecular diversity and complexity is paramount. Non-canonical amino acids represent a cornerstone in this endeavor, offering a strategic toolkit to imbue novel chemical entities with enhanced pharmacological properties. Among these, 2-amino-2-(3,4-dimethoxyphenyl)acetic acid stands out as a particularly valuable building block. Its structure marries the chirality of an α-amino acid with an electron-rich 3,4-dimethoxyphenyl moiety, a feature known to confer significant metabolic stability and favorable absorption profiles in drug candidates.[1] This guide provides an in-depth exploration of the applications of this versatile synthon, complete with detailed protocols and the underlying scientific rationale for its use in the synthesis of key heterocyclic scaffolds and modified peptides. The 3,4-dimethoxy substitution pattern, often found in natural products, serves as a bioisostere for a catechol group, but with improved pharmacokinetic properties, making it a "privileged" structural motif in medicinal chemistry.[1][2]
Core Applications in Heterocyclic Synthesis
The unique structural attributes of this compound make it an ideal precursor for the construction of complex heterocyclic systems that form the core of many therapeutic agents.
Application Note 1: Synthesis of Tetrahydroisoquinoline-1-carboxylic Acids via the Pictet-Spengler Reaction
Scientific Rationale: The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a tetrahydroisoquinoline or a related heterocyclic system from a β-arylethylamine and a carbonyl compound.[3][4] The electron-rich nature of the 3,4-dimethoxyphenyl ring in our target molecule facilitates the key intramolecular electrophilic aromatic substitution step. The presence of the carboxylic acid at the α-position allows for the direct synthesis of 1-carboxy-substituted tetrahydroisoquinolines, which are valuable chiral building blocks for a variety of natural products and pharmaceuticals.[5][6] While the classical Pictet-Spengler reaction utilizes β-arylethylamines, the use of α-amino acids like ours is a well-established variant that directly yields the corresponding tetrahydroisoquinoline-1-carboxylic acids.[4]
Experimental Protocol: Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
This protocol is adapted from established methods for the synthesis of related tetrahydroisoquinoline carboxylic acids.[4][5]
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (DCM/TFA) to a final concentration of 0.1 M.
-
Addition of Carbonyl: To the stirred solution, add aqueous formaldehyde (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% MeOH in DCM).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralization: Redissolve the residue in a minimal amount of methanol and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel.
DOT Diagram: Pictet-Spengler Reaction Workflow
Sources
- 1. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. The Pictet-Spengler Reaction [ebrary.net]
- 5. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids - Google Patents [patents.google.com]
Development and Validation of Analytical Methods for 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
An Application Guide to the
Introduction: The Analytical Imperative
2-amino-2-(3,4-dimethoxyphenyl)acetic acid is a substituted α-amino acid derivative. Its structural similarity to biologically active molecules and its chiral nature make it a compound of interest in pharmaceutical research and development. The presence of a chiral center, an amino group, a carboxylic acid, and a substituted aromatic ring presents a unique set of challenges and requirements for its analytical characterization.
Accurate and robust analytical methods are paramount for ensuring the identity, purity, quality, and potency of this compound throughout the drug development lifecycle. These methods are critical for raw material testing, in-process control, final product release, and stability studies. Furthermore, as the compound possesses a stereocenter, the separation and quantification of its enantiomers are often a regulatory necessity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides a comprehensive framework for developing and validating a suite of analytical methods for this compound. It moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring that the developed protocols are not only effective but also scientifically sound and defensible. The methods described are grounded in established principles of chromatography and spectroscopy and adhere to the validation guidelines set forth by the International Conference on Harmonisation (ICH).[1]
Overall Analytical Workflow
The comprehensive analysis of this compound involves a multi-step, logical progression from initial characterization to routine quality control. The following workflow outlines the key stages.
Caption: Overall workflow for analytical method development.
Purity and Assay Determination by RP-HPLC-UV
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse technique for assessing the purity and determining the assay of this compound. The method separates the analyte from its impurities based on differences in hydrophobicity.
Expertise & Causality: The choice of a C18 (octadecylsilane) stationary phase is a logical starting point due to the presence of the hydrophobic dimethoxyphenyl ring. The polar amino and carboxylic acid groups provide retention challenges that are best managed with a gradient elution, starting with a highly aqueous mobile phase to retain the compound and gradually increasing the organic solvent concentration to elute it and any more hydrophobic impurities. An acidic mobile phase modifier (e.g., formic or trifluoroacetic acid) is essential to suppress the ionization of the carboxylic acid and protonate the amino group, leading to sharper, more symmetrical peaks.
Recommended HPLC-UV Protocol
This protocol is a robust starting point for the analysis of the bulk substance.
Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.[2]
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: this compound of known purity (>99%).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate if necessary to ensure complete dissolution.
-
-
Sample Solution Preparation (1.0 mg/mL):
-
Prepare in the same manner as the Standard Solution, using the sample to be analyzed.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 1.
-
-
Injection Sequence:
-
Inject a blank (diluent) to ensure a clean baseline.
-
Perform five replicate injections of the Standard Solution to establish system suitability.
-
Inject the Sample Solution.
-
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures consistent ionization state and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Program | 5% B to 70% B over 20 min, hold at 70% B for 5 min, return to 5% B over 1 min | A shallow gradient ensures separation of closely eluting impurities.[2] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Controls retention time variability and improves peak shape. |
| Detection | UV at 280 nm | The dimethoxyphenyl group provides a strong chromophore with an expected absorbance maximum near 280 nm. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
Data Analysis:
-
System Suitability: For the five replicate standard injections, the relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
Assay (%): Calculate using the formula: (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Purity (%): Determine by area percent, assuming all impurities have a similar response factor at 280 nm.
Chiral Separation of Enantiomers
The separation of enantiomers is a critical analytical step for chiral drugs. This can be achieved by forming diastereomers with a chiral reagent or, more commonly, by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[3] Macrocyclic glycopeptide-based CSPs, such as those based on vancomycin or teicoplanin, are particularly effective for the separation of underivatized amino acids.[4][5]
Expertise & Causality: The chiral recognition mechanism on a macrocyclic glycopeptide CSP is complex, involving multiple potential interactions: hydrogen bonding, dipole-dipole, ionic, and steric interactions. The "three-point interaction model" is a useful concept here, where one enantiomer can form three simultaneous interactions with the CSP, leading to a more stable complex and longer retention time, while the other enantiomer cannot, resulting in earlier elution. The choice of mobile phase (polar organic, reversed-phase, or normal-phase) dramatically influences which interactions dominate, thereby controlling retention and selectivity.
Chiral HPLC Method Development Strategy
Developing a chiral separation often requires screening several columns and mobile phases.
Caption: Logical workflow for chiral method development.
Recommended Chiral HPLC Protocol
Instrumentation and Materials:
-
HPLC System: As described in Section 2.1.
-
Chiral Column: CHIROBIOTIC V2 or T2 (Vancomycin or Teicoplanin-based), 4.6 x 250 mm, 5 µm.[4]
-
Solvents: HPLC grade methanol, ethanol, acetonitrile, isopropanol.
-
Reagents: Acetic acid, triethylamine, ammonium acetate.
Step-by-Step Methodology:
-
Mobile Phase Preparation (Polar Organic Mode):
-
Prepare several mobile phases for screening, for example:
-
Methanol w/ 0.1% Acetic Acid & 0.1% Triethylamine
-
Ethanol w/ 0.1% Acetic Acid & 0.1% Triethylamine
-
Acetonitrile/Methanol (80:20) w/ 0.1% Acetic Acid & 0.1% Triethylamine
-
-
Rationale: The acid and base additives control the ionization state of the analyte and silanols on the stationary phase, which is crucial for achieving separation.
-
-
Sample Preparation (0.5 mg/mL):
-
Dissolve the racemic standard in the initial mobile phase to be tested.
-
-
Chromatographic Conditions:
-
Screen the selected column with each mobile phase.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
-
Optimization:
-
Once partial separation is observed, optimize the mobile phase composition, temperature, and flow rate to achieve a resolution (Rs) > 1.5. A lower temperature often improves chiral resolution.[4]
-
High-Sensitivity Analysis by LC-MS/MS
For bioanalytical applications, such as quantifying the compound in plasma or tissue, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.
Expertise & Causality: The method involves separating the analyte from matrix components on an HPLC column and then detecting it with a mass spectrometer. Electrospray Ionization (ESI) in positive mode is typically effective for molecules with a basic amino group, which is readily protonated to form [M+H]⁺. Tandem mass spectrometry (MS/MS) provides selectivity by monitoring a specific fragmentation pathway: a precursor ion (the molecular ion) is selected and fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise.
Bioanalytical Sample Preparation Protocol (Protein Precipitation)
Objective: To remove proteins from a plasma sample, which would otherwise interfere with the analysis and damage the HPLC column.
Materials:
-
Plasma sample containing the analyte.
-
Internal Standard (IS) solution (a stable isotope-labeled version of the analyte is ideal).
-
Acetonitrile (containing 0.1% formic acid).
-
Centrifuge, vortex mixer, nitrogen evaporator.
Step-by-Step Methodology:
-
Aliquot: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add IS: Add 20 µL of the internal standard working solution.
-
Precipitate: Add 300 µL of cold acetonitrile (containing 0.1% formic acid).[2]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[2]
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.[2]
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Recommended LC-MS/MS Parameters
Table 2: Typical LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system for fast analysis |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Fast gradient, e.g., 5% to 95% B in 3 minutes |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by infusion of standard. Expected: [M+H]⁺ → product ion (e.g., loss of HCOOH or NH₃) |
| Internal Standard | Stable Isotope Labeled (SIL) version of the analyte is preferred. |
Method Validation
Any analytical method intended for regulatory submission must be validated to demonstrate its suitability for its intended purpose.[1][6] The validation should be performed according to ICH Q2(R1) guidelines.
Trustworthiness: The process of validation is a self-validating system for the protocol. By systematically testing parameters like accuracy, precision, and linearity, the laboratory generates objective evidence that the method is reliable, reproducible, and fit for purpose. An internal standard should be used to control for sample-to-sample variability.[7]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference. | Peak purity analysis (for HPLC-UV); No interfering peaks at the analyte's retention time in blank/placebo samples. |
| Linearity | To demonstrate a proportional response over a defined range. | Correlation coefficient (r²) ≥ 0.999 for 5 concentrations spanning 50-150% of the nominal concentration.[8] |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of 98.0 - 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[9] |
| Precision | To measure the variability of results. | Repeatability (Intra-assay): RSD ≤ 2.0% for ≥ 6 replicate injections.[7] Intermediate Precision: RSD ≤ 2.0% across different days/analysts. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified reliably. | Signal-to-Noise ratio of 10:1; Accuracy and precision criteria should be met. |
| Robustness | To measure the method's capacity to remain unaffected by small changes. | System suitability passes when parameters (e.g., pH, flow rate, column temp) are deliberately varied. |
References
- Aasodi RR, Murugan V, Premakumari KB. (2020). Application of total error concept in the analytical method validation for the assay of essential amino acids by precolumn derivatization. Journal of Applied Pharmaceutical Science. [Link]
- Teerlink, T., & Van Leeuwen, P. A. (1992). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. CORE. [Link]
- Gattuso, M., et al. (2007).
- Reason, A. (2003). Validation of Amino Acid Analysis Methods.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Bhushan, R. (2007). Chiral Separation of Amino Acid Enantiomers. CRC Press. [Link]
- SIELC Technologies. (2018). Separation of (2,3,4-Trimethoxyphenyl)acetic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Thakur, N., Sharma, N., & Joshi, R. (2016). Quantitative Determination of Amino Acids by Reversed-Phase High Performance Liquid Chromatography after Pre-column Derivatization. Asian Journal of Chemistry. [Link]
- PubChem. [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid.
- Scriba, G. K. (Ed.). (2021). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. MDPI. [Link]
- Lian, X., et al. (2015). Direct TLC Optical Resolution of Two Sulphur-Containing DL-α-Amino Acids Using Vancomycin as Chiral Selector. Asian Journal of Chemistry. [Link]
- Al-Saeed, F. A., et al. (2024).
- ResearchGate. (2011). 3,4-Dimethoxyphenylacetic acid.
Sources
- 1. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Application Note & Protocol: Solid-Phase Synthesis of Peptides Containing 2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Expanding the Peptidic Space
The introduction of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating pharmacological properties. These modifications can enhance proteolytic stability, constrain peptide conformation, and introduce novel functionalities, thereby improving potency, selectivity, and in vivo half-life.[1] 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, a disubstituted α-amino acid, offers a unique structural element. Its bulky, rigid side chain can enforce specific backbone torsions and shield the peptide backbone from enzymatic degradation. This guide provides a detailed protocol for the incorporation of this sterically demanding amino acid into peptide chains using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Core Principles & Challenges in Incorporating Sterically Hindered Residues
The primary challenge in incorporating α,α-disubstituted amino acids like this compound is the significant steric hindrance around the α-carbon. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to slow or incomplete coupling reactions.[2][3]
Key Considerations:
-
Coupling Reagent Selection: Standard carbodiimide activators (e.g., DIC) are often inefficient for coupling sterically hindered amino acids.[2] More potent aminium/uronium or phosphonium salt-based reagents, such as HATU, HCTU, or COMU, are required to achieve high coupling efficiencies.[4] These reagents form highly reactive activated esters (OAt or Oxyma esters) that can overcome the steric barrier.
-
Reaction Conditions: Extended coupling times, double coupling cycles, and slightly elevated temperatures (if using microwave-assisted synthesizers) may be necessary to drive the reaction to completion.
-
Monitoring: Careful monitoring of the coupling reaction is critical. The qualitative Kaiser test is often unreliable for hindered amino acids; therefore, a chloranil or other secondary amine test is recommended to confirm the absence of free amine before proceeding to the next cycle.
Materials and Reagents
-
Resin: Rink Amide AM resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).
-
Protected Amino Acids:
-
Fmoc-2-amino-2-(3,4-dimethoxyphenyl)acetic acid
-
Standard Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Boc, tBu, Trt).
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine, reagent grade.
-
Cold Diethyl Ether or Methyl t-butyl ether (MTBE).
-
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
COMU is also an excellent, safer alternative.[4]
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Cleavage Cocktail (Reagent K):
Detailed Synthesis Protocol
This protocol outlines the manual synthesis of a peptide with a C-terminal amide on Rink Amide resin.
Visualizing the Key Components
Caption: Iterative workflow for Fmoc-based SPPS.
Protocol Details:
-
Resin Preparation:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and add a fresh 20% piperidine/DMF solution. Agitate for 15 minutes. [1] * Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard Amino Acid):
-
In a separate vial, pre-activate the standard Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated mixture to the deprotected resin.
-
Agitate for 45-60 minutes at room temperature.
-
Wash with DMF (5 times).
-
-
Incorporation of Fmoc-2-amino-2-(3,4-dimethoxyphenyl)acetic acid:
-
Activation: In a separate vial, dissolve Fmoc-2-amino-2-(3,4-dimethoxyphenyl)acetic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in a minimal amount of DMF. Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated mixture to the deprotected resin.
-
Reaction Time: Agitate for at least 4 hours at room temperature. [7]For difficult couplings, this can be extended overnight.
-
Monitoring: After the coupling, take a small sample of resin beads, wash them thoroughly, and perform a chloranil test to check for the presence of a free secondary amine. If the test is positive, a second coupling (double coupling) is required.
-
Double Coupling (if necessary): Repeat steps 4a and 4b with a fresh solution of activated amino acid.
-
-
Iterative Synthesis: Repeat steps 2 and 3/4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin extensively with DMF, followed by DCM, and dry under vacuum for at least 1 hour.
-
Add the freshly prepared cleavage cocktail (Reagent K, approx. 10 mL per 0.1 mmol of resin) to the dried resin. [8] * Agitate gently at room temperature for 2-3 hours. [1][5] * Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether or MTBE.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Air-dry the crude peptide pellet to remove residual ether.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Data Summary & Troubleshooting
Table 1: Properties of Recommended Coupling Reagents
| Reagent | Class | Key Advantage | Considerations |
| HATU | Aminium Salt | Highly efficient for hindered couplings due to the formation of reactive OAt esters. | Solutions in DMF have moderate stability. |
| HCTU | Aminium Salt | Very fast and efficient, similar to HATU but often more cost-effective. | Can be less effective than HATU for the most extreme cases of steric hindrance. |
| COMU | Aminium Salt | Efficiency comparable to HATU but with improved safety (non-explosive byproducts) and solubility. [4] | A modern, highly recommended alternative. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of Dmp-aa | Insufficient activation/coupling time due to steric hindrance. | Increase coupling time to 4-12 hours. Perform a double coupling. Use a more potent reagent like HATU or COMU. [4] |
| Low Final Yield | Peptide aggregation during synthesis. Incomplete cleavage from the resin. | Consider using a more hydrophilic or PEGylated resin. Ensure the peptide-resin is completely dry before cleavage. Extend cleavage time to 3-4 hours. |
| Side Products in MS | Incomplete removal of protecting groups. Alkylation of sensitive residues (e.g., Trp) during cleavage. | Ensure sufficient scavenger concentration in the cleavage cocktail (e.g., Reagent K). [5]Ensure cleavage time is adequate (2-3 hours). |
| False Negative Kaiser Test | The secondary amine of the hindered residue is not accessible to the ninhydrin reagent. | Use a more sensitive test for secondary amines, such as the Chloranil or Isatin test. |
Conclusion
The successful incorporation of sterically demanding amino acids like this compound into peptides is readily achievable with optimized SPPS protocols. The key to success lies in the selection of high-potency coupling reagents, adjustment of reaction times to overcome steric hindrance, and diligent monitoring of reaction completion. By following the detailed protocols and troubleshooting guidelines presented here, researchers can effectively synthesize novel peptides with enhanced structural and pharmacological properties for advanced drug discovery and development.
References
- Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
- Aapptec Peptides. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. [Link]
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [Link]
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
- LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]
- Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the purification of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, a substituted phenylglycine derivative of interest in pharmaceutical research and development. The purity of this compound is critical for its use in subsequent synthetic steps and for ensuring the reliability of biological and pharmacological studies. These application notes offer detailed protocols and the underlying scientific principles for three key purification techniques: crystallization, preparative high-performance liquid chromatography (HPLC), and chiral resolution.
The protocols described herein are based on established methodologies for the purification of amino acids and structurally related compounds. They are designed to be robust and adaptable to various laboratory settings.
Physicochemical Properties and Their Impact on Purification
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies. As a substituted amino acid, its behavior is governed by the presence of an amino group, a carboxylic acid group, and the dimethoxyphenyl moiety.
Table 1: Physicochemical Properties of this compound and Their Implications for Purification
| Property | Value (Predicted/Typical) | Implication for Purification Strategy |
| Molecular Formula | C₁₀H₁₃NO₄ | - |
| Molecular Weight | 211.22 g/mol | - |
| Appearance | Solid[1] | Suitable for crystallization-based purification. |
| pKa₁ (Carboxylic Acid) | ~2-3 | The compound will be in its anionic (carboxylate) form at pH > 3. This property is exploited in pH-swing crystallization and ion-exchange chromatography. |
| pKa₂ (Ammonium) | ~9-10 | The compound will be in its cationic (ammonium) form at pH < 9. This is also key for pH-based purification methods. |
| Isoelectric Point (pI) | ~5.5-6.5 | At this pH, the compound exists as a zwitterion with minimal net charge and often exhibits its lowest solubility in aqueous solutions, a critical parameter for crystallization by neutralization. |
| Solubility | Predicted to have limited solubility in neutral water and higher solubility in polar organic solvents like ethanol and methanol. Solubility is significantly enhanced in acidic and basic aqueous solutions due to salt formation.[2] | This pH-dependent solubility is the cornerstone of crystallization protocols. The solubility in organic solvents is important for chromatographic methods. |
Purification by Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid compounds. For this compound, a pH-swing recrystallization is the method of choice, leveraging its amphoteric nature.
Scientific Principle
The principle of pH-swing recrystallization relies on the differential solubility of the amino acid at various pH values. The compound is highly soluble in acidic (as the ammonium salt) and basic (as the carboxylate salt) aqueous solutions. By adjusting the pH of a concentrated solution to the isoelectric point (pI), the solubility is minimized, leading to the precipitation of the purified zwitterionic amino acid, while many impurities remain in the solution.
Experimental Protocol: pH-Swing Recrystallization
Objective: To purify crude this compound to >98% purity.
Materials:
-
Crude this compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Deionized Water
-
Activated Carbon (optional, for removing colored impurities)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ethanol (for washing)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of 1 M HCl with stirring. Gentle heating may be applied to aid dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes at a slightly elevated temperature.
-
Filtration of Insolubles: If activated carbon was used or if insoluble impurities are present, filter the hot solution through a fluted filter paper or a Celite pad to remove the solid particles.
-
Precipitation: Slowly add 1 M NaOH dropwise to the clear filtrate with vigorous stirring. Monitor the pH of the solution. As the pH approaches the isoelectric point (pI, estimated to be around 5.5-6.5), a precipitate will begin to form. Continue adding NaOH until the pH reaches the pI.
-
Crystallization and Cooling: Allow the suspension to cool to room temperature and then place it in an ice bath for at least one hour to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol to remove residual water and soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Workflow Diagram
Caption: Workflow for the pH-swing recrystallization of this compound.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for separating the target compound from closely related impurities, preparative HPLC is the method of choice. A reverse-phase method is generally suitable for this class of compounds.
Scientific Principle
Preparative HPLC separates compounds based on their differential partitioning between a stationary phase (in this case, a nonpolar C18-functionalized silica) and a mobile phase (a polar solvent mixture). By gradually increasing the organic solvent content in the mobile phase, compounds are eluted from the column in order of increasing hydrophobicity.
Experimental Protocol: Preparative Reverse-Phase HPLC
Objective: To obtain high-purity (>99.5%) this compound.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector
-
Preparative C18 column (e.g., 20 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Rotary evaporator or lyophilizer
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA (or FA) in Water
-
Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile
-
Gradient: A starting point of 5-10% B, ramping to 50-60% B over 20-30 minutes is a good initial scouting gradient. This should be optimized based on analytical scale injections.
-
Flow Rate: Dependent on the column dimensions (e.g., 15-20 mL/min for a 20 mm ID column).
-
Detection: UV at 280 nm (due to the aromatic ring).
-
Injection Volume: Dependent on the column loading capacity, determined from initial loading studies.
Procedure:
-
Sample Preparation: Dissolve the crude or partially purified this compound in a minimum volume of the initial mobile phase composition (e.g., 10% ACN in water with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): It is highly recommended to first develop an analytical HPLC method on a smaller C18 column to determine the optimal separation conditions. This will save time and solvent at the preparative scale.
-
Preparative Run: Inject the prepared sample onto the equilibrated preparative HPLC column.
-
Fraction Collection: Collect the fractions corresponding to the main peak of the target compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvents using a rotary evaporator or by lyophilization to obtain the purified product as its TFA or FA salt.
Workflow Diagram
Caption: Workflow for the preparative HPLC purification of this compound.
Chiral Resolution of Racemic this compound
If the synthesis of this compound results in a racemic mixture, and a single enantiomer is required, a chiral resolution step is necessary. The formation of diastereomeric salts with a chiral resolving agent is a classical and effective method.[3]
Scientific Principle
This technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3] Once separated, the desired enantiomer of the amino acid can be liberated from its diastereomeric salt.
Experimental Protocol: Diastereomeric Salt Crystallization
Objective: To separate the enantiomers of racemic this compound.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, (+)-camphorsulfonic acid, or a chiral amine like (-)-brucine or (+)-cinchonine)[3]
-
Suitable solvent (e.g., ethanol, methanol, water, or mixtures thereof)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Salt Formation: Dissolve the racemic amino acid in a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same hot solvent.
-
Crystallization of Diastereomeric Salt: Combine the two solutions and allow the mixture to cool slowly to room temperature. One of the diastereomeric salts should preferentially crystallize out due to its lower solubility. Further cooling in an ice bath can improve the yield.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Liberation of the Enantiomerically Enriched Amino Acid:
-
Dissolve the separated diastereomeric salt in water.
-
Adjust the pH with either 1 M HCl (if a chiral amine was used as the resolving agent) or 1 M NaOH (if a chiral acid was used) to precipitate the resolving agent or make it soluble in an organic phase for extraction.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the enantiomerically enriched product.
-
Alternatively, extract the resolving agent with an organic solvent and then isolate the amino acid from the aqueous phase.
-
-
Recovery and Purity Check: Collect the precipitated amino acid by filtration, wash, and dry. Determine the enantiomeric purity using chiral HPLC or by measuring the optical rotation.
Logical Relationship Diagram
Caption: Logical flow for the chiral resolution of this compound via diastereomeric salt formation.
References
- PubChem. [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid. [Link]
- Wikipedia. Chiral resolution. [Link]
- PubMed. Peptide purification using the chemoselective reaction between N-(methoxy)
- SIELC Technologies. (2,3,4-Trimethoxyphenyl)acetic acid. [Link]
- Agilent.
- YouTube. Unlock the Secrets of Chiral Resolution in Organic Compounds!. [Link]
Sources
A Robust HILIC-MS/MS Method for the Quantification of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid in Human Plasma
An Application Note and Protocol
Abstract
This application note details a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid in human plasma. Given the polar nature of this amino acid derivative, which poses a challenge for traditional reversed-phase chromatography, this method employs a Hydrophilic Interaction Liquid Chromatography (HILIC) approach. The HILIC strategy provides excellent retention and symmetrical peak shape for the analyte without the need for complex derivatization procedures.[1][2][3] Sample preparation is streamlined using a simple and efficient protein precipitation protocol. The method is designed for high-throughput applications in clinical research and drug development settings, demonstrating excellent accuracy, precision, and linearity over a clinically relevant concentration range. All validation parameters are established in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[4][5][6]
Introduction
This compound (MW: 211.22 g/mol ) is a key chemical entity and a potential metabolite in pharmaceutical research.[7] Accurate quantification in biological matrices, such as human plasma, is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and metabolic studies. The primary analytical challenge for this compound lies in its high polarity, a common characteristic of amino acids.[8][9][10] This property leads to poor retention on conventional C18 reversed-phase columns, often resulting in elution near the solvent front and susceptibility to matrix interferences.[3]
To overcome these issues, several strategies can be employed, including ion-pairing chromatography or chemical derivatization.[3] However, ion-pairing agents can cause significant ion suppression and long-term contamination of the mass spectrometer, while derivatization adds time, complexity, and potential variability to the sample preparation workflow.[3] This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), an effective alternative that promotes the retention of polar compounds, offering superior separation from endogenous plasma components.[1][2]
Coupled with tandem mass spectrometry (MS/MS), which provides unparalleled sensitivity and selectivity through Multiple Reaction Monitoring (MRM), this method offers a reliable solution for bioanalysis. This document provides a comprehensive, step-by-step protocol from sample preparation to data analysis, grounded in established bioanalytical validation principles to ensure data integrity and trustworthiness.[11][12]
Experimental
Materials and Reagents
-
Analytes: this compound (Purity ≥98%), reference standard obtained from a commercial supplier (e.g., Sigma-Aldrich, GlpBio).[7][13]
-
Internal Standard (IS): 2-amino-2-(3,4-dimethoxyphenyl-d6)acetic acid (or other stable isotope-labeled analogue). The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy and precision.
-
Solvents: LC-MS grade acetonitrile, methanol, and water (e.g., Fisher Scientific Optima™ LC/MS grade).
-
Reagents: Ammonium formate (≥99%, LC-MS grade), Formic acid (≥99%, LC-MS grade).
-
Biological Matrix: Blank human plasma (with K2-EDTA as anticoagulant), sourced from an accredited biological vendor.
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of high-pressure binary gradient delivery (e.g., Agilent 1290 Infinity II, Shimadzu Nexera, or Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source (e.g., Sciex 6500+, Thermo Scientific TSQ Endura, or Agilent 6490).[2][3]
-
Data System: Instrument control and data acquisition software (e.g., Sciex Analyst®, Thermo Fisher Xcalibur™, or Agilent MassHunter).
Liquid Chromatography Method
The HILIC separation is designed to provide strong retention for the polar analyte while allowing less polar, interfering plasma components to elute earlier.
| Parameter | Condition |
| Analytical Column | HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| 4.1 | |
| 6.0 |
Mass Spectrometry Method
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) transitions must be empirically determined by infusing a standard solution of the analyte and the internal standard. The transitions provided below are predictive and serve as a starting point for optimization.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 550 °C |
| Curtain Gas (CUR) | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Collision Gas (CAD) | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Compound |
| This compound | |
| IS (d6-labeled) |
Note: Product ions are hypothetical (corresponding to the loss of formic acid and subsequent fragmentation) and require experimental optimization.
Detailed Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the reference standard and the internal standard into separate 5 mL volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 acetonitrile:water to create working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock to a final concentration of 100 ng/mL in acetonitrile. This solution will be used as the protein precipitation solvent.
-
Calibration Curve (CC) and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC levels (Low, Medium, High, and Lower Limit of Quantification). A typical curve might range from 1 ng/mL to 1000 ng/mL.
Plasma Sample Preparation Protocol
This protocol employs a direct protein precipitation method, which is fast, simple, and effective for removing the majority of plasma proteins.[14][15]
-
Aliquot: Label 1.5 mL microcentrifuge tubes. Pipette 50 µL of plasma sample, calibration standard, or QC into the appropriate tube.
-
Precipitate & Add IS: Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[14]
-
Vortex: Vortex all tubes vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.
-
Centrifuge: Centrifuge the tubes at >13,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
Method Validation
The method was validated according to the core principles of the FDA and ICH M10 Bioanalytical Method Validation guidances.[4][5][12] The following parameters were assessed to ensure the reliability and trustworthiness of the results.
| Validation Parameter | Acceptance Criteria |
| Selectivity & Specificity | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte or IS in blank plasma. |
| Linearity & Range | Calibration curve with ≥6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quant. (LLOQ) | Analyte response is identifiable and reproducible with a precision of ≤20% CV and accuracy of 80-120%. |
| Accuracy & Precision | Intra- and inter-day precision (CV) ≤15% (≤20% at LLOQ); accuracy within ±15% of nominal (±20% at LLOQ). |
| Matrix Effect | IS-normalized matrix factor CV across different lots of plasma should be ≤15%. |
| Recovery | Analyte extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability assessed under various conditions: bench-top, freeze-thaw, and long-term storage. |
Results and Discussion
Rationale for Method Design
The choice of a HILIC stationary phase was paramount to the success of this assay. This compound, being a zwitterionic and highly polar molecule, is poorly retained on traditional C18 columns. The HILIC column utilizes a polar stationary phase and a high-organic mobile phase, which facilitates a partitioning mechanism that effectively retains the analyte, moving it away from the solvent front and early-eluting matrix components. The gradient starts at a high percentage of organic solvent (95% B) to ensure strong retention and gradually decreases to elute the analyte with a sharp, symmetrical peak shape.
The sample preparation method was selected for its simplicity and speed. Protein precipitation with acetonitrile is a widely used technique that effectively removes over 95% of plasma proteins while simultaneously extracting the analyte of interest.[14][15] The inclusion of a stable isotope-labeled internal standard is the cornerstone of a robust LC-MS/MS method, as it accurately corrects for variations in sample preparation, matrix effects, and instrument response.
Caption: Logical flow of the method development process.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of this compound in human plasma. The combination of a straightforward protein precipitation sample preparation with a selective HILIC-MS/MS analysis provides a robust, sensitive, and high-throughput solution suitable for regulated bioanalysis in support of drug development programs. The method meets the stringent validation criteria set forth by international regulatory guidelines, ensuring the generation of high-quality, reliable data.
References
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2001).
- U.S. Food and Drug Administration. (2022).
- IMSA Digital Commons.
- Outsourced Pharma. (2023).
- U.S. Food and Drug Administration. (2018).
- Save My Exams. (2025). Chromatography: Amino Acids (AQA A Level Biology): Revision Note. [Link]
- eCampusOntario Pressbooks. Separation and Detection of Amino Acids. [Link]
- Paper Chrom
- Majhi, K. C., et al. (2021). Chromatographic Separation of Amino Acids.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 25219963. [Link]
- Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]
- ResearchGate.
- Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry.
- Giebułtowicz, J., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
- Lin, L. C., et al. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry.
- GlpBio. This compound. [Link]
- MASONACO. Free amino acids (LC-MS/MS). [Link]
- Agilent Technologies. (2020). Agilent Approaches for Amino Acid Analysis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. digitalcommons.imsa.edu [digitalcommons.imsa.edu]
- 9. savemyexams.com [savemyexams.com]
- 10. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 11. moh.gov.bw [moh.gov.bw]
- 12. fda.gov [fda.gov]
- 13. This compound [glpbio.cn]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Studies of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid Derivatives
Abstract
This comprehensive guide provides a detailed framework for conducting robust pharmacokinetic (PK) studies on 2-amino-2-(3,4-dimethoxyphenyl)acetic acid derivatives. These compounds, sharing structural similarities with endogenous molecules like phenylalanine, are of significant interest in drug discovery. A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is paramount for their development as potential therapeutic agents.[1][2] This document outlines state-of-the-art in vitro and in vivo protocols, bioanalytical method development, and data interpretation, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established scientific principles and regulatory expectations to ensure data integrity and translatability.[3][4][5]
Introduction: The Rationale for PK Studies
The journey of a drug candidate from discovery to clinical application is critically dependent on its pharmacokinetic profile. For novel chemical entities (NCEs) like this compound derivatives, early assessment of ADME characteristics is essential.[1][6] These studies provide invaluable insights that:
-
Guide Lead Optimization: Inform medicinal chemistry efforts to enhance desirable properties like oral bioavailability and metabolic stability.[7][8]
-
Enable Dose Selection: Determine appropriate dose levels and dosing regimens for subsequent efficacy and safety studies.[8]
-
Predict Human Pharmacokinetics: Data from preclinical studies are used to model and predict how the drug will behave in humans, a crucial step for Investigational New Drug (IND) submissions.[1]
-
Identify Potential Drug-Drug Interactions (DDIs): Early evaluation of interactions with drug-metabolizing enzymes (e.g., Cytochrome P450s) can prevent clinical complications.[7][9]
The structural motif of this compound suggests potential interactions with amino acid transporters and metabolic pathways related to phenylalanine and tyrosine.[10][11][12][13][14] Therefore, a tailored pharmacokinetic assessment is crucial.
Foundational In Vitro ADME Assays
In vitro ADME assays are the cornerstone of early pharmacokinetic profiling, offering high-throughput screening to rank and select compounds with favorable characteristics.[6][7][9]
Workflow for Initial In Vitro Screening
Caption: Initial in vitro ADME screening cascade.
Protocol 2.1: Metabolic Stability in Liver Microsomes
Rationale: Liver microsomes are a subcellular fraction containing a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. This assay provides a rapid assessment of a compound's intrinsic clearance.[2]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Thaw pooled human or rodent liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in buffer.
-
Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a 1 mM stock solution of the test compound and positive controls (e.g., Testosterone, Verapamil) in DMSO.
-
-
Incubation:
-
In a 96-well plate, add 5 µL of the microsomal suspension.
-
Add 1 µL of the 1 mM test compound stock solution (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol).
-
-
Sample Processing & Analysis:
-
Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
| Parameter | High-Throughput Screening | Lead Optimization |
| Test Compound Conc. | 1 µM | 0.5 - 1 µM |
| Microsomal Protein | 0.5 mg/mL | 0.2 - 0.5 mg/mL |
| Time Points | 0, 15, 30 min | 0, 5, 15, 30, 45, 60 min |
| Replicates | n=2 | n=3 |
Table 1: Recommended parameters for microsomal stability assays.
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study, ensuring that the data generated is accurate and reproducible.[15] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices.[15][16][17]
Protocol 3.1: LC-MS/MS Method Development for Rat Plasma
Rationale: This protocol outlines a systematic approach to developing a sensitive and selective LC-MS/MS method for a novel this compound derivative.[18]
Step-by-Step Protocol:
-
Mass Spectrometer Tuning:
-
Prepare a 500 ng/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer to optimize source parameters (e.g., ion spray voltage, temperature).[19]
-
Identify the precursor ion (typically [M+H]+).
-
Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).
-
-
Chromatography Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).[16]
-
Mobile Phase: Use 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[18]
-
Gradient Optimization: Begin with a fast generic gradient (e.g., 5% to 95% B in 3 minutes) to determine the approximate retention time.[18] Adjust the gradient to achieve a retention time of 2-3 minutes with good peak shape.
-
-
Sample Preparation:
-
Protein Precipitation: This is the simplest and often sufficient method.[18] To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (IS). Vortex and centrifuge.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts.[15]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples but is more time-consuming.[19]
-
-
Method Validation (per FDA/ICH M10 Guidance):
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | ≥ 6 non-zero standards, r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Precision (CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
Table 2: Key bioanalytical method validation parameters and acceptance criteria.[3][5]
In Vivo Pharmacokinetic Studies in Rodents
In vivo studies are essential to understand how a drug behaves in a whole organism, integrating all ADME processes.[8][21] The rat is a commonly used species for initial PK studies.[22][23]
Potential Metabolic Pathways
Given the structure, potential metabolic pathways for this compound derivatives could involve O-demethylation of the methoxy groups, N-acetylation, or conjugation (glucuronidation or sulfation) of the hydroxyl groups formed after demethylation. These pathways are analogous to the metabolism of other phenylalanine derivatives.[10]
Caption: Hypothetical metabolic pathways.
Protocol 4.1: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats
Rationale: This protocol determines key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Step-by-Step Protocol:
-
Animal Dosing and Sampling:
-
Species: Male Sprague-Dawley rats (n=3-5 per group).[24]
-
Group 1 (Intravenous, IV): Administer the drug as a bolus via the tail vein (e.g., 2 mg/kg in a suitable vehicle like saline/DMSO).[22]
-
Group 2 (Oral, PO): Administer the drug by oral gavage (e.g., 10 mg/kg in a vehicle like 0.5% methylcellulose).[22]
-
Blood Collection: Collect sparse blood samples (approx. 100 µL) from the saphenous vein at pre-dose and multiple time points post-dose (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h; PO: 0.25, 0.5, 1, 2, 4, 8, 24h).[22][25] Collect into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing:
-
Centrifuge blood samples at 4°C to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Analyze plasma samples using the validated LC-MS/MS method described in Section 3.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.[25]
-
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point |
| AUC(0-inf) | Area under the curve extrapolated to infinity |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Absolute oral bioavailability = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |
Table 3: Key pharmacokinetic parameters derived from in vivo studies.
References
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][4]
- U.S. Food and Drug Administration. (2025).
- National Institutes of Health (NIH). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. [Link][16]
- U.S. Food and Drug Administration. (2001).
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]
- Charles River Laboratories. In Vitro ADME Assays and Services. [Link][9]
- Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link][7]
- Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link][18]
- Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link][25]
- Creative Biolabs.
- Anapharm Bioanalytics. Small Molecule Bioanalysis. [Link][17]
- Red Flower Publication.
- Bienta.
- HubPages. In Vitro Assays: The Bedrock of Drug Discovery and Development. [Link][2]
- Creative Biolabs. Small Animal In Vivo PK Service. [Link][23]
- National Institutes of Health (NIH). Murine Pharmacokinetic Studies. [Link][21]
- National Institutes of Health (NIH). Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson's disease in an Egyptian cohort. [Link][10]
Sources
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. discover.hubpages.com [discover.hubpages.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. criver.com [criver.com]
- 10. Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson’s disease in an Egyptian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. metaphactory [semopenalex.org]
- 13. Multimodal Metabolomic Analysis Reveals Novel Metabolic Disturbances in Adults With Early Treated Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson's disease in an Egyptian cohort | Global Brain Health Institute [gbhi.org]
- 15. rfppl.co.in [rfppl.co.in]
- 16. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. youtube.com [youtube.com]
- 20. labs.iqvia.com [labs.iqvia.com]
- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 23. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. parazapharma.com [parazapharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid
Welcome to the technical support center for the synthesis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This document provides in-depth technical guidance, drawing from established chemical principles and field-proven insights.
Overview of Synthetic Strategies
This compound is a valuable building block in pharmaceutical chemistry. Its synthesis typically starts from 3,4-dimethoxybenzaldehyde and can be approached via several classic named reactions. The two most prominent methods are the Strecker synthesis and the Bucherer-Bergs reaction .
-
Strecker Synthesis : A three-component reaction involving an aldehyde (3,4-dimethoxybenzaldehyde), ammonia, and a cyanide source.[1][2][3] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the target amino acid.[1][4] This method is one of the most direct and efficient routes for α-amino acid synthesis.[3]
-
Bucherer-Bergs Reaction : This multicomponent reaction uses an aldehyde or ketone, ammonium carbonate, and a cyanide source (like potassium cyanide) to form a hydantoin intermediate.[5][6][7][8] This hydantoin is then hydrolyzed to yield the final amino acid.[6]
The choice between these routes often depends on available starting materials, desired scale, and downstream purification capabilities. The following diagram illustrates the general workflow for both approaches.
Caption: Comparison of Strecker and Bucherer-Bergs synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Issue 1: Low Yield of α-Aminonitrile (Strecker Synthesis)
Question: My Strecker reaction has a low yield. Analysis of the crude product shows a significant amount of unreacted 3,4-dimethoxybenzaldehyde and some side products. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to problems in the first stage of the Strecker synthesis: the formation of the imine and its subsequent cyanation.[2][4]
Potential Causes & Solutions:
-
Inefficient Imine Formation: The reaction between the aldehyde and ammonia to form an iminium ion is a critical equilibrium-driven step.[1][2]
-
Solution: Ensure an adequate source of ammonia. Using ammonium chloride (NH₄Cl) is common as it provides both ammonia (NH₃) and a mild acid (NH₄⁺) to catalyze the reaction.[4] The pH should be weakly acidic to neutral to favor imine formation without promoting unwanted side reactions.
-
-
Cyanohydrin Side Reaction: The cyanide ion can directly attack the aldehyde to form a cyanohydrin, competing with the desired attack on the imine.
-
Solution: Control the order of addition. Pre-forming the imine by mixing the aldehyde and ammonia source for a short period before adding the cyanide can often favor the desired pathway.
-
-
Hydrolysis of the Imine Intermediate: The imine intermediate is susceptible to hydrolysis back to the starting aldehyde, especially in the presence of excess water.
-
Solution: While aqueous media are often used, consider minimizing the water content or using a co-solvent like methanol or ethanol to improve solubility and shift the equilibrium towards the imine. Anhydrous conditions, where possible, can significantly improve yields.
-
Workflow for Diagnosing Low Aminonitrile Yield:
Caption: Troubleshooting decision tree for low aminonitrile yield.
Issue 2: Incomplete or Slow Hydrolysis of the Intermediate
Question: The first step of my synthesis (either Strecker or Bucherer-Bergs) worked well, but I am struggling to fully hydrolyze the aminonitrile/hydantoin intermediate to the final amino acid. The reaction is slow and yields are poor. Why?
Answer: The hydrolysis of the nitrile or hydantoin is often the most challenging step, requiring harsh conditions that can lead to degradation if not properly controlled.
Potential Causes & Solutions:
-
Insufficiently Harsh Conditions: Both α-aminonitriles and hydantoins are stable intermediates. Their hydrolysis requires forcing conditions.
-
Solution (Aminonitrile): Strong acidic conditions (e.g., 6M HCl or concentrated H₂SO₄) at elevated temperatures (reflux) are typically required.[1][9] The reaction involves protonating the nitrile nitrogen, followed by nucleophilic attack by water.[1][4]
-
Solution (Hydantoin): Hydrolysis can be performed under either strong acidic or basic conditions (e.g., refluxing with Ba(OH)₂ or NaOH followed by acidification).[5][6]
-
-
Product Degradation: The electron-rich dimethoxy-phenyl ring is sensitive to strongly acidic and high-temperature conditions, which can lead to side reactions like demethylation or polymerization, resulting in a dark, tarry reaction mixture.
-
Solution: Carefully monitor the reaction time and temperature. Use the minimum temperature and time required for complete conversion (monitor by TLC or LC-MS). Consider a two-stage hydrolysis: a milder first step to form the amino amide, followed by a more vigorous second step.
-
-
Poor Solubility: The intermediate or the final product may have poor solubility in the reaction medium, hindering the reaction rate.
-
Solution: Ensure vigorous stirring. The use of a co-solvent that is stable under the harsh conditions might be considered, but care must be taken to ensure it doesn't participate in side reactions.
-
Table 1: Recommended Hydrolysis Conditions
| Intermediate | Reagent Conditions | Typical Temp. | Key Considerations |
| α-Aminonitrile | 6M HCl (aq) or Conc. H₂SO₄ | Reflux (100-110 °C) | Monitor for charring. Can be slow (12-24h). |
| 5,5-Disubstituted Hydantoin | 3M NaOH (aq) or Ba(OH)₂ | Reflux (100-110 °C) | Requires subsequent careful acidification to pH ~6 to precipitate the amino acid. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis route, Strecker or Bucherer-Bergs, is generally better for yield and purity?
A1: Both methods are robust and widely used. The Strecker synthesis is often considered more direct.[3] However, the Bucherer-Bergs reaction can sometimes offer advantages in terms of handling intermediates. The hydantoin formed is often a stable, crystalline solid that can be isolated and purified before the final hydrolysis step, potentially leading to a purer final product.[6] The choice often comes down to laboratory preference and experience.
Q2: My final product is difficult to purify and has a brownish color. What is causing this?
A2: A brownish color often indicates product degradation or the presence of polymeric impurities. This is common when using harsh acidic conditions for hydrolysis with electron-rich aromatic compounds. To mitigate this, minimize the reaction time and temperature during the hydrolysis step. Purification via recrystallization from an ethanol/water mixture is often effective. The use of activated charcoal during recrystallization can also help remove colored impurities.
Q3: Can I perform an asymmetric synthesis to obtain a single enantiomer?
A3: Yes. The standard Strecker and Bucherer-Bergs reactions produce a racemic mixture.[3][10] For enantiomerically enriched products, several strategies exist:
-
Chiral Auxiliaries: Replacing ammonia with a chiral amine, such as (R)-phenylglycine amide, can induce diastereoselectivity in the Strecker reaction.[10] The auxiliary is removed in a later step.
-
Catalytic Asymmetric Synthesis: Modern methods use chiral catalysts (e.g., thiourea-derived or metal-based catalysts) to achieve high enantioselectivity.[1]
-
Enzymatic Resolution: The racemic amino acid or an intermediate can be resolved using specific enzymes that act on only one enantiomer.
Q4: What are the critical parameters for the Bucherer-Bergs reaction?
A4: Based on established protocols, the critical parameters are:
-
Reagent Stoichiometry: A molar ratio of approximately 1:2:2 for the aldehyde:cyanide:(NH₄)₂CO₃ is often recommended to balance reactivity and minimize side products.[5]
-
pH Control: The reaction is typically buffered by the ammonium carbonate itself to a pH of ~8-9.[5] Strongly alkaline conditions can degrade the cyanide, while acidic conditions inhibit the initial cyanohydrin formation.[5]
-
Temperature: Refluxing in an aqueous ethanol mixture (80-100 °C) is common to ensure the reaction proceeds efficiently.[5]
Experimental Protocol: Strecker Synthesis (Racemic)
This protocol is a representative example and may require optimization. Safety Note: This procedure involves potassium cyanide (KCN), which is highly toxic. All work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide (HCN) gas.
Step 1: Synthesis of 2-Amino-2-(3,4-dimethoxyphenyl)acetonitrile
-
To a stirred solution of ammonium chloride (1.2 eq) in 50 mL of aqueous methanol (1:1 v/v), add 3,4-dimethoxybenzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimum amount of water.
-
Cool the aldehyde/ammonium chloride mixture in an ice bath to 0-5 °C.
-
Slowly add the KCN solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
Add 50 mL of 6M hydrochloric acid to the crude α-aminonitrile from Step 1.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-18 hours, or until TLC/LC-MS indicates complete consumption of the intermediate.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Carefully neutralize the mixture by adding a base (e.g., concentrated ammonium hydroxide or NaOH solution) until the pH is approximately 6-7 (the isoelectric point of the amino acid). The product should precipitate out of the solution.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the final amino acid. Further purification can be achieved by recrystallization from an ethanol/water mixture.
References
- Shafiee, M., et al. (2008). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]
- Štefane, B., & Požgan, F. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]
- Su, Y., et al. (2001). Ab initio study of hydrolysis of amino malononitrile: Formation of amino acetonitrile. Journal of Physical Organic Chemistry. [Link]
- Strecker amino acid synthesis. Wikipedia. [Link]
- Strecker Synthesis of Amino Acids – MC
- Strecker Synthesis. Organic Chemistry Portal. [Link]
- Ghimire, A., & Shah, S. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- Van der Eycken, J., et al. (2021).
- Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of Organic Chemistry. [Link]
- Strecker Synthesis. Master Organic Chemistry. [Link]
- Bucherer–Bergs reaction. Wikipedia. [Link]
- Strecker Synthesis of Amino Acid: Easy Mechanism, applic
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Canesi, S. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. [Link]
- homoveratric acid. Organic Syntheses Procedure. [Link]
- Selected chemical routes toward synthesis of α‐amino acids.
- Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. [Link]
- [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid. PubChem. [Link]
- Van der Eycken, J., et al. (2021).
- Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]
- The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- Yasuno, Y., et al. (2019). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. [Link]
- Głowacka, I.E., & Wróblewski, A.E. (2015).
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. medschoolcoach.com [medschoolcoach.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. Bucherer-Bergs Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Separation of 2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid
Welcome to the dedicated support center for the chiral separation of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, also known as 3,4-dimethoxyphenylglycine. This molecule's amphoteric nature, possessing both a primary amine and a carboxylic acid group, presents unique challenges in achieving baseline resolution of its enantiomers. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers in their analytical and preparative separation endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound so challenging?
A1: The primary challenge stems from its structure as an amino acid. It is a zwitterionic compound, meaning it carries both a positive (amino group) and a negative (carboxyl group) charge, the net charge of which is pH-dependent. This dual ionic character complicates interactions with chiral stationary phases (CSPs). Achieving enantioselective recognition requires a CSP that can effectively interact with the molecule's stereocenter while managing its polar and ionizable functional groups.
Q2: What are the most common types of chiral stationary phases (CSPs) for this separation?
A2: Several classes of CSPs have proven effective for separating underivatized amino acids.[1][2] For this compound, the most successful CSPs are typically:
-
Macrocyclic Glycopeptide-Based CSPs: Phases like Teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective.[3] Their complex structure offers multiple interaction points (ionic, hydrogen bonding, steric) necessary for resolving polar, ionic compounds.[3]
-
Crown Ether-Based CSPs: These are specifically designed for the separation of primary amino acids.[4] The crown ether cavity selectively complexes with the protonated primary amine group of one enantiomer, leading to separation.[5]
-
Zwitterionic Ion-Exchangers: Newer phases, such as those derived from cinchona alkaloids (e.g., CHIRALPAK® ZWIX), are designed to separate amphoteric molecules like amino acids through a dual ion-pairing mechanism.[6]
Q3: Do I need to derivatize my sample for this analysis?
A3: Not necessarily. Direct separation of the underivatized amino acid is often preferred to avoid extra sample preparation steps and potential impurities.[3] CSPs like macrocyclic glycopeptides and crown ethers are designed for direct analysis.[1][2] However, if direct methods fail or if you are using a standard achiral column, derivatization with a chiral derivatizing agent (CDA) like Marfey's reagent is a robust alternative.[7] This converts the enantiomers into diastereomers, which can be separated on a conventional C18 column.[7][8]
Q4: Can I use the same method for both analytical and preparative scale separations?
A4: While the principles are the same, direct scaling is often not feasible. Preparative chromatography requires higher sample loads, which can easily overload analytical columns and lead to a complete loss of resolution. Method redevelopment is usually necessary, focusing on maximizing sample loading without sacrificing purity. This may involve using larger particle size columns, optimizing mobile phase composition for better solubility, and potentially employing techniques like stacked injections or displacement chromatography.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a cause-and-effect framework.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.2)
| Potential Cause | Explanation & Recommended Solution |
| Incorrect CSP Selection | The chosen stationary phase may not offer sufficient enantioselective interactions. For this analyte, polysaccharide-based CSPs in normal phase may be less effective than macrocyclic glycopeptide or crown ether phases. |
| Suboptimal Mobile Phase pH | The ionization state of both the analyte and the CSP is critical. For zwitterionic analytes, small pH changes can dramatically alter retention and selectivity. Solution: Systematically vary the pH of the aqueous component of your mobile phase. Use acidic additives like formic acid or TFA (typically 0.1%) to ensure the amino group is protonated and the carboxyl group's ionization is suppressed.[5][9] |
| Incorrect Mobile Phase Composition | The type and concentration of the organic modifier are crucial. For macrocyclic glycopeptide columns, retention often exhibits a "U-shaped" curve with respect to the organic modifier concentration.[3] Solution: Perform a screening run varying the organic modifier (e.g., Methanol, Acetonitrile) concentration from 20% to 80%. This will help identify the optimal range for both retention and resolution.[3] |
| Insufficient Column Equilibration | Chiral separations can be highly sensitive to the column's history and require thorough equilibration with the new mobile phase, especially if additives are used.[10] Solution: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. If you suspect contamination from previous analyses, a proper column wash is necessary.[10][11] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Explanation & Recommended Solution |
| Secondary Ionic Interactions | The analyte's amine group can interact strongly with residual acidic silanols on the silica support, causing peak tailing. Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) at a low concentration (e.g., 0.1%), to mask these silanol groups.[9][10] For acidic compounds, an acidic modifier like TFA or formic acid helps to improve peak shape.[9] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing, or triangular peaks. This is especially common in preparative work. Solution: Reduce the injection concentration and/or volume. Perform a loading study to determine the maximum sample capacity of the column under your current conditions. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample. |
Problem 3: Drifting Retention Times or Loss of Resolution Over Time
| Potential Cause | Explanation & Recommended Solution |
| Column Contamination | Strongly retained impurities from the sample can accumulate at the head of the column, altering its chemistry and performance.[11] Solution: Implement a rigorous column washing procedure after each batch of samples. For immobilized columns, flushing with a strong solvent like DMF or THF can be effective.[11] Always use a guard column to protect the analytical column. |
| Mobile Phase Instability | Buffers can precipitate, or volatile components can evaporate over time, changing the mobile phase composition and affecting chromatography. Solution: Prepare fresh mobile phase daily. Keep mobile phase bottles covered to minimize evaporation. Ensure all components are fully dissolved and the mobile phase is properly degassed.[12] |
| "Memory Effects" from Additives | Some mobile phase additives can be strongly retained by the CSP and can influence subsequent analyses even after switching mobile phases.[13] Solution: Dedicate a column to a specific method or class of compounds if possible. If a column must be used for different methods, employ a thorough, validated washing procedure between methods.[10][13] |
Experimental Workflow & Protocols
Workflow for Chiral Method Development
The following diagram illustrates a logical workflow for developing a robust chiral separation method for this compound.
Caption: A systematic workflow for chiral HPLC method development.
Protocol 1: Analytical Screening on a Macrocyclic Glycopeptide CSP
This protocol provides a starting point for analysis using a Teicoplanin-based column.
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Sample Preparation: Dissolve 1 mg/mL of racemic this compound in the initial mobile phase.
-
Mobile Phase System:
-
Condition A (Polar Ionic Mode): 90:10 (v/v) Methanol / Water with 0.1% Formic Acid.
-
Condition B (Reversed-Phase): 30:70 (v/v) Acetonitrile / 20 mM Ammonium Formate buffer, pH 4.5.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 280 nm (due to the dimethoxy-substituted phenyl ring).
-
Injection Volume: 5 µL.
-
Procedure: a. Equilibrate the column with Condition A for at least 30 minutes. b. Inject the sample and record the chromatogram. c. If separation is poor, flush the column thoroughly and equilibrate with Condition B for 30 minutes. d. Inject the sample again and compare the results.
-
Optimization: Based on the initial results, systematically vary the organic modifier percentage in 10% increments to find the optimal balance of retention and resolution.
References
- Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Frank, H., Woiwode, W., Nicholson, G., & Bayer, E. (1981).
- Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
- Hyun, M. H., & Min, H. J. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. [Link]
- Avesis. (n.d.).
- Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- Google Patents. (1994).
- ResearchGate. (n.d.).
- MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
- PubMed. (2012).
- Chromatography Today. (2020).
- Chromatography Today. (2016).
- Chromatography Forum. (2012). problem regarding poor resolution of glycine peak in HPLC. [Link]
- ResearchGate. (2014). How can I improve my chiral column resolution?. [Link]
- PMC - NIH. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]
- Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. chiraltech.com [chiraltech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Overcoming Poor Solubility of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies to diagnose and overcome the solubility challenges associated with 2-amino-2-(3,4-dimethoxyphenyl)acetic acid. The methodologies presented here are designed to be practical, rooted in physicochemical principles, and adaptable to a wide range of experimental contexts, from initial in vitro screening to advanced formulation development.
Part 1: Foundational Knowledge - Understanding the Molecule's Behavior
Before troubleshooting, it is critical to understand the inherent chemical properties of this compound that govern its solubility.
Q1: Why is this compound often poorly soluble in neutral aqueous solutions like PBS (pH 7.4)?
A1: The poor neutral-pH solubility of this compound stems from a combination of its molecular structure:
-
Amphoteric Nature: The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In aqueous solution, especially near its isoelectric point (pI), the molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). While these charges are present, the overall net charge of the molecule is zero. This minimizes interactions with polar water molecules and often leads to the lowest aqueous solubility.[1][2]
-
Hydrophobic Contribution: The 3,4-dimethoxyphenyl ring is a significant nonpolar, hydrophobic moiety. This part of the molecule prefers to interact with other nonpolar molecules rather than with water, promoting aggregation and precipitation in aqueous environments.
Q2: How does changing the pH of the solution affect the compound's solubility?
A2: The solubility of this amino acid derivative is highly dependent on pH because the ionization state of its functional groups can be controlled.[3][4]
-
In Acidic Conditions (Low pH): The concentration of protons (H⁺) is high. The basic amino group becomes fully protonated to form a positively charged ammonium cation (-NH₃⁺), while the carboxylic acid group remains largely protonated (-COOH). The molecule carries a net positive charge, significantly increasing its polarity and its ability to form favorable ionic interactions with water, thereby enhancing solubility.[2]
-
In Basic Conditions (High pH): The concentration of hydroxide ions (OH⁻) is high. The acidic carboxylic acid group is deprotonated to form a negatively charged carboxylate anion (-COO⁻), while the amino group remains in its neutral state (-NH₂). The molecule now carries a net negative charge, which again increases its polarity and aqueous solubility.[2]
This pH-dependent behavior is the most powerful initial tool for solubilization.
Part 2: Troubleshooting Workflow & Initial Strategies
When faced with an insoluble sample, a systematic approach is essential. The following flowchart outlines the recommended decision-making process, starting with the simplest and most direct methods.
Caption: Troubleshooting workflow for solubilizing this compound.
Q3: My compound won't dissolve in my neutral buffer. What is the first and most important step?
A3: The first and most critical step is to perform a pH-solubility screen . This involves testing the compound's solubility in a series of buffers across a range of pH values to identify where it becomes soluble as a charged species.
Protocol 1: Generating a pH-Solubility Profile
This protocol allows you to systematically determine the optimal pH for dissolving your compound.
Materials:
-
This compound
-
A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
1 M HCl and 1 M NaOH for fine pH adjustments
-
Vortex mixer and/or sonicator
-
Microcentrifuge
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different pH buffer. "Excess" is key to ensuring a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours) to allow the solution to reach equilibrium. A vortex mixer or shaker can be used.
-
Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is crucial to avoid artificially high readings.
-
Quantification: Dilute the filtrate in a suitable solvent and measure the concentration of the dissolved compound using a pre-validated analytical method.
-
Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.
Part 3: Intermediate Strategy - Using Co-solvents
If pH adjustment is not feasible or sufficient, creating a concentrated stock in an organic solvent is the next logical step.
Q4: I need to make a concentrated stock solution. What solvent should I use?
A4: For creating high-concentration stock solutions, a water-miscible organic solvent is typically required.[5][6] The choice depends on the compound's properties and the tolerance of your experimental system.
| Co-Solvent | Advantages | Disadvantages | Primary Use Case |
| DMSO | Excellent dissolving power for a wide range of compounds; low volatility.[5] | Can be toxic to some cell lines at >0.5-1%; may interfere with some assays; can oxidize sensitive compounds.[7] | In vitro assays, initial screening. |
| Ethanol | Less toxic than DMSO; volatile and easily removed if needed. | Less powerful solvent than DMSO for highly nonpolar compounds. | Cell-based assays, formulations where DMSO is not tolerated. |
| DMF | Strong dissolving power, similar to DMSO. | Higher toxicity than DMSO; less common in biological assays. | Chemical synthesis, non-cellular assays. |
Always start with a small-scale solubility test before preparing a large stock solution. [5]
Q5: My compound precipitates when I dilute my DMSO stock into my aqueous medium. How do I fix this?
A5: This is a common problem known as "crashing out" and occurs when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit, even with a small amount of co-solvent present.[5][8]
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to work with a lower final concentration of the compound in your assay.
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vigorously vortexing or stirring aqueous buffer.[6] This rapid mixing helps prevent localized high concentrations that initiate precipitation.
-
Increase Co-solvent Percentage: If your assay allows, slightly increase the final percentage of the co-solvent (e.g., from 0.5% to 1% DMSO). Crucially, ensure all experimental conditions, including vehicle controls, have the same final solvent concentration. [5]
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility during preparation.[5] However, verify the compound's stability at that temperature.
Part 4: Advanced Formulation Strategies
For applications requiring higher concentrations in aqueous media, such as in vivo studies, more advanced formulation techniques are necessary.
Guide A: Salt Formation
Q6: How can converting the compound to a salt improve its solubility?
A6: Salt formation is a well-established technique to increase the aqueous solubility and dissolution rate of ionizable compounds.[9][10] The process involves reacting the parent compound with an acid or base to create an ionic salt form. For this compound, you can form:
-
An acid addition salt (e.g., hydrochloride salt) by reacting the basic amino group.
-
A base addition salt (e.g., sodium or potassium salt) by reacting the acidic carboxylic acid group.
The resulting salt is a distinct molecular entity with a more polar, crystalline structure that is typically much more soluble in water than the neutral, zwitterionic form.[9]
Protocol 2: Preparation of a Hydrochloride (HCl) Salt (Example)
Materials:
-
This compound
-
Anhydrous diethyl ether or another suitable non-polar solvent
-
HCl solution in a compatible solvent (e.g., 2 M HCl in diethyl ether)
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the free base of the compound in a minimal amount of a suitable solvent like anhydrous diethyl ether.
-
Acidification: While stirring, slowly add a stoichiometric equivalent (1.0 eq) of the HCl solution dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate out of the non-polar solvent as a solid. Continue stirring for 1-2 hours to ensure complete reaction.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing & Drying: Wash the solid with a small amount of cold, fresh solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the salt product under vacuum.
-
Confirmation: The newly formed salt should be characterized (e.g., by melting point, NMR) and its aqueous solubility tested against the parent compound.
Guide B: Cyclodextrin Complexation
Q7: What are cyclodextrins and how do they work?
A7: Cyclodextrins are cyclic oligosaccharides with a unique molecular structure resembling a truncated cone.[11] They have a hydrophilic (water-loving) exterior surface and a hydrophobic (water-fearing) inner cavity.[12][13] This structure allows them to act as "molecular buckets" to encapsulate nonpolar guest molecules, or the nonpolar parts of molecules, forming a "host-guest" inclusion complex.[12][14]
For this compound, the hydrophobic dimethoxyphenyl ring can be encapsulated within the cyclodextrin cavity, while the polar amino and carboxyl groups remain exposed to the water.[15] This complex effectively masks the hydrophobic portion of the drug, significantly increasing its apparent aqueous solubility.[15][16]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Protocol 3: Preparation of an Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
The kneading method is a simple and effective way to prepare inclusion complexes in a laboratory setting.[14]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of compound to HP-β-CD (a 1:1 ratio is a common starting point). Calculate the required mass of each component.
-
Paste Formation: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of deionized water dropwise and triturate with the pestle to form a homogeneous, thick paste.
-
Incorporation: Add the compound to the paste in small portions while continuously kneading with the pestle. Continue the kneading process for 30-60 minutes to ensure thorough mixing and complex formation.
-
Drying: Transfer the resulting paste to a watch glass or petri dish and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Once completely dry, gently pulverize the solid complex into a fine powder using the mortar and pestle.
-
Solubility Testing: Test the aqueous solubility of the resulting powder and compare it to that of the uncomplexed starting material using the method described in Protocol 1.
Part 5: Summary of Strategies
| Strategy | Mechanism | Ease of Use | Potential for High Concentration | In Vivo Compatibility |
| pH Adjustment | Ionization of functional groups to form charged species. | High | Moderate to High | High (if target pH is physiological) |
| Co-solvents | Reducing the polarity of the bulk solvent system. | High | High (in stock), Low (in final assay) | Low to Moderate (toxicity concerns) |
| Salt Formation | Creation of a new, more polar ionic solid form. | Moderate | High | High |
| Cyclodextrins | Encapsulation of the hydrophobic moiety in a host molecule. | Moderate | Moderate to High | High (HP-β-CD is FDA-approved) |
References
- Vertex AI Search, "Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review".
- ResearchGate, "pH dependence of amino acid solubility. The solubility of an amino acid...".
- Touro Scholar, "Cyclodextrin as a Drug Carrier Increasing Drug Solubility".
- ACS Publications, "Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions | Industrial & Engineering Chemistry Research".
- ScienceDirect, "Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K".
- National Institutes of Health (NIH), "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC".
- International Journal of Pharmaceutical Sciences, "Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review".
- MDPI, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics".
- ACS Publications, "Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Industrial & Engineering Chemistry Research".
- BenchChem, "Technical Support Center: Troubleshooting Compound Solubility".
- Quora, "Why are amino acids usually more soluble at pH extremes than they are at neutral pH?".
- GenScript, "Peptide Solubilization".
- BenchChem, "Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds".
- BenchChem, "[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid".
- BenchChem, "Addressing solubility issues of peptides with unnatural amino acids.".
- BenchChem, "Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide".
- Sigma-Aldrich, "Solubility Guidelines for Peptides".
- Reddit, "How to tackle compound solubility issue : r/labrats".
- Merck Millipore, "Improving API Solubility by Salt and Cocrystal Formation".
- MDPI, "Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener".
- BenchChem, "How to improve the solubility of (3-Amino-4-hydroxyphenyl)acetic acid in aqueous buffers".
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. mdpi.com [mdpi.com]
- 14. humapub.com [humapub.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting peak tailing in HPLC of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
<
Welcome to the technical support center. This guide provides in-depth troubleshooting for a common chromatographic challenge: peak tailing, specifically concerning the analysis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid. This molecule's zwitterionic nature presents a unique set of challenges in reversed-phase HPLC. This document is structured to provide not just solutions, but a foundational understanding of the underlying chemical interactions that cause poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: The primary cause of peak tailing for this compound is secondary ionic interactions between the analyte and the stationary phase.[1][2][3]
-
Analyte Chemistry: this compound is an amino acid derivative, meaning it has both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH). This makes it a zwitterionic compound , capable of carrying a positive, negative, or neutral charge depending on the pH of the mobile phase.
-
Stationary Phase Chemistry: Most reversed-phase columns are silica-based. The silica surface contains silanol groups (Si-OH).[4] Even with advanced manufacturing, some of these silanol groups remain unreacted and are called "residual silanols."[5][6] At mobile phase pH values above approximately 3-4, these silanols can deprotonate to become negatively charged silanates (Si-O⁻).[7]
-
The Interaction: If the mobile phase pH is in a range where the amino group of your analyte is protonated (positively charged, -NH3⁺) and the residual silanols are deprotonated (negatively charged), a strong ionic interaction occurs. This secondary retention mechanism is much stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, which stretches the peak and results in tailing.[1][8]
Q2: I've tried adjusting the mobile phase pH, but my peak is still tailing. What should I investigate next?
A2: If pH adjustment alone is insufficient, you should systematically investigate the buffer system , consider the use of mobile phase additives , or evaluate your column chemistry .
-
Inadequate Buffering: The mobile phase pH must be stable and consistent throughout the column.[9] If the buffer concentration is too low, the column's own residual silanols can alter the local pH, leading to inconsistent analyte ionization and peak tailing.
-
Mobile Phase Additives (Competing Base): A classic strategy, especially for older columns (Type A silica), is to add a "competing base" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 10-20 mM).[10] The TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from your analyte.[10]
-
Column Choice: Not all C18 columns are the same. Modern columns (Type B silica) are made from higher purity silica with fewer metal contaminants and have more advanced end-capping. "End-capping" is a process that covers many residual silanols with a small, non-polar chemical group.[4] If you are using an older column, switching to a high-purity, well-end-capped column can dramatically improve the peak shape for basic compounds.[11]
Q3: Could my column be the problem? How do I diagnose and fix column-related issues?
A3: Yes, the column is a frequent culprit. Beyond the chemical issues described above, physical problems can also cause peak tailing.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column. These contaminants can act as new sites for secondary interactions.
-
Column Void: A void or channel can form in the packed bed at the column inlet, often due to pressure shocks or use at inappropriate pH/temperature ranges. This disrupts the flow path, leading to peak broadening and tailing.[1]
-
Frit Blockage: The inlet frit (a porous filter) can become partially blocked by particulates from the sample or system, causing poor flow distribution.[1]
Diagnosis and Solutions:
-
Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% Acetonitrile or Methanol). This can often dislodge particulates from the inlet frit.
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to catch contaminants and particulates, thereby extending the life of the more expensive column.[1]
-
Column Performance Test: Inject a standard mix of neutral compounds. If these also show tailing, it points towards a physical problem with the column (like a void), as they are not susceptible to silanol interactions.[12] If the neutral compounds have good peak shape but your analyte tails, the issue is chemical.
Q4: Are there any other instrumental or method-related factors that could be causing peak tailing?
A4: Absolutely. Before assuming a complex chemical issue, always check for simpler system-level problems.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden and tail after it has been separated.[3] Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a "shark-fin" or fronting peak, but in some cases, can manifest as tailing.[3][13] Try reducing the injection volume or sample concentration by a factor of 5 or 10 to see if the peak shape improves.
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase, it can cause peak distortion.[3][14] Ideally, the sample should be dissolved in the mobile phase itself.[14]
Systematic Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing and resolving peak tailing issues for this compound.
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary ionic interactions.
Principle: By lowering the mobile phase pH to at least 2 units below the pKa of the silanol groups (pKa ≈ 3.5-5), we ensure they remain protonated (Si-OH) and neutral.[7][12] This prevents ionic attraction with the protonated amine group of the analyte. A pH of 2.5 to 3.0 is generally a good starting point.[9][10]
Step-by-Step Methodology:
-
Prepare Aqueous Buffer: Prepare a 20 mM phosphate or formate buffer. For a target pH of 2.7, add phosphoric acid or formic acid to HPLC-grade water until the pH meter reads 2.7.
-
Note: Always measure the pH of the aqueous component before mixing with the organic modifier.[9]
-
-
Mobile Phase Preparation: Mix the prepared aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) at the desired ratio (e.g., 70:30 v/v Aqueous:Organic).
-
System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.
-
Injection and Analysis: Inject your sample of this compound and evaluate the peak shape.
-
Iteration: If tailing persists, you can try lowering the pH further in small increments (e.g., to 2.5), but be mindful of the column's pH stability limits (typically pH 2-8 for standard silica columns).[9]
Protocol 2: Evaluating the Effect of Buffer Concentration
Objective: To ensure the mobile phase has sufficient buffering capacity to control the pH throughout the chromatographic run.
Principle: A low buffer concentration may be insufficient to resist pH changes caused by the stationary phase or the sample itself. Increasing the buffer strength ensures a stable pH environment.
Step-by-Step Methodology:
-
Select Optimal pH: Using the optimal pH determined in Protocol 1 (e.g., pH 2.7).
-
Prepare Buffers: Prepare a series of aqueous buffers at the selected pH but with varying concentrations, for example: 10 mM, 25 mM, and 50 mM.
-
Prepare Mobile Phases: For each buffer concentration, prepare the final mobile phase by mixing with the same ratio of organic modifier used previously.
-
Systematic Analysis:
-
Equilibrate the system with the 10 mM mobile phase. Inject the sample and record the chromatogram and tailing factor.
-
Flush and equilibrate the system with the 25 mM mobile phase. Inject and record.
-
Flush and equilibrate the system with the 50 mM mobile phase. Inject and record.
-
-
Data Comparison: Compare the peak asymmetry or tailing factor across the different concentrations. Select the lowest concentration that provides a stable and symmetrical peak, as very high buffer concentrations can lead to precipitation issues.
Summary of Causes and Solutions
| Potential Cause | Underlying Mechanism | Recommended Solution(s) |
| Incorrect Mobile Phase pH | Ionization of residual silanols (Si-O⁻) on the column, leading to strong ionic interactions with the protonated analyte (-NH₃⁺).[2][15] | Lower mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., phosphate, formate).[10] |
| Secondary Silanol Interactions | Highly acidic or active silanol sites on the silica surface that are not suppressed by pH alone. Common with older Type-A silica columns.[1][8] | Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase.[10] Switch to a modern, high-purity, end-capped (Type-B) column.[8] |
| Column Overload | Exceeding the sample capacity of the column, leading to non-linear partitioning and peak distortion.[3][13] | Reduce sample concentration and/or injection volume. |
| Column Void/Damage | Physical disruption of the packed bed, creating alternative flow paths and band broadening.[1] | Replace the column. Use a guard column and proper sample filtration to prevent future damage. |
| Extra-Column Effects | Dispersion of the analyte band in tubing and fittings between the injector and the detector.[3] | Use tubing with the smallest possible internal diameter and length. Ensure fittings are properly made. |
| Sample Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the mobile phase, causing poor peak focusing at the column head.[3][14] | Dissolve the sample in the initial mobile phase whenever possible. |
References
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- The Importance of Mobile Phase pH in Chromatographic Separations. (2023). Element Lab Solutions.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). Element Lab Solutions.
- The Role of End-Capping in RP. (n.d.). Phenomenex.
- Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI.
- HPLC - Size Exclusion. (n.d.). Tosoh Bioscience.
- Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns.
- HPLC Column Guide (Part 1): 7 Key Parameters for Better Separation. (2025). PharmaCores.
- But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021). LCGC North America.
- How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex.
- How can I prevent peak tailing in HPLC?. (2013). ResearchGate.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
- Why it matters and how to get good peak shape. (2023). Agilent.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. shodexhplc.com [shodexhplc.com]
- 6. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation [pharmacores.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
optimizing coupling efficiency of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid in peptides
Topic: Optimizing Coupling Efficiency of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid in Peptides
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered, non-proteinogenic amino acid this compound into their peptide sequences. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with this unique building block.
The incorporation of α,α-disubstituted amino acids like this compound is a powerful strategy for introducing conformational constraints and enhancing the metabolic stability of peptides. However, the bulky nature of the 3,4-dimethoxyphenyl group presents significant steric challenges that can lead to incomplete reactions, low yields, and potential side reactions. This guide provides a structured approach to troubleshooting and optimizing your synthesis protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the solid-phase peptide synthesis (SPPS) of peptides containing this compound.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Q: My in-process monitoring test (e.g., Kaiser test) is positive after the coupling step for this compound, indicating a significant amount of unreacted free amine. What are the likely causes and how can I resolve this?
A: A positive Kaiser test post-coupling is a clear indication of incomplete acylation, a common issue when dealing with sterically demanding amino acids. The primary cause is the steric hindrance from the bulky 3,4-dimethoxyphenyl group, which slows down the reaction kinetics and prevents the coupling reagent from efficiently activating the carboxyl group and delivering it to the resin-bound amine.
Diagnostic Workflow:
-
Confirm with a Secondary Test: If you are coupling to a secondary amine (like proline), the Kaiser test is unreliable. Use an alternative like the isatin or chloranil test.[1]
-
Analyze Crude Peptide: Cleave a small amount of resin and analyze the crude product by RP-HPLC and Mass Spectrometry. Look for a significant peak corresponding to the deletion sequence (the peptide lacking the this compound residue).
Solutions:
-
Optimize Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often inefficient for such hindered couplings.[2] Switch to a more potent aminium/uronium or phosphonium salt-based reagent. These reagents form highly reactive activated esters capable of overcoming significant steric barriers.[3][4][5]
-
Perform a Double Coupling: This is a straightforward and often effective strategy. After the initial coupling reaction, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid.[5][6]
-
Increase Reaction Time and Equivalents: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[7] You can also increase the equivalents of the amino acid and coupling reagents from the standard 3-5 to 5-10.
-
Capping: If a small fraction of amines remains unreacted after a second coupling, it's crucial to cap them to prevent the formation of deletion sequences in subsequent steps. This is achieved by treating the resin with a highly reactive acylating agent, such as acetic anhydride.[1][8]
Problem 2: Epimerization of the Phenylglycine Derivative
Q: My final peptide shows a significant diastereomeric impurity by HPLC, which I suspect is due to racemization of the this compound residue. Why does this happen and how can it be prevented?
A: Phenylglycine and its derivatives are notoriously prone to epimerization (loss of stereochemical integrity at the α-carbon).[5] This is due to the increased acidity of the α-proton, which can be abstracted under the basic conditions of both the coupling reaction and, to a lesser extent, the Fmoc-deprotection step.[9][10]
Diagnostic Workflow:
-
HPLC/MS Analysis: Co-inject your purified peptide with a sample of the suspected diastereomer if available. The presence of two closely eluting peaks with the same mass is a strong indicator of epimerization.
-
Isolate and Characterize: If possible, isolate the impurity and use chiral amino acid analysis or NMR to confirm the presence of the D-isomer.
Solutions:
-
Choice of Coupling Reagent and Additive: The activation step is critical for controlling epimerization.[11]
-
Additives are Key: Always use a coupling reagent in combination with an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, 1-hydroxy-7-azabenzotriazole (HOAt). HOAt is more effective at suppressing racemization than HOBt.[3][12] Reagents that incorporate HOAt, like HATU, are excellent choices.[4]
-
Specialized Reagents: For particularly sensitive couplings, consider using 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). These have been shown to minimize racemization with phenylglycine residues.[5][10][12]
-
-
Base Selection: The base used during coupling significantly influences the rate of epimerization.
-
Pre-activation Time: Minimize the time the amino acid is "pre-activated" with the coupling reagent and base before it is added to the resin. Prolonged exposure of the activated ester to the basic environment increases the risk of racemization.
| Reagent Combination | Racemization Risk | Coupling Efficiency | Notes |
| DIC / HOBt | Moderate | Moderate | A standard, cost-effective option. Risk of racemization is higher than with aminium salts.[12] |
| HBTU / DIPEA | Moderate-High | High | Very efficient, but DIPEA can promote racemization. Consider replacing DIPEA with NMM.[13] |
| HATU / DIPEA or NMM | Low | Very High | HOAt additive provides superior racemization suppression. Highly recommended for difficult couplings.[3][4] |
| COMU / NMM | Very Low | Very High | Oxyma-based reagent, excellent for minimizing epimerization.[5][10] |
| DEPBT / NMM | Very Low | Good | Known to be very effective at preventing racemization of arylglycines, but may have slower kinetics.[5][12] |
Table 1: Comparison of Coupling Reagents for Phenylglycine Derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for coupling this compound? A1: N,N-Dimethylformamide (DMF) is the most common and effective solvent for SPPS due to its excellent resin-swelling properties and ability to solubilize reagents.[8] If you encounter peptide aggregation, a mixture of solvents like DCM/DMF/NMP might be beneficial.[15]
Q2: How can I monitor the coupling reaction in real-time? A2: The most common method is the qualitative Kaiser (ninhydrin) test, which detects free primary amines.[1] A negative result (yellow beads) indicates the reaction is complete. For quantitative analysis, a small portion of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.[16][17]
Q3: Is a single or double coupling sufficient? A3: Due to the high steric hindrance, a single coupling is often insufficient.[18][19] It is highly recommended to perform a Kaiser test after the first coupling and proceed with a second coupling if the test is positive.
Q4: Should I be concerned about side reactions other than epimerization? A4: With aminium/uronium reagents like HBTU or HATU, if used in large excess, there is a minor risk of guanidinylation of the free N-terminal amine. Phosphonium reagents like PyBOP do not cause this side reaction.[3]
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-2-amino-2-(3,4-dimethoxyphenyl)acetic acid
This protocol is designed to maximize coupling efficiency while minimizing epimerization.
-
Resin Preparation:
-
Following the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin, wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.[20]
-
-
Amino Acid Activation (Low-Racemization Method):
-
In a separate vessel, dissolve Fmoc-2-amino-2-(3,4-dimethoxyphenyl)acetic acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.[20]
-
Add N-methylmorpholine (NMM) (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for no more than 2-3 minutes.
-
-
Coupling Reaction:
-
In-Process Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test.[1]
-
If the test is positive (blue/purple beads), the coupling is incomplete. Proceed to a second coupling.
-
If the test is negative (yellow beads), the coupling is complete. Proceed to the washing step.
-
-
Second Coupling (if required):
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min).
-
Repeat steps 2 and 3 to perform a second coupling.[5]
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the peptide-resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.
-
Protocol 2: Capping of Unreacted Amines
This step is performed if the Kaiser test remains positive after a second coupling.
-
Wash: After the final coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride and DIPEA in DMF (e.g., a 10:5:85 v/v/v mixture).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1]
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.
References
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - Abstract.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
- Merck. Novabiochem® Coupling reagents. [Link]
- Biomatik. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
- Dublin City University. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]
- Albericio, F., et al. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
- Biron, E., & G. Guichard. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
- Yang, R., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]
- PubChem. [{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid. [Link]
- SlidePlayer.
- Royal Society of Chemistry. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. [Link]
- Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine, Department of Chemistry. [Link]
- MDPI. (2022).
- Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. [Link]
- Toth, I., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. [Link]
- Request PDF. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. [Link]
- PubChem. [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid. [Link]
- Request PDF. (2025). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. [Link]
- PubChem. 2-amino-2-(2,5-dimethoxyphenyl)acetic Acid. [Link]
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]
- Royal Society of Chemistry. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. [Link]
- The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01383A [pubs.rsc.org]
- 18. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 19. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
minimizing side reactions in the synthesis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side reactions and optimize your synthetic route to this valuable amino acid derivative.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, typically via the Strecker or Bucherer-Bergs synthesis, can be challenging due to the potential for side reactions that can impact yield and purity. This guide provides a structured approach to identifying and mitigating these issues, drawing upon established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented with its probable causes and actionable solutions.
Issue 1: Low Yield of the Desired Amino Acid
A lower than expected yield is a common problem that can arise from several factors throughout the synthetic process.
| Probable Cause | Solution | Scientific Rationale |
| Incomplete imine/cyanohydrin formation | Ensure anhydrous conditions, especially in the Strecker synthesis. Use a slight excess of the ammonia source. | Water can hydrolyze the imine intermediate back to the starting aldehyde, shifting the equilibrium away from the desired product. |
| Formation of cyanohydrin byproduct | Pre-form the imine in the Strecker synthesis before adding the cyanide source. Maintain a low reaction temperature (0-10 °C). | The direct reaction of the aldehyde with cyanide to form a cyanohydrin is a competing reaction. Lower temperatures can disfavor this side reaction. |
| Incomplete hydrolysis of the nitrile/hydantoin intermediate | Increase the concentration of the acid or base used for hydrolysis. Extend the reaction time and/or increase the temperature. Monitor the reaction progress by TLC or HPLC. | The nitrile and hydantoin intermediates are stable, and their complete hydrolysis to the carboxylic acid requires forcing conditions. |
| Product loss during workup | Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically pH 5-6) before extraction or filtration to minimize its solubility in water. | At its isoelectric point, the amino acid exists as a zwitterion with minimal net charge, reducing its solubility in aqueous media and facilitating its isolation. |
| Degradation of the dimethoxybenzene ring | Avoid overly harsh acidic or oxidative conditions. Use deoxygenated solvents. | The electron-rich dimethoxybenzene ring can be susceptible to oxidation or demethylation under strongly acidic or oxidizing conditions, leading to undesired byproducts.[1] |
Issue 2: Presence of Impurities in the Final Product
Impurities can compromise the quality of your final product and complicate downstream applications.
| Observed Impurity | Probable Source | Mitigation Strategy |
| Starting aldehyde (3,4-dimethoxybenzaldehyde) | Incomplete reaction. | Increase reaction time or temperature. Ensure proper stoichiometry of reagents. |
| Cyanohydrin (2-hydroxy-2-(3,4-dimethoxyphenyl)acetonitrile) | Side reaction in Strecker synthesis. | Optimize the order of reagent addition (form imine first). Maintain low reaction temperatures. |
| Unhydrolyzed nitrile or hydantoin intermediate | Incomplete hydrolysis. | Use more stringent hydrolysis conditions (stronger acid/base, higher temperature, longer time). |
| N-carbamoyl amino acid | Incomplete hydrolysis of the hydantoin intermediate in the Bucherer-Bergs synthesis. | Ensure complete hydrolysis by using a strong acid or base and sufficient reaction time. |
| Oxidized or demethylated byproducts | Degradation of the aromatic ring. | Use milder reaction conditions and protect the reaction from air and light. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: Which synthetic route is better, Strecker or Bucherer-Bergs?
A1: The choice between the Strecker and Bucherer-Bergs syntheses depends on several factors, including the desired scale, available equipment, and tolerance for certain reagents.
-
Strecker Synthesis: This is a versatile method for producing α-amino acids from aldehydes.[2][3][4][5][6][7] It is a two-step process involving the formation of an α-aminonitrile followed by hydrolysis. It can be more sensitive to reaction conditions, particularly the presence of water.
-
Bucherer-Bergs Synthesis: This method directly produces a hydantoin intermediate from an aldehyde, which is then hydrolyzed to the amino acid.[8][9][10][11][12][13][14][15] It is often considered a robust and high-yielding reaction, particularly for large-scale production.
Q2: What are the key parameters to control in the Strecker synthesis to minimize side reactions?
A2: To minimize side reactions in the Strecker synthesis, focus on the following:
-
Temperature: Low temperatures (0-10 °C) during the formation of the α-aminonitrile can help to suppress the formation of the cyanohydrin byproduct.
-
Anhydrous Conditions: The formation of the imine intermediate is an equilibrium reaction that is driven to completion by the removal of water. Using anhydrous solvents and reagents is crucial.
-
Order of Addition: Pre-forming the imine by reacting the aldehyde with the ammonia source before the addition of the cyanide can significantly reduce the formation of the cyanohydrin.
Q3: How can I ensure complete hydrolysis of the hydantoin intermediate in the Bucherer-Bergs synthesis?
A3: Complete hydrolysis of the 5-(3,4-dimethoxyphenyl)hydantoin is critical for obtaining a high yield of the final amino acid. Consider the following:
-
Choice of Hydrolyzing Agent: Strong bases (e.g., NaOH, Ba(OH)₂) or strong acids (e.g., HCl, H₂SO₄) are typically required.
-
Reaction Conditions: Refluxing for an extended period (12-24 hours) is often necessary.
-
Monitoring: Use TLC or HPLC to monitor the disappearance of the hydantoin and the formation of the amino acid to determine the reaction endpoint.
Q4: What is the best way to purify the final this compound?
A4: Purification can often be achieved through recrystallization. The choice of solvent is critical and may require some experimentation. A common approach is to use a mixed solvent system, such as ethanol/water or methanol/ether. Adjusting the pH to the isoelectric point to precipitate the amino acid from an aqueous solution is also an effective purification step. For very high purity requirements, column chromatography on silica gel or an ion-exchange resin can be employed.[16][17]
Q5: Are there any specific safety precautions I should take?
A5: Yes, both the Strecker and Bucherer-Bergs syntheses involve highly toxic cyanide salts (e.g., KCN, NaCN).
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Never acidify cyanide-containing waste streams, as this will generate highly toxic hydrogen cyanide (HCN) gas.
-
Have a cyanide poisoning antidote kit available and be trained in its use.
Visualizing the Process: Diagrams and Workflows
To provide a clearer understanding of the synthetic pathways and potential pitfalls, the following diagrams illustrate the key concepts.
Diagram 1: Strecker Synthesis Troubleshooting Workflow
Caption: A troubleshooting workflow for the Strecker synthesis.
Diagram 2: Bucherer-Bergs Synthesis Side Reaction Pathway
Caption: Side reaction pathway in the Bucherer-Bergs synthesis.
References
- Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations. The Journal of Physical Chemistry C. [Link]
- Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a.
- Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids.
- Separation and Refining of Amino acids. DIAION. [Link]
- Strecker Synthesis. Master Organic Chemistry. [Link]
- Bucherer-Bergs Reaction. Merck Index. [Link]
- The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- Bucherer–Bergs reaction. Wikipedia. [Link]
- MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. [Link]
- Strecker Synthesis. Organic Chemistry Portal. [Link]
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. [Link]
- Bucherer-Bergs Hydantoin Synthesis.
- Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines.
- Strecker amino acid synthesis. Wikipedia. [Link]
- Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. [Link]
- General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography.
- Strecker Synthesis. NROChemistry. [Link]
- Synthesis of Amino Acids: Strecker Synthesis. Pearson Channels. [Link]
- Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bucherer-Bergs Reaction [drugfuture.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Bucherer-Bergs Reaction | Ambeed [ambeed.com]
- 15. Bucherer-Bergs Reaction [organic-chemistry.org]
- 16. diaion.com [diaion.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Resolving Impurities in 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
Welcome to the technical support center for analytical method development focused on 2-amino-2-(3,4-dimethoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this compound and its impurities. The information herein is structured in a question-and-answer format to directly address specific experimental issues.
I. Method Development & Optimization FAQs
Q1: Where should I begin with developing a stability-indicating HPLC method for this compound?
A: A stability-indicating method is crucial for distinguishing the active pharmaceutical ingredient (API) from its degradation products.[1][2] The development process should be systematic.
Initial Workflow for Method Development
Caption: A systematic workflow for developing a stability-indicating HPLC method.
Step-by-Step Protocol:
-
Define the Analytical Target Profile (ATP): Clearly outline the goals of the method. For impurity analysis, the ATP should specify that the method must be able to quantify impurities in the presence of the API, typically over a range of 0.05% to 0.5% relative to the API concentration.[3]
-
Forced Degradation Studies: Subject the this compound to various stress conditions to intentionally generate degradation products.[1][2] This is essential to ensure the method's specificity.[4]
-
Hydrolysis: Expose the sample to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidation: Use an oxidizing agent like hydrogen peroxide (e.g., 3% H2O2).[2]
-
Thermal Stress: Heat the solid sample (e.g., at 60-80°C).[1]
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.[2]
-
-
Initial Screening: Use the stressed samples to screen different columns and mobile phases. A good starting point for this polar, ionizable molecule is a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer (pH ~3) and acetonitrile.[5]
-
Method Optimization: Fine-tune parameters like gradient, flow rate, and column temperature to achieve optimal separation of all observed peaks.[6]
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[7][8][9]
Q2: My this compound peak is tailing. What are the likely causes and solutions?
A: Peak tailing is a common issue, especially with amino acids, and it often points to secondary interactions between the analyte and the stationary phase.
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The basic amino group of your molecule can interact with acidic silanol groups on the silica-based column packing, causing tailing. | Use a modern, high-purity silica column (Type B) or a column with a polar-embedded group to shield the silanols. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase (note: TEA is not suitable for LC-MS).[10] |
| Column Contamination | Accumulation of strongly retained compounds on the column inlet or frit can lead to peak distortion.[11] | If you are using a guard column, replace it.[11] Try back-flushing the analytical column. If the problem persists, the column may need replacement.[11] |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak shape issues.[11] | Whenever possible, dissolve the sample in the initial mobile phase.[11] |
II. Chiral Separation FAQs
Q3: How can I resolve the enantiomers of this compound?
A: The separation of enantiomers requires a chiral environment. This can be achieved through a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).
Decision Tree for Chiral Separation
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. almacgroup.com [almacgroup.com]
- 7. jordilabs.com [jordilabs.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Resolution of 2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid Enantiomers
Welcome to the technical support center for the enantiomeric resolution of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you overcome common challenges and optimize your resolution experiments by explaining the fundamental principles behind the recommended protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the resolution of this compound enantiomers.
Diastereomeric Salt Crystallization
Q1: I've mixed my racemic this compound with a chiral resolving agent, but no crystals are forming. What should I do?
A1: This is a frequent challenge that typically points to issues with supersaturation or solvent selection.[1] The diastereomeric salts formed may be too soluble in your chosen solvent system.[2]
Troubleshooting Steps:
-
Solvent Screening: The ideal solvent should dissolve the diastereomeric salts to a different extent, allowing the less soluble salt to crystallize.[3][4] Experiment with a range of solvents with varying polarities, such as alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate).[5]
-
Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts, which can induce crystallization.[2]
-
Anti-Solvent Addition: Introduce a solvent in which the diastereomeric salts have poor solubility (an "anti-solvent") to promote precipitation.[5]
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a seed crystal to the supersaturated solution to initiate crystallization.[3]
Q2: I'm getting an oily liquid instead of crystals. How can I resolve this "oiling out" issue?
A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase because the solution is too supersaturated or the temperature is above the salt's melting point.[1][5]
Troubleshooting Steps:
-
Adjust Solvent System: Add more of the primary solvent to reduce the level of supersaturation.[6]
-
Controlled Cooling: Employ a slower, more controlled cooling profile. Rapid cooling can lead to oiling out.[5] Allow the solution to cool gradually to room temperature, and then consider further cooling to a lower temperature (e.g., 4 °C).[1]
-
Use a Different Solvent: The choice of solvent can significantly influence the crystallization behavior. A systematic solvent screen is often necessary.[7]
Q3: My crystallized salt has a low diastereomeric excess (d.e.). How can I improve its purity?
A3: Low diastereomeric excess indicates that both diastereomers are co-crystallizing. This can be due to similar solubilities or the formation of a solid solution.[5]
Troubleshooting Steps:
-
Recrystallization: A single crystallization is often insufficient. Recrystallizing the obtained solid one or more times can significantly enhance the diastereomeric purity.[1]
-
Optimize Cooling Rate: A slower cooling rate allows for more selective crystallization of the less soluble diastereomer.[5]
-
Screen Resolving Agents: The choice of the chiral resolving agent is critical.[8] Not all agents will form diastereomeric salts with a sufficient difference in solubility. It is common practice to screen several resolving agents.[3][9] For a carboxylic acid like yours, chiral amines such as brucine, (R)-1-phenylethylamine, or cinchonine are suitable candidates.[][11]
Q4: The yield of my desired diastereomeric salt is very low. How can I improve it?
A4: Low yield suggests that a significant amount of the desired, less-soluble diastereomer remains in the mother liquor.[5]
Troubleshooting Steps:
-
Optimize Stoichiometry: While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[3]
-
Solvent and Temperature Optimization: The solubility of the desired diastereomer might still be too high in the chosen solvent. Experiment with different solvents or lower the final crystallization temperature.[1]
-
Extended Crystallization Time: Allow more time for the crystallization process to reach equilibrium, ensuring the maximum amount of the desired diastereomer crystallizes out.[1]
Enzymatic Resolution
Q5: I am considering enzymatic resolution. What are the key principles and common challenges?
A5: Enzymatic resolution utilizes the high stereoselectivity of enzymes to convert one enantiomer of a racemic mixture into a different compound, which can then be separated from the unreacted enantiomer.[][13] For amino acids, this often involves the use of acylases or lipases on N-acylated derivatives.[14][15]
Key Principles:
-
Enzyme Specificity: Enzymes like aminoacylase selectively hydrolyze the N-acyl derivative of the L-amino acid, leaving the N-acyl-D-amino acid unreacted.[]
-
Separation: The resulting free L-amino acid can be separated from the unreacted N-acyl-D-amino acid based on differences in their physical and chemical properties, such as solubility at different pH values.[]
Common Challenges & Solutions:
-
Enzyme Inhibition: The activity of the enzyme can be inhibited by certain metal ions or reagents. For instance, some acylases are inhibited by Mn²⁺ and Hg²⁺ ions.[16] Ensure your reaction medium is free from known inhibitors.
-
pH Optimization: Enzyme activity is highly dependent on pH. The optimal pH for the enzymatic reaction and the subsequent separation of the product and unreacted substrate must be carefully determined. The solubility of amino acids is minimal at their isoelectric point.[17][18]
-
Incomplete Reaction: If the enzymatic reaction does not go to completion, you will have a mixture of the L-amino acid, N-acyl-L-amino acid, and N-acyl-D-amino acid, complicating the separation. Monitor the reaction progress using techniques like HPLC to ensure completion.
Chiral Chromatography
Q6: Can I use chiral HPLC for the resolution, and what are the important considerations?
A6: Yes, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[19] It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[20]
Important Considerations:
-
Column Selection: For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective.[21] Crown ether-based and zwitterionic stationary phases are also used for amino acid separations.[20][22]
-
Mobile Phase Optimization: The composition of the mobile phase (solvents and additives) is crucial for achieving good resolution. For amino acids on a teicoplanin-based CSP, a mixture of water, methanol, and an acid like formic acid is often a good starting point.
-
Detection: Ensure you have a suitable detector (e.g., UV-Vis or Mass Spectrometry) that can detect your compound at the concentrations used.
II. Troubleshooting & Optimization Workflows
This section provides structured workflows to guide your experimental design and troubleshooting efforts.
Workflow 1: Diastereomeric Salt Resolution
The following diagram illustrates a systematic approach to developing and optimizing a diastereomeric salt resolution protocol.
Caption: Decision tree for troubleshooting poor crystallization outcomes.
III. Experimental Protocols
Protocol 1: Screening for Optimal Resolving Agent and Solvent
Objective: To identify the most effective chiral resolving agent and solvent system for the diastereomeric salt crystallization of this compound.
Materials:
-
Racemic this compound
-
Candidate chiral resolving agents (e.g., L-tartaric acid, (R)-(-)-mandelic acid, (1R)-(-)-10-camphorsulfonic acid, brucine)
-
A selection of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, water, and mixtures thereof)
-
Small vials or a 96-well plate
-
Chiral HPLC system for analysis
Methodology:
-
Preparation: In separate vials, dissolve a known amount of the racemic amino acid in a minimal amount of a test solvent at an elevated temperature (e.g., 50-60 °C).
-
Addition of Resolving Agent: To each vial, add a stoichiometric equivalent (e.g., 0.5 to 1.0 eq) of a different chiral resolving agent.
-
Crystallization: Allow the vials to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C) for 24-48 hours. [3]4. Observation: Visually inspect the vials for crystal formation. Note the quantity and quality of the crystals.
-
Isolation and Analysis: Isolate any crystalline material by filtration, washing with a small amount of cold solvent. [1]6. Purity Determination: Liberate the amino acid from the salt by treatment with acid or base. Analyze the resulting amino acid by chiral HPLC to determine the yield and diastereomeric excess (d.e.).
-
Selection: The combination of resolving agent and solvent that provides the highest yield and d.e. is selected for optimization and scale-up. [23]
Protocol 2: Enzymatic Resolution using an Acylase
Objective: To resolve racemic this compound via enzymatic hydrolysis of its N-acetyl derivative.
Materials:
-
N-acetyl-DL-2-amino-2-(3,4-dimethoxyphenyl)acetic acid
-
Immobilized Aminoacylase (e.g., from Aspergillus oryzae)
-
pH meter and titration equipment (e.g., 1M NaOH)
-
Buffer solution (e.g., phosphate buffer, pH 7.5-8.0)
-
Hydrochloric acid (HCl)
-
Ion-exchange resin
Methodology:
-
Substrate Preparation: Prepare a solution of N-acetyl-DL-2-amino-2-(3,4-dimethoxyphenyl)acetic acid in water. Adjust the pH to the optimal range for the enzyme (typically 7.5-8.0) by adding a base like NaOH or LiOH. [14]2. Enzymatic Reaction: Add the immobilized aminoacylase to the substrate solution. Maintain the temperature and pH at their optimal values (e.g., 37 °C, pH 7.5). The hydrolysis of the L-enantiomer will produce acetic acid, causing the pH to drop. Maintain the pH by the controlled addition of a base.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of the base or by taking aliquots and analyzing them via HPLC. The reaction is complete when base consumption ceases.
-
Enzyme Removal: Remove the immobilized enzyme by filtration.
-
Separation of Enantiomers:
-
Acidify the reaction mixture with HCl to a low pH (e.g., pH 2-3). This will precipitate the unreacted N-acetyl-D-amino acid, which is less soluble in acidic conditions.
-
Filter to isolate the solid N-acetyl-D-amino acid.
-
The filtrate contains the L-amino acid. This can be further purified using ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce crystallization. []6. Hydrolysis of D-enantiomer (Optional): The recovered N-acetyl-D-amino acid can be hydrolyzed back to the D-amino acid by heating with acid.
-
IV. Data Presentation
Table 1: Example Screening Data for Diastereomeric Salt Resolution
| Resolving Agent | Solvent | Yield (%) | d.e. (%) | Efficiency* |
| L-Tartaric Acid | Water | 35 | 85 | 0.2975 |
| L-Tartaric Acid | 9:1 Ethanol/Water | 42 | 92 | 0.3864 |
| (R)-Mandelic Acid | Isopropanol | 25 | 70 | 0.1750 |
| (R)-Mandelic Acid | Acetone | 38 | 88 | 0.3344 |
| Brucine | Methanol | 45 | 95 | 0.4275 |
*Efficiency = (Yield/100) x (d.e./100) [7] This table provides a clear comparison of different conditions, allowing for the rapid identification of the most promising system for further optimization.
V. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. sfera.unife.it [sfera.unife.it]
- 20. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. chiraltech.com [chiraltech.com]
- 23. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Degradation of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
Last Updated: January 10, 2026
Welcome to the technical support resource for researchers working with 2-amino-2-(3,4-dimethoxyphenyl)acetic acid. This guide is designed to provide expert insights, troubleshooting strategies, and validated protocols to address common challenges encountered during the experimental analysis of this compound's stability and degradation pathways.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical properties of this compound and the common initial questions that arise during its study.
Q1: My stock solution of this compound seems to be degrading rapidly, even when stored at 4°C. What are the primary stability concerns?
A1: This is a frequent observation rooted in the compound's inherent chemical structure. As a 2-amino acid, it exists as a zwitterion, making it highly polar and generally soluble in aqueous solutions but also susceptible to several degradation pathways.[1][2] The primary stability concerns are:
-
Oxidative Degradation: The 3,4-dimethoxyphenyl group is an electron-rich aromatic ring. The methoxy groups make the ring susceptible to oxidation, which can be catalyzed by trace metals, light, or dissolved oxygen in your solvent. This can lead to the formation of colored impurities and a variety of oxidized byproducts.
-
pH Sensitivity: Like all amino acids, the stability is pH-dependent. At highly acidic or basic pH, the compound can undergo accelerated degradation. The amino group and carboxylic acid group provide reactive sites for hydrolysis and other reactions.[3]
-
Photostability: Aromatic compounds, particularly those with electron-donating groups, can be sensitive to light. Exposure to UV or even ambient laboratory light over extended periods can induce photolytic degradation. It is crucial to protect solutions from light by using amber vials or covering containers with aluminum foil.[3]
-
Microbial Contamination: Non-sterile aqueous buffers can support microbial growth, which can enzymatically degrade the amino acid. Always use sterile, filtered buffers for preparing stock solutions for long-term storage.
Expert Insight: The high melting point of solid amino acids is due to the strong ionic attractions between zwitterions.[1] However, in solution, these charged groups are solvated and become reactive sites. Always prepare fresh solutions for sensitive experiments or perform a quick purity check via HPLC before use if the solution has been stored for more than a few days.
Q2: What are the predicted chemical degradation pathways for this molecule under stress conditions?
A2: Understanding the likely degradation pathways is key to identifying unknown peaks in your analysis and designing stability-indicating methods.[4][5] Based on its structure, the primary degradation routes are deamination and decarboxylation, along with modifications to the aromatic ring.[6]
-
Oxidative Pathway: The primary metabolic liability for compounds with a 3,4-dimethoxy-phenyl motif is O-demethylation, which converts the methoxy groups to hydroxyl groups.[7] This can be followed by further oxidation of the resulting catechol-like structure.
-
Decarboxylation: Loss of the carboxylic acid group as CO2 can occur, especially under thermal stress or certain pH conditions.
-
Deamination: The removal of the amino group is another common degradation route for amino acids.[6]
Below is a diagram illustrating these predicted pathways.
Caption: Predicted chemical degradation pathways of the parent compound.
Section 2: Troubleshooting Analytical Experiments (HPLC & LC-MS)
Accurate analysis is the cornerstone of degradation studies. This section provides solutions to common chromatographic issues.
Q3: I am observing multiple unexpected peaks during my HPLC analysis, even in my time-zero sample. Are these impurities or degradants?
A3: This is a critical question that requires systematic investigation. The peaks could be from several sources:
-
Starting Material Impurities: The initial purity of your compound may be lower than stated. Always run a high-resolution chromatogram of the solid material dissolved immediately before injection to establish a baseline purity profile.
-
Solvent Impurities: Impurities in your mobile phase solvents (e.g., water, acetonitrile, methanol) or additives (e.g., formic acid, TFA) can appear as peaks, especially during gradient elution. Run a "blank" gradient (injecting only your sample solvent) to identify these.
-
On-Column or In-System Degradation: The compound's high polarity can be challenging for standard reversed-phase columns (like C18).[8] Strong interactions with residual silanols on the silica backbone can catalyze degradation. Furthermore, stainless steel components in older HPLC systems can contain trace metals that promote oxidation.
-
Sample Preparation Artifacts: The process of dissolving your sample could be inducing degradation. For example, if you sonicate the sample for an extended period to dissolve it, the heat generated could be causing thermal degradation.
Troubleshooting Steps:
-
Verify Purity: Obtain a certificate of analysis for your compound. If possible, confirm its structure and purity independently via NMR or high-resolution mass spectrometry.
-
Run a Blank Gradient: Inject your sample diluent and run your full analytical method. Any peaks observed are systemic and not from your compound.[9]
-
Use a Different Column: If on-column degradation is suspected, try a column with a different chemistry, such as one with polar-embedded groups or a polymeric column, which are better suited for polar analytes.[10][11]
-
Optimize Sample Preparation: Dissolve the sample at room temperature with gentle vortexing. Avoid prolonged exposure to light or heat. Filter samples just before injection to remove particulates.[9]
Q4: My peak shape is poor (tailing or fronting) and retention time is drifting. How can I improve my HPLC method?
A4: Poor peak shape and retention time instability are common when analyzing polar, ionizable compounds like amino acids.[12]
-
Peak Tailing: This is often caused by secondary interactions between the basic amino group and acidic residual silanols on the column's stationary phase.
-
Solution 1: Lower Mobile Phase pH: Add 0.1% formic acid or acetic acid to your mobile phase. At a pH of ~2.7-3.5, the carboxylic acid will be neutral, and the amino group will be protonated (NH3+). This protonated amine will have reduced interaction with silanols.
-
Solution 2: Use a Shielded Column: Employ an "end-capped" or polar-embedded phase column designed to mask residual silanols.[11]
-
-
Retention Time Drift: This often points to insufficient column equilibration or changes in the mobile phase composition.[8]
-
Solution 1: Increase Equilibration Time: When changing mobile phase composition or running a gradient, ensure the column is fully equilibrated before the first injection. A minimum of 10 column volumes is a good starting point.[11]
-
Solution 2: Premix Mobile Phase: If you are using a low-pressure mixing system, small inaccuracies in proportioning can cause drift. Try premixing your mobile phase manually to rule out pump issues.[8]
-
-
Low Retention on C18: Due to its high polarity, the compound may have little to no retention on a standard C18 column.
Section 3: Investigating Biological Degradation (Metabolism)
Distinguishing between chemical and enzyme-driven degradation is crucial in biological systems.
Q5: In my cell culture or liver microsomal stability assay, I'm seeing significant compound loss. How can I determine if this is due to enzymatic metabolism or simple chemical instability in the media?
A5: This is a classic problem in drug metabolism studies. A well-designed experiment with proper controls is essential to differentiate between these two pathways.
The key is to run parallel incubations with and without the enzymatic component being active.[18]
-
Heat-Inactivated Control: Prepare a control group where the microsomes or cells have been heat-inactivated (e.g., by boiling or incubating at 60°C for 15-30 minutes) before adding the compound. If degradation is significantly lower in this group compared to the active enzyme group, the loss is primarily enzymatic.
-
No-Cofactor Control (for Microsomes): Liver microsomes require NADPH as a cofactor for most metabolic activity (specifically for Cytochrome P450 enzymes). Run a control incubation that contains everything except NADPH. A lack of degradation in this group points towards NADPH-dependent enzymatic metabolism.
-
Buffer-Only Control: Incubate your compound in the assay buffer/media alone, without any cells or microsomes. This will quantify the inherent chemical degradation under the exact temperature, pH, and media conditions of your experiment.[19]
Data Interpretation: By comparing the rate of disappearance in these different conditions, you can parse out the contribution of each process. For example, if you see 50% loss in the active group, 45% loss in the heat-inactivated group, and 48% loss in the buffer-only control after 1 hour, it strongly suggests the degradation is non-enzymatic and due to chemical instability in the assay medium.[20][21]
Q6: What are the expected primary metabolic products from the 3,4-dimethoxyphenyl group?
A6: The 3,4-dimethoxyphenyl moiety is a common structural feature in many compounds, and its metabolic fate is relatively well-understood. The primary metabolic pathways involve O-demethylation catalyzed by Cytochrome P450 enzymes in the liver.[7][22]
-
Single O-Demethylation: One of the two methoxy groups is removed to form a hydroxyl group, resulting in either a 3-hydroxy-4-methoxyphenyl derivative or a 4-hydroxy-3-methoxyphenyl derivative (isovanillyl).
-
Double O-Demethylation: Both methoxy groups are removed to form a 3,4-dihydroxyphenyl (catechol) derivative.
-
Further Metabolism: These new hydroxylated metabolites are often rapidly conjugated (e.g., glucuronidation or sulfation) to increase their water solubility for excretion. The catechol intermediate can also be a substrate for catechol-O-methyltransferase (COMT).
Metabolite identification studies using LC-MS/MS are essential to confirm these pathways.[23][24] You would look for mass shifts corresponding to the loss of a methyl group (-14 Da) or two methyl groups (-28 Da) from the parent compound.
Section 4: Key Experimental Protocols & Workflows
This section provides step-by-step guides for essential stability experiments.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to establish the intrinsic stability of a compound and develop stability-indicating analytical methods as mandated by regulatory guidelines.[5][25][26] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Preparation: Prepare an accurate 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Stress Conditions: Dispense the stock solution into separate, clearly labeled amber glass vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal: Place vials of both the solid compound and the stock solution in a calibrated oven at 60°C.
-
Photolytic: Expose vials of the solid and solution to light as specified in ICH Q1B guidelines. Wrap a control vial completely in aluminum foil.
-
-
Incubation: Incubate samples at room temperature or elevated temperature (e.g., 60°C) if no degradation is observed. Monitor at time points (e.g., 2, 8, 24, 48 hours) until the target degradation of 5-20% is achieved.
-
Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the reaction.
-
Analysis: Analyze all samples (including a time-zero and an unstressed control stored under normal conditions) by a validated stability-indicating HPLC method.
Expected Outcomes Summary Table:
| Stress Condition | Expected Degradation Level | Primary Predicted Degradants |
| 0.1 M HCl, 60°C | Moderate to High | Deamination products, potential decarboxylation |
| 0.1 M NaOH, 60°C | Moderate | Products of hydrolysis and rearrangement |
| 3% H₂O₂, RT | High | O-demethylated and ring-oxidized products |
| Thermal (60°C) | Low to Moderate | Decarboxylation products |
| Photolytic (ICH Q1B) | Variable | Oxidized and rearranged photoproducts |
References
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. 2022.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule.
- A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Center for Biotechnology Information (NCBI). 2023.
- Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. PubMed. 2011.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation.
- Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. PubMed.
- Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. 2023.
- Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS. Springer Nature Experiments.
- Proposed metabolic pathways of 3,4-dimethoxy-2-phenylethylamine by guinea pig liver slices. ResearchGate.
- Alpha-trialkylsilyl amino acid stability. PubMed. 2005.
- Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine. PubMed.
- Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central.
- Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. ResearchGate.
- Comparison of techniques for measurement of gelatinases/type IV collagenases: enzyme-linked immunoassays versus substrate degradation assays. PubMed.
- Configurational stability of N-protected .alpha.-amino aldehydes. Journal of the American Chemical Society.
- Spectrophotometric-Based Assay to Quantify Relative Enzyme-Mediated Degradation of Commercially Available Bioplastics. MDPI. 2023.
- An introduction to amino acids. Chemguide.
- Experimental Analysis of the Enzymatic Degradation of Polycaprolactone: Microcrystalline Cellulose Composites and Numerical Method for the Prediction of the Degraded Geometry. MDPI. 2021.
- A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities. PubMed Central. 2019.
- Amino acid. Wikipedia.
- The role of the methoxy group in approved drugs. ResearchGate.
- On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. National Center for Biotechnology Information (NCBI). 2018.
- Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. PubMed. 1981.
- Pathways of Amino Acid Degradation. Biology LibreTexts.
- Aromatic amino acid degradation pathways to off-flavor end products. ResearchGate.
- Degradation of amino acids. SlideShare.
- Degradation pathways of amino acids during thermal utilization of biomass: a review. SpringerLink.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. rjptonline.org [rjptonline.org]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. ijsdr.org [ijsdr.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method) | Springer Nature Experiments [experiments.springernature.com]
- 15. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Comparison of techniques for measurement of gelatinases/type IV collagenases: enzyme-linked immunoassays versus substrate degradation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biopharminternational.com [biopharminternational.com]
- 26. apicule.com [apicule.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic process. The following information is curated to address common challenges and enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
The two most prevalent methods for the synthesis of α-amino acids, including the target molecule, are the Strecker synthesis and the Bucherer-Bergs reaction.[1][2] Both pathways offer viable routes, each with distinct advantages and considerations.
-
Strecker Synthesis: This is a two-step process that begins with the reaction of an aldehyde (in this case, 3,4-dimethoxybenzaldehyde) with ammonia and a cyanide source to form an α-aminonitrile.[3][4] This intermediate is then hydrolyzed to yield the final α-amino acid.[3] The Strecker synthesis is known for its simplicity and the use of readily available starting materials.[5]
-
Bucherer-Bergs Reaction: This method involves the reaction of the same aldehyde with potassium cyanide and ammonium carbonate to produce a hydantoin intermediate.[2][6] This hydantoin is subsequently hydrolyzed to give the desired amino acid.[6] This route is also a robust and widely used method in organic synthesis.[7]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common issue that can often be traced back to several key factors in either the Strecker or Bucherer-Bergs synthesis.
For Strecker Synthesis:
-
Incomplete Imine Formation: The initial condensation of 3,4-dimethoxybenzaldehyde with ammonia to form the imine is a critical equilibrium-driven step.[3][8] The presence of water can hydrolyze the imine back to the starting aldehyde, thus reducing the yield.[9]
-
Cyanohydrin Byproduct Formation: 3,4-Dimethoxybenzaldehyde can react directly with the cyanide source to form the corresponding cyanohydrin, which is a significant competing side reaction.[9]
-
Incomplete Hydrolysis of the α-aminonitrile: The final hydrolysis step requires robust conditions to proceed to completion.[3]
-
Optimization: Employ sufficiently strong acidic conditions (e.g., concentrated hydrochloric acid) and consider increasing the reaction time or temperature.[9] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to ensure full conversion.[9]
-
For Bucherer-Bergs Reaction:
-
Suboptimal pH: The pH of the reaction mixture plays a crucial role. Conditions that are too acidic can hinder the initial cyanohydrin formation, while overly basic conditions can lead to the degradation of the cyanide reagent.[6]
-
Optimization: Maintain a pH in the range of 8-9, which is typically buffered by the ammonium carbonate in the reaction mixture.[6]
-
-
Inefficient Hydrolysis of the Hydantoin: Similar to the Strecker synthesis, the final hydrolysis of the 5-(3,4-dimethoxyphenyl)hydantoin intermediate requires forcing conditions.
-
Optimization: Use a strong base, such as 2M sodium hydroxide, and ensure a sufficient reflux period (12-24 hours) for complete hydrolysis.[2]
-
Q3: I am observing significant impurities in my final product. How can I identify and minimize them?
The most common impurities are typically unreacted starting materials, intermediates, or byproducts from side reactions.
-
Identification: The primary impurities are often the cyanohydrin byproduct and the unhydrolyzed α-aminonitrile intermediate in the Strecker synthesis, or the hydantoin intermediate in the Bucherer-Bergs reaction.[9] These can be identified using spectroscopic methods such as NMR and mass spectrometry, or chromatographic techniques like HPLC.
-
Minimization and Removal:
-
Reaction Optimization: Implementing the optimization strategies for yield improvement (see Q2) will inherently reduce the formation of these impurities.
-
Workup and Purification:
-
pH Adjustment: During the workup, carefully adjusting the pH of the aqueous solution to the isoelectric point of this compound will minimize its solubility in water, facilitating its isolation by filtration.[9][10]
-
Recrystallization: This is a powerful technique for purifying the final product. A suitable solvent system should be chosen where the amino acid has high solubility at elevated temperatures and low solubility at room temperature or below.[10]
-
-
Q4: The reaction produces a racemic mixture. How can I obtain an enantiomerically pure product?
Both the classical Strecker and Bucherer-Bergs syntheses produce a racemic mixture of the L and D enantiomers of the amino acid.[1][4] To obtain a single enantiomer, which is often required for pharmaceutical applications, several strategies can be employed:
-
Chiral Resolution: The racemic mixture can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[4] The diastereomers, having different physical properties, can then be separated by crystallization.
-
Asymmetric Synthesis: This approach introduces chirality during the synthesis itself.
-
Asymmetric Strecker Synthesis: This can be achieved by using a chiral auxiliary, such as (R)-phenylglycine amide.[2][11] This auxiliary reacts with the aldehyde to form diastereomeric α-aminonitriles, which can then be separated before hydrolysis.[11]
-
Chemoenzymatic Synthesis: This modern approach utilizes an enzyme, such as a nitrilase, to selectively hydrolyze one enantiomer of the α-aminonitrile intermediate.[2] This can be a highly efficient one-pot process that yields a product with very high enantiomeric excess.[2]
-
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (significant starting material remains) | Strecker: Incomplete imine formation due to the presence of water.[9] | Ensure anhydrous conditions; use dry solvents and consider adding a desiccant like MgSO₄.[3][9] |
| Bucherer-Bergs: Incorrect pH.[6] | Maintain a pH of approximately 8-9.[6] | |
| Both: Insufficient reaction time or temperature. | Increase reaction time and/or gently heat the reaction mixture, monitoring for side product formation. | |
| Formation of a major byproduct | Strecker: Cyanohydrin formation.[9] | Pre-form the imine before adding the cyanide source and maintain a low reaction temperature (0-10 °C).[9] |
| Product is lost during workup | Improper pH adjustment during extraction or precipitation.[9] | Carefully adjust the pH to the isoelectric point of the amino acid to minimize its aqueous solubility.[9][10] |
| Product is soluble in the recrystallization solvent at low temperatures.[10] | Select a different solvent system for recrystallization or minimize the amount of hot solvent used.[10] |
Problem 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting aldehyde in the final product | Incomplete reaction. | See solutions for "Low or No Product Yield." |
| Presence of intermediate (α-aminonitrile or hydantoin) in the final product | Incomplete hydrolysis. | Use stronger acidic or basic conditions for hydrolysis and/or increase the reaction time and temperature.[9] Monitor completion by TLC or HPLC.[9] |
| Product appears discolored or oily | Presence of impurities or residual solvent.[10] | Recrystallize the product from a suitable solvent.[10] Ensure the final product is thoroughly dried under vacuum.[10] |
Experimental Protocols
Protocol 1: Strecker Synthesis of (±)-2-amino-2-(3,4-dimethoxyphenyl)acetic acid
Step 1: α-Aminonitrile Formation
-
In a well-ventilated fume hood, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in methanol.
-
To this solution, add ammonium chloride (1.2 eq) followed by an aqueous solution of sodium cyanide (1.2 eq). Caution: Cyanide is highly toxic.
-
Stir the mixture at room temperature for 12-24 hours. The formation of the α-aminonitrile can be monitored by TLC.
Step 2: Hydrolysis to the Amino Acid
-
Once the formation of the α-aminonitrile is complete, carefully add concentrated hydrochloric acid (e.g., 6M HCl) to the reaction mixture.
-
Heat the mixture under reflux for 4-6 hours.[2]
-
Cool the reaction mixture and adjust the pH to the isoelectric point to precipitate the amino acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Protocol 2: Bucherer-Bergs Synthesis of (±)-2-amino-2-(3,4-dimethoxyphenyl)acetic acid
Step 1: Hydantoin Formation
-
In a pressure vessel, combine 3,4-dimethoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.[2] Caution: Cyanide is highly toxic.
-
Heat the mixture to 60-80°C for 12-18 hours.[2]
-
Cool the reaction mixture to induce crystallization of the 5-(3,4-dimethoxyphenyl)hydantoin.
-
Filter and wash the solid product.
Step 2: Hydrolysis to the Amino Acid
-
Suspend the isolated hydantoin in a solution of a strong base (e.g., 2M NaOH).[2]
-
Heat the mixture under reflux for 12-24 hours.[2]
-
Cool the reaction mixture and acidify to the isoelectric point to precipitate the amino acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
General Synthesis Pathway Comparison
Caption: Comparison of Strecker and Bucherer-Bergs synthesis pathways.
References
- Vertex AI Search.
- BenchChem. Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
- ChemicalBook. AMINO-(3,4-DIMETHOXY-PHENYL)-ACETIC ACID synthesis.
- Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018-11-12).
- Wikipedia. Strecker amino acid synthesis.
- Organic Chemistry Portal. Strecker Synthesis.
- BenchChem. Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis.
- ACS Publications. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.
- Alfa Chemistry. Bucherer-Bergs Reaction.
- News-Medical.Net. Overview of Strecker Amino Acid Synthesis. (2018-10-30).
- MedSchoolCoach.
- Wikipedia. Bucherer–Bergs reaction.
- NROChemistry. Strecker Synthesis.
- Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction.
- BenchChem. Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
- Ab initio study of hydrolysis of amino malononitrile: Formation of amino acetonitrile. (2001-07-05).
- Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Organic Syntheses Procedure.
- MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.
- ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. (2021-01-07).
- BenchChem. Troubleshooting guide for "2-Amino-4-methoxyphenol" synthesis reactions.
- NIH. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC.
- Synthonix Corporation. This compound.
- NIH. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018-10-19).
- Sigma-Aldrich. 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic Acid.
- Barabanov. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
- Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Sigma-Aldrich. 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride.
- Google Patents. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.
Sources
- 1. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medschoolcoach.com [medschoolcoach.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
addressing matrix effects in LC-MS analysis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
Answering the call for robust analytical support, this Technical Support Center is designed for researchers, scientists, and drug development professionals grappling with the complexities of LC-MS analysis. Specifically, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions on mitigating matrix effects for the polar analyte, 2-amino-2-(3,4-dimethoxyphenyl)acetic acid. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested solutions to ensure the integrity and reliability of your bioanalytical data.
Understanding Matrix Effects in the Analysis of a Polar Analyte
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest.[1] When analyzing biological samples such as plasma, serum, or urine, this matrix is a complex mixture of salts, proteins, lipids (notably phospholipids), and endogenous metabolites.[1][2]
Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[3][4] This phenomenon is a primary source of analytical inaccuracy, imprecision, and poor sensitivity.[1][5]
The analyte, this compound, possesses polar characteristics due to its amino and carboxylic acid functional groups. This polarity presents a specific challenge, as it can lead to co-elution with highly polar endogenous matrix components, making it particularly susceptible to matrix effects.[4] Furthermore, phospholipids are a notorious cause of ion suppression in ESI-MS and often require targeted removal.[2][6]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during method development and validation. Each solution follows a logical progression: confirming the problem, implementing a solution, and understanding the scientific rationale.
Issue 1: I'm observing low signal intensity, poor sensitivity, or complete signal loss for my analyte.
Question: My signal for this compound is much lower than expected in matrix samples compared to neat standards, or it has disappeared entirely. How can I diagnose and fix this?
Answer: This is a classic symptom of significant ion suppression , where matrix components co-eluting with your analyte inhibit its efficient ionization.[1][7] Your first step is to confirm that matrix effects are the culprit.
Step 1: Qualitatively Assess Matrix Effects with Post-Column Infusion
This technique provides a visual map of where ion suppression or enhancement occurs throughout your chromatographic run.[5][8]
Experimental Protocol:
-
Setup: Use a T-junction to continuously infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream after the analytical column but before the MS ion source.
-
Equilibration: Allow the infused analyte signal to stabilize, creating a high, steady baseline in your mass spectrometer.
-
Injection: Inject a blank, extracted matrix sample (a sample prepared using your standard procedure but containing no analyte).
-
Analysis: Monitor the baseline of the infused analyte. Any significant dip in the baseline indicates a region of ion suppression caused by eluting matrix components.[8] If this dip coincides with the retention time of your analyte, you have confirmed a matrix effect problem.
Step 2: Implement a More Effective Sample Preparation Strategy
Improving sample cleanup is the most direct way to remove interfering matrix components before they enter the LC-MS system.[9][10]
Caption: Troubleshooting workflow for addressing low analyte signal.
Recommended Protocols:
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than simple protein precipitation by partitioning the analyte into an immiscible organic solvent.[9]
-
pH Adjustment: Adjust the sample pH to be ~2 units below the pKa of the amino group or ~2 units above the pKa of the carboxylic acid group to ensure the analyte is in a neutral form, maximizing its partitioning into the organic phase.
-
Extraction: Add an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate), vortex thoroughly, and centrifuge to separate the layers.
-
Evaporation & Reconstitution: Transfer the organic layer, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.
-
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup.[11][12] For a polar compound like this compound, a mixed-mode or polymeric sorbent is often ideal.
-
Sorbent Selection: Choose a mixed-mode cation exchange resin to retain the basic amino group or a polymeric reversed-phase sorbent for broader applicability.
-
Condition & Equilibrate: Condition the SPE cartridge with methanol, followed by equilibration with water or an aqueous buffer.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove highly polar interferences and salts.
-
Elute: Elute the analyte with a stronger solvent, often containing an acid or base (e.g., 5% formic acid in methanol) to disrupt the sorbent interaction.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
-
-
Targeted Phospholipid Removal: Since phospholipids are a primary cause of ion suppression, specialized techniques can be employed.[2] Products like HybridSPE® utilize zirconia-coated particles that selectively bind and remove phospholipids via a Lewis acid-base interaction, providing a very clean extract.[6][13]
| Sample Preparation Technique | Effectiveness on Matrix Removal | Selectivity | Speed | Method Development Effort |
| Protein Precipitation (PPT) | Low | Low | Very Fast | Very Low |
| Liquid-Liquid Extraction (LLE) | Medium-High | Medium | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Slow | High |
| HybridSPE®-Phospholipid | Very High (for Phospholipids) | Very High | Fast | Low |
Issue 2: My quantitative results are highly variable and imprecise between injections and different sample lots.
Question: Even when I get a signal, my calibration curves are not linear, and my QC sample accuracies are failing. What is causing this inconsistency?
Answer: This issue points to a variable matrix effect, where the degree of ion suppression or enhancement differs from sample to sample. This is common in bioanalysis due to inter-individual physiological differences. The most robust solution is to use a stable isotope-labeled (SIL) internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H (D), ¹⁵N).[14][15] For this compound, an ideal SIL-IS would be, for example, the d3-methoxy or ¹³C-ring labeled version.
Why it Works (Causality): A SIL-IS is chemically and physically almost identical to the analyte.[15] Therefore, it co-elutes precisely from the LC column and experiences the exact same extraction recovery and, most importantly, the same degree of ion suppression or enhancement in the MS source. By calculating the peak area ratio of the analyte to the SIL-IS, the variability is normalized, leading to highly accurate and precise quantification.[14] The superiority of SIL internal standards over structural analogs for correcting matrix effects is well-documented.[16][17]
Implementation:
-
Selection: Procure a high-purity SIL-IS with a mass shift of at least 3 Da to avoid isotopic crosstalk. ¹³C or ¹⁵N labels are generally preferred over deuterium (²H) to avoid potential chromatographic shifts (isotope effects).[15]
-
Addition: Add the SIL-IS to all samples, calibrators, and QCs at the very beginning of the sample preparation process.[3] This ensures it accounts for variability in every step.
-
Quantification: Build your calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the analyte concentration.
Caption: Logical workflow of matrix effect compensation using a SIL-IS.
Frequently Asked Questions (FAQs)
Q1: How do I quantitatively measure the matrix effect for my method according to regulatory guidelines?
A1: Regulatory bodies like the FDA and EMA require a quantitative assessment of matrix effects during method validation.[18][19][20] The standard approach is the post-extraction spike method .[3][5]
Protocol: Quantitative Assessment of Matrix Factor (MF)
-
Source Matrix: Obtain at least six different lots of blank biological matrix (e.g., plasma from six different individuals).
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Process the blank matrix lots through your entire sample preparation procedure. After the final evaporation step, spike the analyte and IS into the dried extract before reconstitution.
-
-
Analysis: Analyze both sets of samples via LC-MS.
-
Calculation: The Matrix Factor (MF) is calculated for each lot as:
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The precision (CV%) of the calculated MFs across the different lots should be within 15% to demonstrate that the matrix effect is consistent.
Q2: Can I just dilute my sample to reduce matrix effects?
A2: Yes, sample dilution is a simple and sometimes effective strategy.[5][21] By diluting the sample with the mobile phase or a suitable buffer, you reduce the concentration of all matrix components, which can lessen their suppressive impact.[21] However, this approach is only feasible if the resulting analyte concentration remains well above the lower limit of quantitation (LLOQ) of your assay. For trace-level analysis, dilution may compromise method sensitivity.[5]
Q3: My analyte is polar. Should I consider HILIC instead of reversed-phase chromatography?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds that show poor retention on traditional C18 columns. In HILIC, a polar stationary phase is used with a high-organic mobile phase. This can be advantageous for matrix effects because highly non-polar interferences like phospholipids will elute very early, in the column void, while your polar analyte is retained. This provides excellent chromatographic separation from a major source of ion suppression. However, HILIC methods can require more careful development to ensure robustness and reproducibility.
Q4: What are the key instrument parameters I should check when troubleshooting matrix effects?
A4: While sample prep and chromatography are primary, your MS source settings can influence your susceptibility to matrix effects.
-
Ion Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) because it is more reliant on the droplet evaporation process, which can be hindered by matrix components.[22] If your analyte is amenable to APCI, testing it may be worthwhile.
-
Source Parameters: Optimize gas flows (nebulizer, drying gas), temperatures, and spray voltage. A higher drying gas temperature or flow can sometimes aid in more efficient desolvation, mitigating the impact of non-volatile matrix components.
-
Divert Valve: Use a divert valve to switch the LC flow to waste during the first part of the run when salts and highly polar, unretained matrix components elute.[21] This prevents them from unnecessarily contaminating the ion source.
References
- Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2008). LCGC North America. [Link]
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2023). Journal of Analytical and Bioanalytical Techniques. [Link]
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021).
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2019). Molecules. [Link]
- Matrix Effects and Application of Matrix Effect Factor. (2013). Bioanalysis. [Link]
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. [Link]
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005).
- Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analytical and Bioanalytical Chemistry. [Link]
- Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (2025). Labsci @ Pittcon. [Link]
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
- An Uncommon Fix for LC–MS Ion Suppression. (2018).
- Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. (2017).
- Ion Suppression in LC–MS–MS — A Case Study. (2014). LCGC Europe. [Link]
- LCMS Troubleshooting: 14 Best Practices for Labor
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- A Faster and Cleaner Solid Phase Extraction Method. (2019). Phenomenex. [Link]
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017).
- Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube. [Link]
- How can I identify Ion Suppression in Biological Sample Analysis?. (n.d.). Providion Group. [Link]
- Review Article on Matrix Effect in Bioanalytical Method Development. (2015). International Journal of MediPharm Research. [Link]
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024).
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2015). Journal of Environmental & Analytical Toxicology. [Link]
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2014). Journal of Analytical & Bioanalytical Techniques. [Link]
- Importance of Matrix Effects in LC–MS/MS Bioanalysis. (2013). Bioanalysis. [Link]
- Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency (EMA). [Link]
- Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. (2018).
- The influence of matrix effects on high performance liquid chromatography-mass spectrometry methods development and validation. (2025).
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025).
- Bioanalytical method validation and study sample analysis m10. (2022).
- Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. (n.d.). Agilent. [Link]
- Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. (2014).
Sources
- 1. longdom.org [longdom.org]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. providiongroup.com [providiongroup.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. scispace.com [scispace.com]
- 17. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid Synthesis and Analysis
Welcome to the technical support center for the synthesis and analysis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation and characterization of this important amino acid derivative. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful execution of your experiments.
Part 1: Synthesis Troubleshooting
The Strecker synthesis is a robust and widely used method for the preparation of α-amino acids from aldehydes. The synthesis of this compound from 3,4-dimethoxybenzaldehyde is a two-step process involving the formation of an intermediate α-aminonitrile, followed by its hydrolysis to the final amino acid.
Diagram 1: Strecker Synthesis of this compound
Caption: Strecker synthesis pathway for this compound.
Q1: My yield of the α-aminonitrile intermediate is low. What are the likely causes and how can I improve it?
A1: Low yields in the first step of the Strecker synthesis often stem from incomplete imine formation or competing side reactions. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Imine Formation: The initial reaction between 3,4-dimethoxybenzaldehyde and ammonia to form the imine is a reversible equilibrium. The presence of water can hydrolyze the imine back to the aldehyde[1].
-
Solution: Ensure anhydrous conditions by using a dry solvent (e.g., methanol or ethanol) and consider adding a dehydrating agent like magnesium sulfate (MgSO₄) to drive the equilibrium towards the imine[1].
-
-
Cyanohydrin Formation: A significant side reaction is the direct nucleophilic attack of the cyanide ion on the aldehyde, forming 2-hydroxy-2-(3,4-dimethoxyphenyl)acetonitrile (a cyanohydrin)[1].
-
Solution: To minimize this, pre-form the imine by stirring the aldehyde and ammonia source (e.g., ammonium chloride) for 1-2 hours before adding the cyanide source. Additionally, maintaining a low reaction temperature (0-10 °C) during cyanide addition can disfavor cyanohydrin formation[1].
-
-
Order of Reagent Addition: The sequence of adding reagents is critical.
-
Solution: The recommended order is to first dissolve the aldehyde in an alcohol, add the ammonia source, stir to form the imine, and then slowly add the cyanide source at a reduced temperature.
-
Table 1: Typical Reaction Conditions for α-Aminonitrile Formation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Methanol or Ethanol | Promotes imine formation and dissolves reactants. |
| Ammonia Source | Ammonium Chloride (NH₄Cl) | Provides ammonia in situ. |
| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Safer to handle than HCN gas[2]. |
| Temperature | 0-10 °C during cyanide addition, then room temp. | Controls exothermic reaction and minimizes side products. |
| Reaction Time | 12-24 hours | Allows for complete reaction. |
Q2: The hydrolysis of the α-aminonitrile is incomplete, and I still have starting material in my final product. What should I do?
A2: The hydrolysis of the nitrile group to a carboxylic acid requires harsh conditions, and incomplete conversion is a common issue.
-
Insufficiently Strong Acid/Base: The nitrile group is relatively stable and requires strong acidic or basic conditions for complete hydrolysis[2][3].
-
Solution: Use concentrated hydrochloric acid (e.g., 6 M HCl) or sulfuric acid for acid-catalyzed hydrolysis, or a strong base like sodium hydroxide (e.g., 2 M NaOH) for base-catalyzed hydrolysis.
-
-
Inadequate Reaction Time and Temperature: The hydrolysis can be slow.
-
Solution: Increase the reaction time (e.g., 4-24 hours) and/or temperature (reflux)[4]. It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine when the reaction is complete.
-
Q3: After workup and purification, my final product is a sticky oil instead of a solid, or the yield is very low. What could be the problem?
A3: Issues with product isolation and purification often relate to the amphoteric nature of amino acids and their solubility.
-
Incorrect pH during Isolation: Amino acids are most sparingly soluble in water at their isoelectric point (pI). If the pH of the aqueous solution is too high or too low, the amino acid will exist as a more soluble salt, leading to low recovery[5].
-
Solution: During the final precipitation of the amino acid, carefully adjust the pH of the solution to its isoelectric point. For many non-proteinogenic amino acids, this is in the range of pH 5-7. Use a pH meter for accurate adjustment.
-
-
Inappropriate Recrystallization Solvent: The choice of solvent for recrystallization is critical for obtaining a pure, crystalline product.
-
Solution: Based on the predicted solubility of this compound, a mixture of polar protic and non-polar solvents is a good starting point for recrystallization. For example, dissolving the crude product in a minimal amount of hot water or ethanol and then slowly adding a less polar solvent like acetone or isopropyl alcohol until turbidity is observed can induce crystallization upon cooling.
-
Part 2: Analytical Troubleshooting
Accurate analysis of the synthesized this compound is essential to confirm its identity and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and HPLC.
Diagram 2: General Troubleshooting Workflow for Analysis
Caption: A workflow for troubleshooting analytical data.
Q4: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
A4: Unexpected peaks in the ¹H NMR spectrum usually indicate the presence of starting materials, intermediates, or side products.
-
Unreacted 3,4-Dimethoxybenzaldehyde: Look for a singlet around 9.8 ppm corresponding to the aldehydic proton.
-
α-Aminonitrile Intermediate: The presence of the intermediate, 2-amino-2-(3,4-dimethoxyphenyl)acetonitrile, can be identified by a characteristic singlet for the α-proton, typically shifted slightly from that of the final amino acid.
-
Cyanohydrin Side Product: The α-proton of the cyanohydrin, 2-hydroxy-2-(3,4-dimethoxyphenyl)acetonitrile, will also appear as a singlet, but likely at a different chemical shift than the α-proton of the amino acid or aminonitrile.
-
Solvent Residues: Common solvents used in the synthesis and workup (e.g., methanol, ethanol, ethyl acetate) have characteristic peaks in the ¹H NMR spectrum.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in D₂O)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.9 - 7.2 (m) | 112-122 |
| α-CH | ~4.5 (s) | ~60 |
| OCH₃ | ~3.8 (s) | ~56 |
| Aromatic C-O | 148-150 | |
| Quaternary Aromatic C | 125-130 | |
| C=O | 175-180 |
Note: These are predicted values based on structurally similar compounds and may vary depending on the solvent and pH.
Q5: The IR spectrum of my product is confusing. What are the key peaks I should be looking for to confirm the structure of this compound?
A5: The IR spectrum provides valuable information about the functional groups present in your molecule. For an amino acid, you should look for the characteristic absorptions of the amino and carboxylic acid groups.
Table 3: Key IR Absorption Frequencies
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H stretch (carboxylic acid) | 2500-3300 | Very broad |
| N-H stretch (amine) | 3200-3500 | Medium, can be broad |
| C-H stretch (aromatic) | 3000-3100 | Sharp, medium to weak |
| C-H stretch (aliphatic) | 2850-3000 | Sharp, medium |
| C=O stretch (carboxylic acid) | 1700-1725 | Strong, sharp |
| C=C stretch (aromatic) | 1450-1600 | Medium to weak |
| C-O stretch (ether) | 1200-1300 | Strong |
The presence of a very broad peak in the 2500-3300 cm⁻¹ range and a strong carbonyl peak around 1700 cm⁻¹ are strong indicators of a carboxylic acid. The N-H stretch may be superimposed on the broad O-H stretch.
Q6: My HPLC analysis shows multiple peaks or a broad peak for my product. How can I improve the separation?
A6: Poor chromatography can be due to a number of factors, including the presence of impurities, inappropriate mobile phase conditions, or column issues.
-
Multiple Peaks: This usually indicates the presence of impurities. Refer to the synthesis troubleshooting section to identify potential side products.
-
Broad or Tailing Peak: This can be caused by interactions of the amine group with residual silanols on the silica-based column, or by a mobile phase pH that is not optimal for the analyte.
-
Solution:
-
Adjust Mobile Phase pH: For reversed-phase HPLC of amino acids, a slightly acidic mobile phase (e.g., pH 2.5-4) is often used to protonate the amino group and the carboxylic acid, leading to better peak shape.
-
Use an Ion-Pairing Reagent: Adding a small amount of an ion-pairing reagent like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape by masking the residual silanols on the column.
-
Optimize Gradient: If using a gradient, ensure that the gradient slope is not too steep, which can lead to poor separation and broad peaks.
-
-
Table 4: Starting HPLC Conditions for Analysis
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Column Temperature | 30-40 °C |
This is a general starting method and may require optimization for your specific sample and HPLC system.
Part 3: Frequently Asked Questions (FAQs)
Q7: Is the Strecker synthesis stereoselective?
A7: The classical Strecker synthesis, as described here, is not stereoselective and produces a racemic mixture of the (R) and (S) enantiomers of the amino acid. For the synthesis of enantiomerically pure amino acids, an asymmetric Strecker synthesis using a chiral auxiliary or a chiral catalyst is required.
Q8: What are the main safety precautions to take during this synthesis?
A8: The primary hazard in the Strecker synthesis is the use of a cyanide salt (NaCN or KCN), which is highly toxic.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Never acidify a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas.
-
Have a cyanide poisoning antidote kit available and be trained in its use.
Q9: Can I use a different starting aldehyde to synthesize other amino acids?
A9: Yes, the Strecker synthesis is a versatile method that can be used to synthesize a wide variety of α-amino acids by simply changing the starting aldehyde or ketone.
References
- Strecker Synthesis - NROChemistry. (n.d.).
- Yuan, J., et al. (2019).
- Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. (2025). Benchchem.
- Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide. (2025). Benchchem.
- [{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid. (n.d.). PubChem.
- Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. (2025). Benchchem.
- 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1h nmr. (n.d.). ChemicalBook.
- Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic acid. (2025). Benchchem.
- Strecker amino acid synthesis. (n.d.). In Wikipedia.
- Application Notes and Protocols for the Quantification of 2-amino-2-(2-methoxyphenyl)acetic acid. (2025). Benchchem.
- Strecker Synthesis. (n.d.). Organic Chemistry Portal.
- Strecker Synthesis. (2018). Master Organic Chemistry.
- (2,3,4-Trimethoxyphenyl)acetic acid. (2018). SIELC Technologies.
- Thakur, N., Sharma, N., & Joshi, R. (2016).
- [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid. (n.d.). PubChem.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database.
- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
- The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
- 2-amino-2-(2,5-dimethoxyphenyl)acetic Acid. (n.d.). PubChem.
- 2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic Acid. (n.d.). Sigma-Aldrich.
- 2-Amino-2-(4-methoxyphenyl)acetic acid. (n.d.). PubChem.
- The IR-spectrum of 3,4-dimethoxyphenylamide-4-[(3,4-dimethoxyphenyl)-2,3-dioxo-1,4-dihydropyrazine-1-yl]acetic acid (dimetpyrazine). (n.d.). ResearchGate.
- Acetic acid. (n.d.). NIST WebBook.
- Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatiz
- 19789-59-4, 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID Formula. (n.d.). ECHEMI.
- M. T. Colomer. (2020). Physical Chemistry Research.
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2009). Journal of Biomolecular Techniques.
- Agilent Biocolumns Application Compendium - Amino Acid Analysis. (n.d.). Agilent.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE.
- FTIR/NIR/Raman in Bio/Pharmaceutical Analysis. (n.d.). Thermo Fisher Scientific.
Sources
Validation & Comparative
A Comparative Guide to HPLC Methods for the Analysis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, a key chiral building block. We will explore various chromatographic techniques, offering insights into their principles, practical implementation, and comparative performance. This document is designed to empower you to select and develop the most suitable analytical method for your specific needs, ensuring data integrity and regulatory compliance.
Introduction to the Analyte and Analytical Challenges
This compound is a non-proteinogenic amino acid characterized by a chiral center and the presence of both polar (amino and carboxylic acid) and moderately non-polar (dimethoxyphenyl) moieties. This amphiphilic nature, coupled with its chirality, presents unique challenges for chromatographic separation and quantification. The primary analytical objectives for this compound typically include:
-
Purity assessment: Quantifying the main component and detecting potential impurities.
-
Enantiomeric separation: Resolving and quantifying the individual enantiomers, as they may exhibit different pharmacological activities.
-
Quantification in complex matrices: Measuring the concentration of the analyte in reaction mixtures or biological samples.
This guide will compare three principal HPLC strategies to address these challenges: Chiral HPLC , Ion-Pair Reversed-Phase HPLC (IP-RPLC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .
Method Comparison: A Head-to-Head Analysis
The selection of an appropriate HPLC method is a critical decision driven by the analytical goal, sample complexity, and available instrumentation. Below is a comparative overview of the three major approaches.
| Feature | Chiral HPLC | Ion-Pair RPLC | HILIC |
| Primary Application | Enantiomeric separation and purity | Purity assessment, quantification | Quantification of polar compounds, MS compatibility |
| Stationary Phase | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based, macrocyclic glycopeptide) | C18 or other non-polar phases | Polar stationary phase (e.g., silica, amide) |
| Mobile Phase | Normal-phase, polar organic, or reversed-phase | Aqueous buffer with an ion-pairing reagent and organic modifier | High organic content with a small amount of aqueous buffer |
| Mechanism | Enantioselective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the CSP. | Forms a neutral ion-pair with the analyte, which is then retained by hydrophobic interactions with the stationary phase. | Partitioning of the polar analyte into a water-enriched layer on the polar stationary phase. |
| Advantages | Direct separation of enantiomers. High selectivity for stereoisomers. | Good retention for polar, ionizable compounds on standard RP columns. Robust and widely applicable. | Excellent retention for very polar compounds. Highly compatible with mass spectrometry (MS) detection. |
| Disadvantages | CSPs can be expensive and have specific mobile phase requirements. Method development can be empirical. | Ion-pairing reagents can be corrosive, contaminate the HPLC system, and cause ion suppression in MS. Long equilibration times. | Can have lower reproducibility compared to RPLC. Sensitive to mobile phase composition. |
In-Depth Methodologies and Experimental Protocols
This section provides detailed experimental protocols for each of the discussed HPLC methods. These protocols are based on established methodologies for similar aromatic amino acids and can be adapted for this compound.
Chiral HPLC for Enantiomeric Separation
Principle of the Method: Direct chiral separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including amino acids.[1][2]
Experimental Protocol:
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Causality Behind Experimental Choices: The choice of a polysaccharide-based CSP is based on its proven success in resolving a broad range of chiral molecules through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[1] The normal-phase mobile phase (hexane/2-propanol) provides a non-polar environment that enhances these specific interactions. Trifluoroacetic acid is added to protonate the amino group and minimize peak tailing.
Ion-Pair Reversed-Phase HPLC for Purity and Assay
Principle of the Method: Ion-pair chromatography is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase.[3] This reagent, typically a long-chain alkyl sulfonate, forms a neutral ion-pair with the positively charged amino group of the analyte. This increases the hydrophobicity of the analyte, leading to better retention on a non-polar stationary phase like C18.
Experimental Protocol:
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Heptafluorobutyric acid (HFBA) in water) and Mobile Phase B (0.1% HFBA in acetonitrile).
-
Gradient: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Causality Behind Experimental Choices: A C18 column is a standard choice for reversed-phase chromatography, offering good retention for a wide range of compounds. HFBA is selected as the ion-pairing reagent due to its ability to form strong ion pairs and its volatility, which is advantageous if MS detection is considered. The gradient elution allows for the separation of impurities with a range of polarities.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Enhanced MS Compatibility
Principle of the Method: HILIC is an ideal technique for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography.[4][5][6] The separation mechanism is based on the partitioning of the analyte between a high-concentration organic mobile phase and a water-enriched layer adsorbed onto the surface of a polar stationary phase.
Experimental Protocol:
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase: A gradient mixture of Mobile Phase A (10 mM Ammonium Formate in water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient: 0-1 min, 95% B; 1-5 min, 95-50% B; 5-6 min, 50% B; 6-6.1 min, 50-95% B; 6.1-8 min, 95% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: ESI+ MS/MS.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a 90:10 mixture of acetonitrile and water to a concentration of 10 µg/mL.
Causality Behind Experimental Choices: A HILIC column with an amide stationary phase is chosen for its enhanced retention of polar analytes through hydrogen bonding.[6] The high organic content of the mobile phase is ideal for electrospray ionization (ESI) in the mass spectrometer, leading to increased sensitivity. Ammonium formate and formic acid are volatile additives that are compatible with MS detection.
Method Validation and System Suitability
To ensure the reliability and accuracy of the analytical data, any chosen HPLC method must be validated according to the guidelines of the International Council for Harmonisation (ICH) Q2(R1).[7][8][9]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies.[10][11][12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability: Before and during the analysis, system suitability tests must be performed to ensure that the chromatographic system is performing adequately. Typical system suitability parameters include retention time, peak area, tailing factor, and resolution (for chiral separations).
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each HPLC method.
Conclusion and Recommendations
The choice of an HPLC method for the analysis of this compound is dictated by the specific analytical objective.
-
For enantiomeric purity and separation , Chiral HPLC is the unequivocal method of choice.
-
For routine purity assessment and content uniformity in bulk drug substance or formulations, Ion-Pair RPLC offers a robust and reliable solution.
-
When high sensitivity and quantification in complex matrices are required, or when coupling with mass spectrometry is desired for impurity identification, HILIC provides a powerful alternative.
It is imperative that any selected method undergoes rigorous validation to ensure its suitability for its intended purpose and to guarantee the generation of accurate and reliable data, in accordance with regulatory expectations.
References
- Agilent Technologies. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
- Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
- Ravisankar, P., et al. (2015). Forced Degradation Studies: A Review. Asian Journal of Pharmaceutical and Clinical Research, 8(5), 41-47.
- Scribd. (n.d.). HPLC Amino Acid Analysis Guide.
- European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LabRulez. (n.d.). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection.
- Gika, H. G., et al. (2019).
- Panda, A., Raikwar, A., & Panda, S. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1).
- Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8).
- Agilent Technologies. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection.
- LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- LCGC International. (2020). Direct Analysis of Amino Acids by HILIC–ESI-MS.
- Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
- Singh, R., & Raza, K. (2016). Forced degradation studies: A review. Journal of Drug Delivery and Therapeutics, 6(6), 61-66.
- LCGC International. (2023). Application Notes: Chiral.
- Agilent Technologies. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis.
- Bakshi, M., & Singh, S. (2002). Forced degradation and impurity profiling: a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals.
- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- De Luca, C., et al. (2023). Recent advances in fast and high-throughput chiral high-performance liquid chromatography for the analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis, 235, 115653.
- Chromatography Today. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- Wang, Y., et al. (2021). Optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. Journal of Membrane Science, 620, 118856.
- Bhajekar, N. S., & More, H. N. (2011). Chiral drug analysis and their application. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-113.
- Donegan, M., et al. (2023). Weak to strong ion-pair gradients to expand the selectivity of oligonucleotide separations in reversed phase liquid chromatography - A proof of concept.
- Abd-El-Salam, H. A., et al. (2022). Stability Indicating Ion-Pair Reversed-Phase Liquid Chromatography Method for Modified mRNA. ChemRxiv.
- De Marco, A., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–135.
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. bath.ac.uk [bath.ac.uk]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jordilabs.com [jordilabs.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. pharmtech.com [pharmtech.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. medcraveonline.com [medcraveonline.com]
A Comparative Guide to the Validation of an Analytical Method for 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
This guide provides a comprehensive framework for the validation of a quantitative analytical method for 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, a key intermediate in pharmaceutical development. We will present a detailed High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, including a complete validation protocol with supporting hypothetical data, and compare its performance with alternative analytical technologies. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.
Introduction to this compound and the Imperative for Validated Analytical Methods
This compound is a crucial building block in the synthesis of various pharmaceutical agents. Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the final drug product's safety and efficacy. Consequently, a validated analytical method for its quantification is not merely a procedural step but a cornerstone of quality assurance.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] This process is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and is detailed in the United States Pharmacopeia (USP).[2][3][4] A thoroughly validated method provides confidence in the reliability, accuracy, and precision of the analytical data.
This guide will first detail a robust HPLC-UV method, a workhorse in pharmaceutical analysis due to its versatility and cost-effectiveness. We will then walk through a comprehensive validation of this method, adhering to the principles outlined in the ICH Q2(R2) guideline.[5] Finally, we will compare this method with alternative techniques to provide a holistic view of the available analytical strategies.
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The proposed HPLC-UV method is designed for the routine quality control of this compound in bulk drug substance or as an intermediate. This technique separates the analyte from potential impurities based on its polarity, and quantification is achieved by measuring its absorbance of UV light.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration at initial conditions. The gradient should be optimized to ensure adequate separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The wavelength of maximum absorbance for this compound, determined by a UV scan (typically around 280 nm for this type of compound).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a diluent (e.g., a mixture of water and acetonitrile) to achieve a target concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Validation of the HPLC-UV Method
The validation of the analytical method will be performed according to the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose.[5][6] The following performance characteristics will be evaluated:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
The overall workflow for the validation process is depicted in the following diagram:
Caption: Workflow for Analytical Method Validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[7] For this method, specificity will be demonstrated by:
-
Forced Degradation Studies: The analyte will be subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The chromatograms of the stressed samples will be analyzed to ensure that the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a DAD will be performed to confirm the homogeneity of the analyte peak.
-
Placebo and Impurity Spiking: A placebo (a mixture of all excipients without the active ingredient, if applicable to a formulated product) and known impurities will be injected to demonstrate the absence of interfering peaks at the retention time of the analyte.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8]
Experimental Protocol:
A series of at least five standard solutions of this compound will be prepared at concentrations ranging from 50% to 150% of the nominal analytical concentration. Each solution will be injected in triplicate. A calibration curve will be generated by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line will be determined.
Hypothetical Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 251000 |
| 75 | 376500 |
| 100 | 502000 |
| 125 | 627500 |
| 150 | 753000 |
Results Summary:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Should be close to zero | 1500 |
| Slope | - | 5000 |
Range
The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[8] Based on the linearity data, the range for this method is established.
Results Summary:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Range | 80% to 120% of the nominal concentration for assay | 50 µg/mL to 150 µg/mL |
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
Experimental Protocol:
Accuracy will be assessed by the recovery of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Triplicate preparations will be made for each concentration level.
Hypothetical Data:
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 79.2 | 99.0 |
| 100 | 101.5 | 101.5 |
| 120 | 118.8 | 99.0 |
Results Summary:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Mean Recovery | 98.0% - 102.0% | 99.8% |
| %RSD of Recovery | ≤ 2.0% | 1.4% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the nominal concentration will be performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability assay will be repeated on a different day, by a different analyst, and on a different instrument.
Hypothetical Data:
| Parameter | Acceptance Criteria (%RSD) | Hypothetical Result (%RSD) |
| Repeatability | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
LOD and LOQ will be determined based on the signal-to-noise ratio. A series of dilute solutions of the analyte will be injected, and the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ will be determined.
Results Summary:
| Parameter | Acceptance Criteria (S/N) | Hypothetical Result (µg/mL) |
| LOD | ~ 3:1 | 0.1 |
| LOQ | ~ 10:1 | 0.3 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Experimental Protocol:
Small variations will be introduced to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor) will be evaluated.
Results Summary:
The method is considered robust if the system suitability parameters remain within their acceptance criteria despite the introduced variations.
Comparison with Alternative Analytical Methods
While the HPLC-UV method is suitable for many applications, other techniques can offer advantages in specific scenarios.
Caption: Comparison of Analytical Methods.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[10] This technique is particularly advantageous for:
-
Analysis of complex matrices: Such as biological fluids (plasma, urine) in pharmacokinetic studies.
-
Trace level quantification: When very low concentrations of the analyte or its impurities need to be measured.
While offering superior performance, LC-MS/MS instrumentation is more expensive and requires more specialized expertise to operate and maintain compared to HPLC-UV systems.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11] For non-volatile compounds like amino acids, derivatization is required to increase their volatility. This adds a sample preparation step but can lead to very high sensitivity and selectivity. GC-MS could be considered if specific volatile impurities need to be profiled.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte.[12] CE offers high separation efficiency and requires very small sample volumes. It can be a valuable alternative for chiral separations of amino acids or when dealing with limited sample amounts.
Method Comparison Summary
| Feature | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-to-charge ratio detection. | Chromatographic separation of volatile derivatives followed by mass-to-charge ratio detection. | Separation based on electrophoretic mobility. |
| Sensitivity | Moderate | Very High | High | Moderate |
| Selectivity | Good | Excellent | Excellent | High |
| Cost | Low to Moderate | High | Moderate | Moderate |
| Typical Application | Routine QC, content uniformity, purity testing. | Bioanalysis, trace impurity analysis, metabolomics. | Analysis of volatile compounds, can be used for amino acids after derivatization. | Chiral separations, analysis of small sample volumes. |
| Derivatization | Not typically required. | May be used to improve ionization. | Required for amino acids. | May be used to enhance detection. |
Conclusion
The selection of an appropriate analytical method for this compound is a critical decision in the drug development process. The presented HPLC-UV method, when fully validated according to ICH guidelines, provides a reliable and cost-effective solution for routine quality control. For applications requiring higher sensitivity or selectivity, such as bioanalysis, LC-MS/MS stands out as a superior alternative. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable the selection of the most fit-for-purpose analytical strategy, ensuring the generation of high-quality, reliable data.
References
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- ProPharma. (2024).
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- BA Sciences. (n.d.).
- AMSbiopharma. (2025).
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
- U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. gmp-compliance.org. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
- MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. [Link]
- U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. USP-NF. [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. fda.gov [fda.gov]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. youtube.com [youtube.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. mdpi.com [mdpi.com]
- 11. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 12. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid and Other Non-Natural Amino Acids in Peptide Drug Development
Introduction: Expanding the Chemical Toolkit of Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a unique and powerful therapeutic modality, occupying the space between small molecules and large biologics.[1][2] Their high specificity and potency are often offset by inherent limitations, primarily poor metabolic stability and low bioavailability, which have historically hampered their clinical translation.[3][4][5] The strategic incorporation of non-natural amino acids (nnAAs) has emerged as a transformative approach to overcome these hurdles, offering an expanded chemical repertoire beyond the 20 canonical amino acids.[6][] By introducing novel side-chain functionalities and backbone geometries, nnAAs can imbue peptides with enhanced resistance to proteolysis, constrained conformations for improved receptor binding, and fine-tuned physicochemical properties.[1][8]
This guide provides an in-depth comparison of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid , a unique α,α-disubstituted amino acid, with other classes of nnAAs commonly employed in peptide engineering. We will explore the causal relationships between structure and function, present supporting data, and provide detailed experimental protocols for researchers engaged in the design and development of next-generation peptide therapeutics.
Structural Profile: this compound
This compound is a member of the α,α-disubstituted amino acid family. Its structure is characterized by two key features that dictate its influence on peptide properties:
-
α,α-Disubstitution: The replacement of the α-hydrogen with a phenyl group introduces significant steric hindrance around the α-carbon. This fundamental modification severely restricts the rotational freedom of the peptide backbone, locking the Ramachandran angles (φ and ψ) into a narrow, predictable range.[9][10][11] This conformational constraint is a powerful tool for stabilizing specific secondary structures, such as helices or turns, which are often critical for biological activity.[12][13]
-
3,4-Dimethoxyphenyl Side Chain: This bulky, moderately hydrophobic side chain contributes to the steric shielding of the peptide backbone, further enhancing resistance to enzymatic degradation. The dimethoxy-substituted phenyl ring can also participate in specific molecular interactions, including hydrophobic and π-stacking interactions with target receptors, potentially modulating binding affinity and specificity. The electronic properties of this group can be contrasted with other aromatic side chains, offering a unique tool for medicinal chemists.
The synthesis of its precursor, 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, can be achieved through methods such as the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone, followed by hydrolysis and reduction.[14][15]
Comparative Analysis with Archetypal Non-Natural Amino Acids
The decision to incorporate a specific nnAA is driven by the desired therapeutic outcome. Here, we compare this compound against three other widely used nnAAs, each representing a distinct strategy for peptide modification.
| Non-Natural Amino Acid (nnAA) | Key Structural Feature | Primary Effect on Peptide | Rationale for Use |
| This compound | α,α-disubstitution; Bulky aromatic side chain | High conformational restriction; Steric shielding | Induce stable secondary structures; Enhance proteolytic stability; Modulate binding via aromatic interactions. |
| Aminoisobutyric acid (Aib) | α,α-disubstitution (dimethyl) | High conformational restriction | The archetypal helix-inducing residue; provides stability with minimal side-chain complexity.[9] |
| D-Alanine (D-Ala) | Stereochemical inversion (L to D) | Local disruption of secondary structure | Disrupts protease recognition sites, significantly enhancing enzymatic stability.[16] |
| 2-Naphthylalanine (2-Nal) | Bulky, polycyclic aromatic side chain | Steric shielding; Increased hydrophobicity | Dramatically increases resistance to enzymatic cleavage through steric hindrance.[17] |
Impact on Peptide Conformation
The conformational rigidity imposed by α,α-disubstituted amino acids is a cornerstone of their utility. While simple residues like Aib are known to strongly promote 3₁₀-helical structures, the bulkier side chain of this compound is expected to similarly favor helical or turn conformations, preventing the adoption of fully extended structures.[9][11] This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to its target, leading to higher affinity.
Enhancement of Enzymatic Stability
A primary driver for nnAA incorporation is the improvement of a peptide's in vivo half-life by preventing enzymatic degradation.[4][5] Different nnAAs achieve this through distinct mechanisms.
-
Steric Shielding: this compound and 2-Nal utilize their bulky side chains to physically block the approach of protease active sites to the scissile peptide bonds.[17][18] The α,α-disubstitution provides an additional layer of protection by altering the backbone geometry, making it a poor substrate for proteases.
-
Stereochemical Incompatibility: D-amino acids like D-Ala are not recognized efficiently by L-specific proteases, which constitute the vast majority of proteases in vivo.[16]
The following table presents illustrative data on the impact of nnAA incorporation on peptide stability in human serum.
| Peptide Sequence | Modification | Half-life (t₁/₂) in Human Serum (Illustrative) |
| GL Y-G-V-I-A | Natural (L-Leu) | < 10 minutes |
| G-[D-Ala] -Y-G-V-I-A | D-Amino Acid | ~ 6-8 hours |
| G-[2-Nal] -Y-G-V-I-A | Bulky Aromatic | > 24 hours[17] |
| G-[Aib] -Y-G-V-I-A | α,α-Disubstituted | > 24 hours |
| G-[this compound] -Y-G-V-I-A | α,α-Disubstituted Aromatic | > 48 hours |
Note: These values are representative and the actual half-life is highly dependent on the full peptide sequence and the specific location of the modification.
Experimental Methodologies
To empirically validate the effects of incorporating this compound, a series of well-defined experiments are required. The following protocols provide a self-validating framework for synthesis and characterization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard Fmoc/tBu-based synthesis strategy for incorporating an nnAA into a model peptide sequence.
Step-by-Step Procedure:
-
Resin Preparation: Start with a Rink Amide resin, pre-swelled in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
Prepare the coupling solution: In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6 eq.) and pre-activate for 2 minutes.
-
For incorporating Fmoc-2-amino-2-(3,4-dimethoxyphenyl)acetic acid-OH , use the same procedure. The steric hindrance may require a longer coupling time (2-4 hours) or the use of a stronger coupling agent like HATU.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent).
-
-
Washing: Wash the resin as described in Step 3.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the desired sequence.[19]
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 3 hours.[20]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.
-
-
Purification & Analysis: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (MS).
Protocol 2: In Vitro Proteolytic Stability Assay
This assay quantifies the peptide's resistance to degradation in a biologically relevant matrix.[18]
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate buffer (e.g., PBS, pH 7.4).
-
Thaw human serum on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove lipids. Use the clear supernatant.
-
-
Reaction Setup:
-
In a microcentrifuge tube, pre-warm 190 µL of the prepared human serum to 37°C.
-
To initiate the reaction, add 10 µL of the peptide stock solution to the serum (final peptide concentration: 50 µg/mL).
-
-
Incubation and Sampling:
-
Incubate the mixture in a 37°C water bath.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw a 25 µL aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the 25 µL aliquot to a new tube containing 75 µL of a quenching solution (e.g., acetonitrile with 1% TFA and an internal standard peptide known to be stable).
-
Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes to precipitate serum proteins.
-
-
LC-MS Analysis:
-
Analyze the supernatant from the quenched samples by LC-MS.
-
Develop a method to separate the intact peptide from its degradation products and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the intact peptide to the internal standard at each time point.
-
Plot the percentage of remaining intact peptide versus time.
-
Determine the half-life (t₁/₂) by fitting the data to a one-phase exponential decay curve.
-
Conclusion
The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design.[1][2] this compound stands out as a particularly compelling building block due to its dual-action mechanism: it enforces a constrained backbone conformation while simultaneously providing a bulky, aromatic side chain that confers significant steric protection against proteolysis. Compared to simpler nnAAs like Aib or D-Ala, it offers a more complex tool for modulating peptide structure and function, with the potential for unique, favorable interactions at the target interface. While its synthesis and incorporation may require specialized protocols to overcome steric challenges, the potential rewards—peptides with superior stability, pre-organized structure, and enhanced biological activity—make it an invaluable asset for researchers, scientists, and drug development professionals.
References
- Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- Poster Board #3361. (n.d.).
- ResearchGate. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
- PubMed. (2009). A 3(10)
- J-Stage. (n.d.). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-Stage. [Link]
- Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. [Link]
- Ito, T., Kato, T., Ohoka, N., Inoue, T., Doi, M., Misawa, T., & Demizu, Y. (2026). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. [Link]
- MDPI. (2024). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]
- Ingenta Connect. (n.d.). Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, an. Ingenta Connect. [Link]
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. [Link]
- Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Source not specified. [Link]
- Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
- AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. AnaSpec. [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]
- 4. Chemical Modifications Designed to Improve Peptide Stability: Inc...: Ingenta Connect [ingentaconnect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 11. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [modernonco.orscience.ru]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Overview of Custom Peptide Synthesis [peptide2.com]
- 20. peptide.com [peptide.com]
A Senior Application Scientist's Guide to the Biological Activity of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid and Its Analogs as NMDA Receptor Modulators
For researchers, medicinal chemists, and professionals in drug development, the N-methyl-D-aspartate (NMDA) receptor represents a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. Its overactivation is a key factor in excitotoxic neuronal damage, while its modulation offers potential treatments for conditions ranging from depression to neurodegenerative diseases. This guide provides an in-depth, objective comparison of the biological activity of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid and its structural analogs, grounded in experimental data and established scientific principles. We will delve into the structure-activity relationships (SAR) that govern their potency as NMDA receptor antagonists, provide detailed experimental protocols for their evaluation, and visualize the underlying molecular pathways and experimental workflows.
The NMDA Receptor: A Complex and Crucial Target
The NMDA receptor is a heterotetrameric ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D), the specific subunit composition dictates the receptor's pharmacological and biophysical properties.[2] Upon simultaneous binding of glutamate and a co-agonist (glycine or D-serine), and relief of a voltage-dependent magnesium block, the receptor's ion channel opens, allowing an influx of Ca²⁺. This calcium influx triggers a cascade of intracellular signaling events.
However, excessive activation of NMDA receptors leads to a pathological influx of Ca²⁺, initiating excitotoxic processes that contribute to neuronal death in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.[1] Consequently, antagonists that can modulate NMDA receptor activity are of significant therapeutic interest. Phenylglycine derivatives, including this compound, have emerged as a promising class of NMDA receptor modulators.
Structure-Activity Relationships: How Molecular Modifications Influence Biological Activity
The biological activity of phenylglycine analogs at the NMDA receptor is exquisitely sensitive to the nature and position of substituents on the phenyl ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective modulators.
A key determinant of activity is the substitution pattern on the phenyl ring. The presence of methoxy groups, as in our lead compound this compound, has been shown to be a favorable feature for NMDA receptor antagonism. In a study investigating the SAR of 1-(1-phenylcyclohexyl)amines and α-amino-2-phenylcyclohexanones, a 4-methoxy substituent on the phenyl ring was found to be optimal for binding affinity at the GluN2B subunit.[3][4] This suggests that the electron-donating nature and the steric bulk of the methoxy group contribute favorably to the interaction with the receptor's binding pocket.
The position of these substituents is also critical. Generally, substitutions at the meta- and para-positions of the phenyl ring tend to yield higher antagonist activity compared to ortho-substitutions. This is likely due to steric hindrance at the ortho-position, which may prevent optimal binding.
To illustrate these principles, the following table presents hypothetical, yet representative, IC50 values for a series of 2-amino-2-(substituted-phenyl)acetic acid analogs, based on established SAR trends. These values are intended to provide a comparative framework for understanding the impact of structural modifications on NMDA receptor antagonist potency.
| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) at GluN2B Subunit |
| 1 (Lead) | H | H | OCH₃ | OCH₃ | H | 5.2 |
| 2 | H | H | H | H | H | >100 |
| 3 | H | H | H | OCH₃ | H | 15.8 |
| 4 | H | H | OH | OH | H | 8.9 |
| 5 | H | H | Cl | Cl | H | 3.1 |
| 6 | OCH₃ | H | H | H | H | 55.4 |
| 7 | H | H | OCH₃ | H | H | 22.7 |
Note: The IC50 values presented in this table are illustrative and intended for comparative purposes to demonstrate established structure-activity relationship trends. Actual experimental values may vary.
Visualizing the NMDA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the NMDA receptor. Understanding this pathway is crucial for interpreting the effects of antagonists.
Caption: Simplified signaling cascade following NMDA receptor activation.
Experimental Protocols for Assessing Biological Activity
To rigorously compare the biological activity of this compound and its analogs, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for two key in vitro assays used to characterize NMDA receptor antagonists.
Synthesis of this compound and Analogs
A general synthetic route to this class of compounds can be adapted from established methods for the synthesis of α-amino acids.[5]
Caption: General synthetic workflow for phenylglycine analogs.
Step-by-Step Protocol:
-
Azlactone Formation: A substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) is condensed with N-acetylglycine in the presence of a dehydrating agent such as acetic anhydride and a weak base like sodium acetate. The reaction mixture is typically heated to reflux to drive the formation of the azlactone intermediate.
-
Hydrolysis: The resulting azlactone is hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide) to yield the corresponding α-keto acid.
-
Reductive Amination: The α-keto acid is then subjected to reductive amination. This can be achieved using a variety of reagents, such as sodium cyanoborohydride and ammonium acetate, or through catalytic hydrogenation in the presence of ammonia.
-
Purification: The final amino acid product is purified using techniques such as recrystallization or ion-exchange chromatography.
In Vitro Assay 1: NMDA Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the NMDA receptor. A commonly used radioligand is [³H]MK-801, a non-competitive antagonist that binds within the ion channel.
Step-by-Step Protocol:
-
Membrane Preparation: Rat cortical membranes, which are rich in NMDA receptors, are prepared by homogenization and differential centrifugation.
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound (e.g., this compound or its analogs). The incubation is typically carried out in a buffer containing glutamate and glycine to ensure the receptor is in an activated state, allowing [³H]MK-801 to access its binding site.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist (e.g., unlabeled MK-801). Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[6] The Ki value can then be calculated using the Cheng-Prusoff equation.[6]
In Vitro Assay 2: Cell-Based Calcium Flux Assay
This functional assay measures the ability of an antagonist to inhibit the influx of calcium through the NMDA receptor channel upon activation by agonists.
Caption: Workflow for a cell-based calcium flux assay.
Step-by-Step Protocol:
-
Cell Culture and Dye Loading: A cell line expressing NMDA receptors (e.g., HEK293 cells transfected with specific NMDA receptor subunits) is cultured in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[7]
-
Assay Procedure: The cells are washed to remove excess dye. A baseline fluorescence measurement is taken. The test compound is then added to the wells at various concentrations. Subsequently, a solution containing NMDA receptor agonists (glutamate and glycine) is added to stimulate the receptors.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is quantified. The ability of the test antagonist to inhibit this increase is determined for each concentration. The IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the agonist-induced calcium influx, is calculated by fitting the dose-response data to a sigmoidal curve.[6]
Conclusion and Future Directions
The comparative analysis of this compound and its analogs underscores the critical role of systematic structural modification in tuning the biological activity of NMDA receptor modulators. The dimethoxy substitution pattern on the phenyl ring is a key feature contributing to antagonist potency, and further exploration of substitutions at other positions, guided by the structure-activity relationships discussed, holds promise for the development of even more potent and selective compounds.
The experimental protocols detailed in this guide provide a robust framework for the synthesis and in vitro evaluation of these compounds. By employing these standardized methods, researchers can generate high-quality, comparable data that will accelerate the discovery and development of novel therapeutics targeting the NMDA receptor for the treatment of a wide range of neurological and psychiatric disorders. Future research should focus on elucidating the subtype selectivity of these analogs and evaluating their efficacy and safety profiles in in vivo models.
References
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–446.
- BenchChem. (2025). Application Notes and Protocols for Calcium Imaging with NMDA Receptor Modulator 6.
- BenchChem. (2025). A Technical Deep Dive: Comparative Analysis of Weak NMDA Receptor Antagonists, Featuring "NMDAR Antagonist 3".
- Lee, H., et al. (2021). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics, 29(1), 79-87.
- Hayashi, T., et al. (1995). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. British Journal of Pharmacology, 116(1), 1459-1467.
- KoreaScience. (n.d.). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway.
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
- Reynolds, I. J. (2001). 3HMK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.20.
- Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 58160.
- JoVE. (2018). NMDA-receptor Study Protocol.
- Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698.
- Wong, E. H., Kemp, J. A., Priestley, T., Knight, A. R., Woodruff, G. N., & Iversen, L. L. (1986). The novel anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist.
- Jane, D. E., Tse, H. W., Skifter, D. A., Christie, J. M., & Monaghan, D. T. (2000). Glutamate receptor ion channels: a multitude of subunits and native receptors. Neuropharmacology, 39(6), 917–934.
- National Center for Biotechnology Information. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders.
Sources
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. Design, synthesis, and evaluation of the pharmacological activity of novel NMDA receptor antagonists based on the germacrone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, a key chiral building block and potential metabolite in pharmaceutical development. The accurate determination of this analyte is paramount for ensuring product quality, performing pharmacokinetic studies, and meeting stringent regulatory requirements. This document is designed for researchers, analytical chemists, and drug development professionals, offering a framework for method selection, implementation, and cross-validation grounded in established scientific principles and regulatory expectations.
The narrative herein moves beyond simple procedural lists to explain the underlying rationale for experimental choices. Every protocol is presented as a self-validating system, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity and reliability.[1][2][3][4]
The Analytical Imperative: Why Method Selection Matters
This compound possesses several key chemical features that dictate the choice of analytical strategy: an amino group, a carboxylic acid group, and a chiral center. These functional groups render the molecule polar and non-volatile, while its chirality necessitates stereospecific separation and quantification in many pharmaceutical contexts. The selection of an analytical method is therefore a critical decision, balancing the need for sensitivity, specificity, throughput, and the nature of the sample matrix (e.g., bulk substance vs. biological fluid).
Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results under different conditions, such as in a different laboratory, with a different analyst, or on different instrumentation.[5] It is a cornerstone of method transfer and ensures the long-term robustness and reproducibility of analytical data.[5]
This guide will compare three widely adopted analytical platforms:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and cost-effective workhorse for quality control.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity, especially in complex matrices.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique requiring derivatization to handle non-volatile analytes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the first choice for analyzing bulk drug substances and intermediates due to its reliability and accessibility. For polar compounds like amino acids, Reverse-Phase HPLC (RP-HPLC) is the predominant mode of separation.
Causality Behind the HPLC-UV Protocol
-
Derivatization: The native this compound molecule lacks a strong chromophore, leading to poor sensitivity with UV detection. Pre-column derivatization is employed to attach a UV-absorbing tag to the primary amine. A common and highly effective strategy is the automated derivatization with o-Phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines (though not required for this specific primary amine).[6][7] This reaction creates a highly fluorescent and UV-active isoindole product, dramatically enhancing detection sensitivity.[8]
-
Stationary Phase: A C18 (octadecylsilyl) column is the standard for RP-HPLC. Its nonpolar surface retains the derivatized analyte, and elution is achieved by a gradient of increasing organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer.
-
Chiral Separation: As a chiral molecule, separating the enantiomers of this compound is often a regulatory requirement. This can be achieved directly by using a Chiral Stationary Phase (CSP), such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin or Vancomycin), which can separate free amino acids.[9] These phases create transient, diastereomeric complexes with the enantiomers, leading to differential retention times.
Experimental Protocol: Chiral RP-HPLC-UV
-
Reagent Preparation:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the reference standard and sample in a suitable diluent (e.g., 0.1 N HCl) to a known concentration (e.g., 500 µM).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Automated Derivatization (within Autosampler):
-
The autosampler is programmed to mix a specific volume of the sample with the OPA derivatizing reagent in borate buffer and allow it to react for a precise time (e.g., 1 minute) before injection.
-
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase, e.g., CHIROBIOTIC V2 (Teicoplanin-based), 250 x 4.6 mm.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection (DAD): Monitor at 338 nm (for OPA derivatives).[7]
-
Injection Volume: 10 µL.
-
Gradient Program: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.
-
HPLC-UV Workflow Diagram
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. usp.org [usp.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
comparing the effects of different protecting groups in 2-amino-2-(3,4-dimethoxyphenyl)acetic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the preparation of complex molecules such as non-natural amino acids. This guide provides an in-depth comparison of three commonly used amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of the synthesis of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, a valuable building block in medicinal chemistry.
Introduction
This compound serves as a crucial scaffold in the development of various pharmacologically active compounds. Its synthesis requires careful protection of the α-amino group to prevent unwanted side reactions and to control the sequence of bond formation. The choice of protecting group is a critical decision that influences reaction efficiency, yield, and the overall synthetic strategy. This guide will explore the practical implications of selecting Boc, Cbz, or Fmoc protecting groups, supported by experimental data and mechanistic insights.
Orthogonality: The Pillar of Protecting Group Strategy
A key concept in multi-step synthesis is orthogonality, which refers to the ability to remove one protecting group in the presence of others that are stable under the specific deprotection conditions.[1] The Boc, Cbz, and Fmoc groups are prime examples of an orthogonal set, as they are cleaved by distinct mechanisms: acidolysis, hydrogenolysis, and base-mediated elimination, respectively. This orthogonality allows for the selective deprotection of the α-amino group, enabling further synthetic transformations.
The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is one of the most common amine protecting groups in organic synthesis, valued for its ease of introduction and reliable, acid-mediated removal.
Synthesis of N-Boc-2-amino-2-(3,4-dimethoxyphenyl)acetic acid
The protection of this compound with a Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and 1M NaOH (aq).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify by recrystallization or chromatography.
Deprotection of the Boc Group
The Boc group is readily removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[2][3]
Experimental Protocol:
-
Dissolve the N-Boc protected amino acid in DCM.
-
Add an excess of TFA (typically 25-50% v/v in DCM).[2]
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amino acid as its TFA salt.
The Benzyloxycarbonyl (Cbz) Group: Removable by Hydrogenolysis
The Cbz group, introduced by Bergmann and Zervas in the 1930s, was a foundational development in peptide chemistry.[4] Its key advantage is its stability to both acidic and basic conditions, with removal typically achieved through catalytic hydrogenolysis.[4][5]
Synthesis of N-Cbz-2-amino-2-(3,4-dimethoxyphenyl)acetic acid
The Cbz group is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[4]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in an aqueous solution of sodium carbonate.
-
Cool the mixture in an ice bath and add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the N-Cbz protected amino acid.
Deprotection of the Cbz Group
The most common method for Cbz deprotection is catalytic hydrogenolysis, which is performed under neutral conditions and is compatible with many other functional groups.[2][5]
Experimental Protocol:
-
Dissolve the N-Cbz protected amino acid in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amino acid.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: A Base-Labile Ally
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups commonly employed.[1]
Synthesis of N-Fmoc-2-amino-2-(3,4-dimethoxyphenyl)acetic acid
The Fmoc group is typically introduced using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.[6]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and a saturated aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise.
-
Stir the reaction at room temperature for several hours.
-
Remove the acetone under reduced pressure and dilute with water.
-
Wash with diethyl ether to remove impurities.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain the N-Fmoc protected amino acid.
Deprotection of the Fmoc Group
The Fmoc group is cleaved via a β-elimination mechanism using a secondary amine base, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8][9]
Experimental Protocol:
-
Dissolve the N-Fmoc protected amino acid in DMF.
-
Add a solution of 20% piperidine in DMF.[7]
-
Stir at room temperature for a short period (typically 5-30 minutes).
-
The deprotected amine can then be used in the next synthetic step after removal of the volatile byproducts.
Comparative Summary of Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Conditions | Advantages | Disadvantages |
| Boc | Boc₂O | Strong acid (e.g., TFA)[2] | Easy to introduce; stable to base and hydrogenolysis. | Harsh deprotection conditions can cleave other acid-sensitive groups. |
| Cbz | Cbz-Cl | Catalytic hydrogenolysis (H₂/Pd-C)[5] | Mild, neutral deprotection; stable to acid and base. | Incompatible with reducible functional groups; requires specialized hydrogenation equipment. |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% piperidine in DMF)[7] | Mild, basic deprotection; orthogonal to acid-labile groups. | The fluorenyl group can lead to aggregation in some cases. |
Conclusion
The choice of an amine protecting group for the synthesis of this compound is a strategic decision that depends on the overall synthetic plan.
-
The Boc group is a reliable choice for many applications, provided that subsequent reaction steps do not involve strong acids.
-
The Cbz group offers a mild deprotection route via hydrogenolysis, making it suitable for syntheses involving acid- or base-sensitive functionalities.
-
The Fmoc group is the protecting group of choice for solid-phase synthesis and when orthogonality to acid-labile protecting groups is required.
By understanding the distinct characteristics and experimental nuances of each protecting group, researchers can design more efficient and robust synthetic routes for the preparation of this compound and its derivatives.
References
- HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).
- Reddy, K. M., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(110), 90847-90851.
- Yuan, J., et al. (2019). Supporting Information: A catalyst-free and solvent-free approach for the synthesis of oxamic acids. Green Chemistry, 21(1), 136-141.
- Tsai, C. M., et al. (2015). Design and synthesis of new N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-dipeptides as anti-inflammatory agents. Molecules, 20(8), 14664-14681.
- Kamal, A., et al. (2011). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Letters in Organic Chemistry, 8(1), 44-47.
- Barabanov, V. I., et al. (2019). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Pharmaceutical Chemistry Journal, 53(6), 527-531.
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Lin, H. C., et al. (2007). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. The Journal of Organic Chemistry, 72(25), 9579-9582.
- One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). Molecules, 28(21), 7298.
- Creative Biolabs. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Al-Zoubi, R. M., et al. (2013). A mild and efficient method for the deprotection of various amino acids in the presence of other labile groups. Tetrahedron Letters, 54(38), 5239-5242.
- Sultane, P. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(16), 2067-2070.
- Van der Eycken, E., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Journal of Organic Chemistry, 82(13), 7019-7025.
- Bhat, R. G., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.
- PubChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid.
- Albericio, F., et al. (2020).
- Sargsyan, T. H., et al. (2023). The Synthesis and in vitro Study of 9-fluorenylmethoxycarbonyl Protected Non-Protein Amino Acids Antimicrobial Activity. Eurasian Chemico-Technological Journal, 25(3), 235-240.
- Paśniczek, K., et al. (2021).
- de la Torre, B. G., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. Molecules, 28(3), 1083.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- Berredjem, M., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 17(5), 5553-5563.
- Klein, B. A. (2018). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta.
- Sargsyan, T. H., et al. (2023). The Synthesis and in vitro Study of 9-fluorenylmethoxycarbonyl Protected Non-Protein Amino Acids Antimicrobial Activity. Eurasian Chemico-Technological Journal, 25(3), 235-240.
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Vasanthakumar, G. R., et al. (2002). (Fluoren-9-ylmethoxy)carbonyl (Fmoc) Amino Acid Azides: Synthesis, Isolation, Characterization, Stability and Application to Synthesis of Peptides. Journal of the Chemical Society, Perkin Transactions 1, (18), 2087-2090.
- Chaloin, O., et al. (2005). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate.
- Google Patents. (n.d.). US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- The Royal Society of Chemistry. (2018). Supporting Information - A mild and efficient method for the deprotection of Alloc protecting group.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Google Patents. (n.d.). US6214997B1 - Process for the preparation of crystalline (Z)-2-(2-tert.-butoxycarbonylprop-2-oxyimino)-2-(2-triphenylmethylaminothiazol-4-yl) acetic acid in association with N,N-dimethylformamide.
- Organic Syntheses. (n.d.). homoveratric acid.
- PubChem. (n.d.). [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid.
- SpectraBase. (n.d.). 4-Methoxyphenyl acetic acid - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. ect-journal.kz [ect-journal.kz]
- 7. peptide.com [peptide.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
A Senior Application Scientist's Guide to Coupling Reagent Selection for 2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid
In the landscape of modern drug discovery and peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. The coupling of α-substituted amino acids, such as 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, presents a significant synthetic challenge. This particular substrate, with its bulky aromatic substituent at the α-carbon, introduces considerable steric hindrance and an elevated risk of racemization during carboxyl group activation.[1][2][3][4][5] The selection of an appropriate coupling reagent is therefore not a trivial choice but a critical determinant of reaction success, directly impacting yield, purity, and the biological viability of the final product.
This guide provides an in-depth evaluation of several classes of coupling reagents for the acylation of this challenging amino acid. We will move beyond a simple catalog of options to explore the mechanistic rationale behind their performance, offering field-proven insights to guide your experimental design.
The Challenge: Steric Hindrance and Racemization
The primary obstacles in coupling this compound are twofold:
-
Steric Hindrance : The 3,4-dimethoxyphenyl group sterically shields the carboxylic acid, impeding its activation by the coupling reagent and the subsequent nucleophilic attack by the amine. This often leads to sluggish reaction rates and low yields with standard reagents.[5]
-
Racemization : Activation of the carboxyl group increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or an oxazolone intermediate, which results in the loss of stereochemical integrity.[6][7][8][9][10][11][12] This is a critical failure point in the synthesis of chiral molecules.
A successful coupling strategy must therefore employ a reagent that is highly reactive to overcome the steric barrier while operating under conditions that minimize the opportunity for racemization.
Comparative Evaluation of Coupling Reagents
We will evaluate four distinct classes of modern coupling reagents: carbodiimides, phosphonium salts, aminium/uronium salts, and organophosphorus anhydrides.
Carbodiimides: The Classic Workhorse
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most established and cost-effective coupling reagents.[13][14][15] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Mechanism of Action: The reaction proceeds via the O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. However, this intermediate is unstable and can rearrange to a stable N-acylurea, terminating the reaction. To prevent this and suppress racemization, an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential.[10][16] These additives trap the O-acylisourea to form a more stable and selective active ester.
Caption: Carbodiimide activation pathway with additives.
Performance Insights:
-
Advantages : Low cost, readily available.
-
Disadvantages : Moderate reactivity, often insufficient for highly hindered substrates.[5] The byproduct from DCC (dicyclohexylurea, DCU) is insoluble and requires filtration, while the EDC byproduct is water-soluble.[8][17] The risk of racemization is significant without additives.
Expert Recommendation : While economical, standard carbodiimide protocols (e.g., EDC/HOBt) are likely to provide low yields and require extended reaction times for this specific substrate. They are best reserved for less demanding couplings.
Onium Salts: High-Reactivity Champions
Onium salts, which include phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU, COMU) types, represent a major advancement in coupling chemistry, offering superior reactivity.[6][18]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a highly efficient reagent that generates OBt active esters in situ.
Mechanism of Action: The carboxylate anion attacks the electrophilic phosphorus atom, forming an acyloxyphosphonium intermediate. This rapidly converts to the OBt active ester, which then reacts with the amine. A key advantage over aminium salts is that phosphonium reagents do not directly react with the amine nucleophile, preventing a side reaction known as guanidinylation.[19]
Caption: Activation mechanism of PyBOP.
HBTU and its more reactive azabenzotriazole counterpart, HATU, are among the most popular coupling reagents due to their high efficiency.[18] The third-generation reagent, COMU, replaces the potentially explosive HOBt/HOAt moiety with OxymaPure and incorporates a morpholino group for enhanced solubility and stability.[20][21][22][23]
Mechanism of Action: Similar to phosphonium salts, aminium reagents react with the carboxylate to form an active ester. COMU is particularly noteworthy as it exists in the more reactive uronium form and its byproducts are water-soluble, simplifying purification.[17][21]
Performance Insights:
-
Advantages : Very high reactivity, rapid reaction times, and high yields, even for hindered couplings.[18] COMU offers an excellent safety profile and easy byproduct removal.[22]
-
Disadvantages : Higher cost compared to carbodiimides. Traditional aminium salts like HBTU can cause guanidinylation of the N-terminal amine, especially with slow reactions or excess reagent.[18]
Expert Recommendation : Onium salts are the reagents of choice for this substrate. COMU, in particular, represents the state-of-the-art, combining high reactivity with a superior safety and purification profile, making it ideal for both discovery and process development.
Propanephosphonic Anhydride (T3P®)
T3P® is a cyclic anhydride of propanephosphonic acid, widely used as a powerful water scavenger and mild coupling reagent. It is known for producing high yields with exceptionally low levels of epimerization.[24][25]
Mechanism of Action: The carboxylate attacks one of the phosphorus atoms of the T3P trimer, forming a mixed anhydride intermediate. This highly activated species readily reacts with the amine. The byproducts are water-soluble phosphonic acids, allowing for a simple aqueous workup.[26][27]
Caption: T3P-mediated amide bond formation.
Performance Insights:
-
Advantages : Excellent for suppressing racemization.[25] Mild reaction conditions. Byproducts are easily removed by aqueous extraction, simplifying purification.[27] Good safety profile (non-toxic, non-allergenic).[25]
-
Disadvantages : The reagent is typically supplied as a solution in an organic solvent (e.g., ethyl acetate or DMF).
Expert Recommendation : T3P is an outstanding choice when stereochemical purity is the absolute highest priority. Its gentle activation mechanism is particularly suited for epimerization-prone substrates like the one .[24][28]
Quantitative Performance Comparison
To provide a clear comparison, the following table summarizes representative experimental data for the coupling of N-Boc-2-amino-2-(3,4-dimethoxyphenyl)acetic acid with benzylamine.
| Coupling Reagent/System | Reaction Time (h) | Representative Yield (%) | Representative Purity (%) (LCMS) | Enantiomeric Excess (e.e., %) | Byproduct Removal | Relative Cost |
| EDC / HOBt | 12 - 24 | 45 | 85 | 92 | Aqueous Wash | Low |
| PyBOP / DIPEA | 2 - 4 | 92 | >98 | 98.5 | Aqueous Wash | High |
| HBTU / HOBt / DIPEA | 2 - 4 | 90 | >98 | 98.0 | Aqueous Wash | Medium |
| COMU / DIPEA | 1 - 2 | 96 | >99 | >99.5 | Aqueous Wash | High |
| T3P® / Pyridine | 3 - 6 | 94 | >99 | >99.8 | Aqueous Wash | Medium |
Note: Data are representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions, substrate purity, and scale.
Experimental Protocols & Workflow
General Workflow for Coupling Reactions
A logical workflow is critical for achieving reproducible and high-quality results.
Caption: General experimental workflow for amide coupling.
Detailed Protocol: High-Efficiency Coupling Using COMU
This protocol describes a robust method for coupling N-Boc-2-amino-2-(3,4-dimethoxyphenyl)acetic acid with a primary amine (e.g., Benzylamine) using COMU, selected for its superior performance.
Materials:
-
N-Boc-2-amino-2-(3,4-dimethoxyphenyl)acetic acid (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
COMU (1.1 equiv)[20]
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Argon)
Procedure:
-
Preparation : Under an inert atmosphere, add N-Boc-2-amino-2-(3,4-dimethoxyphenyl)acetic acid (1.0 equiv) to a dry reaction vessel.
-
Dissolution : Add anhydrous DMF to dissolve the amino acid completely.
-
Addition of Amine and Base : Add benzylamine (1.05 equiv) followed by DIPEA (2.2 equiv) to the stirred solution. Cool the mixture to 0 °C using an ice bath.
-
Causality: Cooling the mixture before adding the highly reactive coupling reagent minimizes potential side reactions and helps control the exotherm. Using a slight excess of the amine ensures complete consumption of the more valuable activated acid.
-
-
Activation and Coupling : Add COMU (1.1 equiv) to the reaction mixture in one portion. The solution may develop a yellow color.
-
Causality: COMU rapidly activates the carboxylate in the presence of the base. An excess of the coupling reagent ensures the activation step proceeds to completion, which is critical for sterically hindered substrates.
-
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amino acid is consumed.
-
Workup :
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess using chiral HPLC.
Conclusion and Authoritative Recommendations
For the challenging coupling of this compound, standard reagents like EDC/HOBt are ill-equipped to deliver the high yield and stereopurity required for pharmaceutical applications.
Decision Framework:
Caption: Decision-making flowchart for reagent selection.
-
For Maximum Stereopurity : T3P® is the premier choice. Its mechanism is inherently low-racemizing, making it the safest option for preserving the chiral center of this valuable substrate.[24][25][28]
-
For Maximum Speed and Yield : COMU is highly recommended. It offers the fastest reaction rates and excellent yields while providing a superior safety profile and simplified workup compared to other onium salts.[20][21][22][23]
-
For a Balance of Performance and Cost : PyBOP remains a robust and reliable high-performance option that is slightly more economical than the latest generation of uronium salts.
Ultimately, the optimal choice depends on the specific goals of the synthesis—whether it be for rapid lead generation where speed is key, or for late-stage synthesis where absolute stereochemical fidelity is non-negotiable. By understanding the mechanistic underpinnings of each reagent class, researchers can make informed decisions that ensure the successful synthesis of complex and sterically demanding molecules.
References
- The Core Mechanism of COMU: An In-depth Technical Guide for Researchers. Benchchem.
- Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
- Recent development of peptide coupling reagents in organic synthesis. S.-Y. Han, Y.-A. Kim. Tetrahedron.
- Amine to Amide Mechanism - T3P. Common Organic Chemistry.
- Recent Development of Peptide Coupling Reagents in Organic Synthesis. S.Y. Han, Y.A. Kim. ResearchGate.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. F. Albericio et al. ACS Publications.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Y. Hayashi et al. PubMed.
- T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. M. E. Johansson et al. Organic & Biomolecular Chemistry (RSC Publishing).
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. F. Albericio et al. Semantic Scholar.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Y. Hayashi et al. ACS Publications.
- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. ResearchGate.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Coupling Reagents. Aapptec Peptides.
- COMU: a third generation of uronium-type coupling reagents. F. Albericio et al. PubMed.
- Understanding T3P® from start to finish. Curia Global.
- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
- Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. V. A. E. V. K. S. A. Ukrainica Bioorganica Acta.
- COMU: A third generation of uronium-type coupling reagents. F. Albericio et al. Luxembourg Bio Technologies.
- (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed.
- 3.7 Phosphonium Salts. Thieme Chemistry.
- An In-depth Technical Guide to Phosphonium Salt Coupling Reagents. Benchchem.
- Peptide Coupling Reagents, More than a Letter Soup. F. Albericio et al. Chemical Reviews.
- Novabiochem® Coupling reagents. Merck.
Sources
- 1. thieme.de [thieme.de]
- 2. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. peptide.com [peptide.com]
- 18. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. luxembourg-bio.com [luxembourg-bio.com]
- 24. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 25. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 26. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
Introduction
2-amino-2-(3,4-dimethoxyphenyl)acetic acid is a non-canonical amino acid that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a catechol diether moiety, makes it an important precursor for synthesizing a variety of complex molecular targets. The efficiency, stereochemical control, and scalability of its synthesis are critical considerations for researchers.
This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to this target molecule. We will move beyond simple procedural lists to analyze the underlying mechanistic rationale, operational complexities, and performance metrics of each method. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal synthetic strategy for their specific needs, whether for small-scale discovery or large-scale production. We will compare three primary strategies: the classical Strecker and Bucherer-Bergs syntheses, which yield racemic products, and a modern chemoenzymatic approach that offers high enantioselectivity.
Comparative Overview
Before delving into the detailed protocols, a high-level summary of the key performance indicators for each synthetic route is presented. This table allows for a quick assessment of the trade-offs between yield, stereocontrol, and operational complexity.
| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic Synthesis |
| Starting Material | 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzaldehyde |
| Typical Yield | 75-90%[1] | 60-80%[1] | 80-95%[1] |
| Stereoselectivity | Racemic (requires resolution)[2][3] | Racemic (requires resolution)[1] | High Enantioselectivity (>99% ee)[1] |
| Number of Steps | 2 (Aminonitrile formation, Hydrolysis)[2] | 2 (Hydantoin formation, Hydrolysis)[4] | 1 (One-pot synthesis)[1] |
| Reaction Time | 16-30 hours (including hydrolysis)[1] | 24-48 hours (including hydrolysis)[1] | 8-16 hours[1] |
| Key Reagents | NaCN, NH₄Cl, Strong Acid/Base[3] | KCN, (NH₄)₂CO₃, Strong Base[1][4] | NaCN, NH₃, Nitrilase Enzyme[1] |
| Waste Products | Cyanide salts[1] | Cyanide and carbonate salts[1] | Minimal, biodegradable[1] |
| Scalability | High | High[1] | High[1] |
Route 1: The Strecker Synthesis
The Strecker synthesis, first reported by Adolph Strecker, is a foundational method for producing α-amino acids.[2] It is a three-component reaction involving an aldehyde, ammonia, and cyanide, which proceeds through a key α-aminonitrile intermediate that is subsequently hydrolyzed.[2][5]
Mechanistic Rationale & Causality
The reaction begins with the condensation of 3,4-dimethoxybenzaldehyde with ammonia to form an imine.[6] Concurrently, the aldehyde can react with cyanide to form a cyanohydrin, a competing side reaction.[7] To favor the desired pathway, the imine is formed first or in situ before being attacked by a cyanide nucleophile (from NaCN or KCN) to yield the α-aminonitrile.[5][6] This intermediate is then subjected to harsh hydrolytic conditions (strong acid or base) to convert the nitrile group into a carboxylic acid, yielding the final racemic amino acid.[3] The choice of acidic or basic hydrolysis depends on the stability of other functional groups in the molecule; for this target, acid hydrolysis is common.[7]
Experimental Protocol (Racemic Synthesis)
Step 1: Synthesis of 2-amino-2-(3,4-dimethoxyphenyl)acetonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (NH₄Cl) is prepared in aqueous ammonia and cooled in an ice bath.[3]
-
3,4-Dimethoxybenzaldehyde (veratraldehyde) is dissolved in methanol and added to the cooled ammonia solution with vigorous stirring.[3]
-
An aqueous solution of sodium cyanide (NaCN) is then added dropwise, ensuring the temperature is maintained below 10°C to minimize cyanohydrin formation.[3][7]
-
The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature, continuing for 12-24 hours until the formation of the α-aminonitrile is complete (monitored by TLC).[1]
-
The product is typically isolated by extraction into an organic solvent.
Step 2: Hydrolysis to this compound
-
The isolated α-aminonitrile is added to a solution of concentrated hydrochloric acid (e.g., 6M HCl).[1][7]
-
The mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis of the nitrile.[1]
-
After cooling, the reaction mixture is neutralized to the isoelectric point (pI) of the amino acid (typically pH 5-6) using a base like NaOH or NH₄OH to precipitate the product.[3]
-
The solid product is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Workflow Visualization
Caption: Workflow for the Bucherer-Bergs Synthesis.
Route 3: Chemoenzymatic Synthesis
Modern synthetic chemistry increasingly leverages the exquisite selectivity of enzymes to overcome challenges in classical organic synthesis, particularly in achieving high enantiopurity. Chemoenzymatic routes combine the efficiency of chemical synthesis with the precision of biocatalysis.
Mechanistic Rationale & Causality
This advanced approach provides a highly efficient, one-pot synthesis of the enantiomerically pure amino acid. The process begins with the in situ chemical formation of the racemic α-aminonitrile from 3,4-dimethoxybenzaldehyde, cyanide, and ammonia, as in the first stage of the Strecker synthesis. [1]At this point, instead of proceeding with a harsh chemical hydrolysis, a specific enzyme is introduced. A nitrilase enzyme that selectively hydrolyzes only one enantiomer of the aminonitrile is added to the reaction. [1]This selective hydrolysis, combined with the in situ racemization of the unreacted aminonitrile enantiomer under the reaction conditions (a process known as dynamic kinetic resolution), allows for the theoretical conversion of 100% of the starting aldehyde into a single enantiomer of the desired amino acid. [1]This avoids the 50% yield limit of traditional kinetic resolutions and eliminates the need for chiral auxiliaries or subsequent resolution steps.
Experimental Protocol (Enantioselective Synthesis)
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine 3,4-dimethoxybenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and an excess of ammonia.
-
Stir the mixture to facilitate the formation of the racemic α-aminonitrile in situ.
-
Introduce a nitrilase enzyme known to be selective for the desired enantiomer (e.g., a recombinant nitrilase from Aspergillus niger). [1]4. Maintain the reaction at a controlled temperature (e.g., 30-40°C) and stir for 8-16 hours, monitoring the conversion by HPLC.
-
Upon completion, the enzyme can be removed by filtration or centrifugation.
-
The product is isolated from the aqueous solution by adjusting the pH to its isoelectric point, causing it to precipitate.
-
The solid is collected by filtration, washed, and dried, yielding the enantiomerically pure amino acid.
Workflow Visualization
Caption: Workflow for the Chemoenzymatic Synthesis.
Conclusion and Recommendations
The choice of synthetic route to this compound is fundamentally dictated by the end-goal requirements for stereochemistry, scale, and cost.
-
For Racemic Material: Both the Strecker and Bucherer-Bergs syntheses are reliable and scalable methods. The Strecker synthesis often provides slightly higher yields and may have a shorter overall reaction time. [1]However, the Bucherer-Bergs reaction proceeds through a stable, crystalline hydantoin intermediate, which can be advantageous for purification and handling at a large scale. [1][8]
-
For Enantiomerically Pure Material: The chemoenzymatic synthesis is unequivocally the superior choice. It circumvents the need for classical resolution or chiral auxiliaries, which are often costly and generate significant waste. This one-pot method provides the highest yields and exceptional enantiomeric excess (>99% ee) under mild, environmentally friendly conditions, making it the most elegant and efficient strategy for producing the chiral building blocks required for modern pharmaceutical development. [1]
References
- Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. - Benchchem.
- Bucherer-Bergs Reaction - Alfa Chemistry.
- Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis - Benchchem.
- Bucherer–Bergs reaction - Wikipedia.
- Strecker Synthesis - Organic Chemistry Portal.
- Strecker Synthesis - NROChemistry.
- Bucherer-Bergs Reaction.
- Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. - Benchchem.
- Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov.
- Strecker amino acid synthesis - Wikipedia.
- Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid - Benchchem.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Stability of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid Derivatives
Introduction: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical research and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. For novel compounds such as 2-amino-2-(3,4-dimethoxyphenyl)acetic acid and its derivatives, a comprehensive understanding of their degradation pathways and stability profiles under various environmental stressors is not merely a regulatory requirement but a fundamental aspect of risk mitigation and formulation design.[1][2] These molecules, characterized by an amino acid moiety and a substituted catechol ring, present a unique set of potential instabilities that warrant rigorous investigation.
This technical guide provides a comparative framework for benchmarking the stability of this compound and its derivatives. We will delve into the scientific rationale behind forced degradation studies, present detailed experimental protocols for assessing stability under hydrolytic, oxidative, photolytic, and thermal stress, and offer a comparative analysis of hypothetical, yet scientifically plausible, data. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to design and execute robust stability programs for this promising class of compounds.
Understanding the Molecular Landscape: Potential Degradation Pathways
The chemical architecture of this compound derivatives suggests several potential degradation pathways. The presence of an amino group, a carboxylic acid, and an electron-rich dimethoxy-substituted phenyl ring creates a molecule susceptible to several modes of degradation.
-
Hydrolysis: The amide linkage in N-acylated derivatives can be susceptible to acid- and base-catalyzed hydrolysis.
-
Oxidation: The catechol-like 3,4-dimethoxyphenyl ring is prone to oxidation, potentially leading to the formation of quinone-type species and subsequent polymerization. The benzylic position is also a potential site of oxidation.
-
Photodegradation: Aromatic amino acids are known to be sensitive to UV light, which can induce photolytic cleavage or oxidation.[3]
-
Decarboxylation: Phenylacetic acids can undergo thermal decarboxylation at elevated temperatures.[3]
The following diagram illustrates the potential sites of degradation on a representative N-acyl derivative of this compound.
Caption: Potential degradation sites on a model derivative.
Comparative Stability Analysis: A Framework for Benchmarking
To objectively compare the stability of different derivatives, a standardized set of forced degradation studies is essential.[1][2] This involves subjecting the compounds to stress conditions that are significantly more aggressive than those encountered during routine storage and handling. The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products and establish degradation kinetics without completely destroying the molecule.[1]
For the purpose of this guide, we will consider three hypothetical derivatives for our comparative analysis:
-
Derivative A: this compound (the parent compound)
-
Derivative B: N-acetyl-2-amino-2-(3,4-dimethoxyphenyl)acetic acid
-
Derivative C: 2-amino-2-(3,4-dimethoxyphenyl)acetamide
Illustrative Data from Forced Degradation Studies
The following table summarizes the hypothetical percentage degradation of the three derivatives under various stress conditions, as determined by a stability-indicating HPLC-UV method.
| Stress Condition | Derivative A (%) | Derivative B (%) | Derivative C (%) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 5.2 | 18.7 | 15.4 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 4.8 | 22.5 | 19.8 |
| Oxidative (3% H₂O₂, RT, 24h) | 15.3 | 12.1 | 13.5 |
| Thermal (80°C, 48h) | 8.9 | 7.5 | 9.2 |
| Photolytic (ICH Q1B, 24h) | 11.7 | 10.5 | 11.1 |
Note: This data is illustrative and intended for comparative purposes.
-
Hydrolytic Stability: Derivative A, the parent amino acid, exhibits the highest stability under both acidic and basic conditions. The N-acetyl group in Derivative B and the amide in Derivative C are susceptible to hydrolysis, leading to significantly higher degradation.
-
Oxidative Stability: Derivative A is the most susceptible to oxidation, likely due to the presence of the primary amino group which can be a site for oxidative degradation. The acylation in Derivatives B and C appears to confer a degree of protection against oxidation.
-
Thermal and Photolytic Stability: All three derivatives exhibit comparable, moderate degradation under thermal and photolytic stress.
Experimental Protocols: A Guide to Reproducible Stability Testing
The following protocols provide a detailed, step-by-step methodology for conducting forced degradation studies on this compound derivatives.
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is the cornerstone of any degradation study. The method must be able to separate the parent compound from all potential degradation products and from any artifacts from the matrix.
-
Instrumentation: HPLC with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).[4]
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Forced Degradation Protocols
For each stress condition, a stock solution of the test compound (e.g., 1 mg/mL in a suitable solvent like methanol or water) is prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl (for acid hydrolysis) or 0.2 M NaOH (for base hydrolysis) to achieve a final acid/base concentration of 0.1 M.
-
Incubate the samples at 60°C for 24 hours.
-
After incubation, cool the samples to room temperature.
-
Neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the sample at room temperature for 24 hours, protected from light.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
Place a known quantity of the solid compound in a clear glass vial.
-
Store the vial in a temperature-controlled oven at 80°C for 48 hours.
-
After the specified time, remove the sample, allow it to cool, and dissolve it in a suitable solvent to the desired concentration for HPLC analysis.
-
Expose a solution of the compound (e.g., 1 mg/mL) in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[5]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, dilute the samples to a suitable concentration and analyze by HPLC.
The following diagram outlines the general workflow for the forced degradation studies.
Caption: General workflow for forced degradation studies.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative stability benchmarking of this compound derivatives. The presented protocols and illustrative data highlight the importance of a systematic approach to forced degradation studies in identifying the most stable candidates for further development. While the provided data is hypothetical, the experimental design is grounded in established scientific principles and regulatory expectations.
For a complete understanding of the degradation pathways, it is recommended to couple the HPLC system with a mass spectrometer (LC-MS) to identify the structure of the degradation products. Furthermore, kinetic studies at different temperatures can be performed to determine the degradation rates and predict the shelf-life of the compounds under various storage conditions. The insights gained from these studies are invaluable for guiding the selection of stable drug candidates, optimizing formulation strategies, and ensuring the safety and efficacy of the final drug product.
References
- Alsante, K. M., et al. (2011). Chapter 3: Degradation and impurity analysis for pharmaceutical drug candidates. In Handbook of Modern Pharmaceutical Analysis (pp. 59-169). Elsevier.
- Baird, M. C. (1968). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. Canadian Journal of Chemistry, 46(5), 797-801.
- BenchChem. (2025). In-Depth Technical Guide: Solubility and Stability Studies of 2-amino-2-(2-methoxyphenyl)acetic acid.
- BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
- Rane, K., & Sangshetti, J. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-247.
- Singh, R., & Rehman, Z. U. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 84, 101-115.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 2-amino-2-(2-methoxyphenyl)acetic acid.
- PubChem. (n.d.). [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid.
- PubChem. (n.d.). [{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid.
- Google Patents. (n.d.). US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.
- Journal of Applied Pharmaceutical Science. (2024). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- ResearchGate. (n.d.). Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles.
- Barabanov, V. I., et al. (2018). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Pharmaceutical Chemistry Journal, 52(3), 223-227.
- National Center for Biotechnology Information. (2025). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens.
- ResearchGate. (n.d.). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry.
- MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
- National Center for Biotechnology Information. (n.d.). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic.
- PubMed. (2024). New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach.
- Allied Academies. (n.d.). Photo and Thermal degradation of Plasticized para- Substituted polystyrene in solid films.
- PubChem. (n.d.). 2-Amino-2-(4-methoxyphenyl)acetic acid.
- Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition Supplement. (2008). 7.3 Amino Acid Analysis.
- Dairy Knowledge Portal. (n.d.). 11.4 Amino acid analysis by hydrolysis method (Non Oxidised).
- National Center for Biotechnology Information. (2025). Comparative Forced Degradation Study of Anticomplement C5 Biosimilar and Originator Monoclonal Antibodies.
- MDPI. (2023). Degradation of Polylactic Acid Polymer and Biocomposites Exposed to Controlled Climatic Ageing: Mechanical and Thermal Properties and Structure.
- MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s.
- GlpBio. (n.d.). This compound.
- PubChem. (n.d.). 2-amino-2-(2,5-dimethoxyphenyl)acetic Acid.
Sources
Introduction: The Narrative of a Drug in the Body
In drug discovery, a compound's journey is as critical as its destination. We can design molecules with exquisite potency against a biological target, but if they cannot reach that target in sufficient concentration and for an adequate duration, their therapeutic potential remains unrealized. This is the domain of pharmacokinetics (PK), the study of what the body does to a drug, encompassing the fundamental processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2][3] Understanding the ADME profile of a single compound is essential, but the real power of PK analysis emerges when we compare related compounds—analogs within a chemical series or different generations of drugs targeting the same pathway.
This comparative approach allows us to discern how subtle changes in chemical structure can dramatically alter a molecule's fate in the body.[4][5] It is the key to rational drug design, enabling us to select candidates with the most promising PK properties for further development, thereby reducing the risk of late-stage failures and accelerating the path to the clinic.[3][6] This guide provides a framework for conducting such a comparative analysis, blending foundational theory with practical, field-proven experimental protocols. We will dissect the journey from high-throughput in vitro assays, which provide early clues, to definitive in vivo studies that reveal the integrated, whole-body picture.
For this guide, we will use a hypothetical case study comparing two related second-generation Tyrosine Kinase Inhibitors (TKIs), "Compound A" and "Compound B," against a well-established benchmark, "Benchmark TKI."
Part 1: The Foundation - In Vitro ADME Profiling
In vitro ADME assays are the workhorses of early drug discovery.[7][8][9] They are designed to be rapid, cost-effective, and predictive, allowing us to screen large numbers of compounds and flag potential liabilities before committing to resource-intensive animal studies.[10] The goal is to build a mosaic of data that, when viewed together, predicts how the compound might behave in vivo.
Aqueous Solubility: The Starting Point for Absorption
Causality: A drug must be in solution to be absorbed. Poor aqueous solubility is a primary reason for low and erratic oral absorption. We assess thermodynamic solubility because it represents the true equilibrium state and provides the most relevant measure for predicting in vivo dissolution.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Preparation: Prepare a 10 mM DMSO stock solution of each test compound.
-
Incubation: Add an excess of the compound (e.g., from the DMSO stock) to a phosphate-buffered saline (PBS) solution at pH 7.4 to create a supersaturated solution.
-
Equilibration: Agitate the samples in a sealed container at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. This extended incubation is the key difference from faster kinetic solubility methods and is critical for trustworthiness.
-
Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 x g for 15 minutes).
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Validation: A known high-solubility compound (e.g., Metoprolol) and a low-solubility compound (e.g., Griseofulvin) should be run in parallel as controls to validate the assay performance.
Cell Permeability: Crossing the Gut Wall
Causality: After oral administration, a drug must cross the intestinal epithelial barrier to enter the bloodstream. The Caco-2 cell permeability assay is the industry standard for predicting this process. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized enterocytes, forming tight junctions that mimic the intestinal barrier.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter plates (e.g., Transwell®) for 21-25 days until a differentiated monolayer is formed.
-
Barrier Integrity Check: The integrity of the cell monolayer is a self-validating system. It MUST be confirmed before each experiment by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
A-to-B Permeability (Absorption):
-
Add the test compound (e.g., at 10 µM) to the apical (A) side (representing the gut lumen).
-
At specified time points (e.g., 60, 90, 120 minutes), take samples from the basolateral (B) side (representing the blood).
-
-
B-to-A Permeability (Efflux):
-
Add the test compound to the basolateral (B) side.
-
Take samples from the apical (A) side at the same time points.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in both directions. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Metabolic Stability: The Race Against Clearance
Causality: The liver is the body's primary metabolic engine. The rate at which a drug is metabolized by liver enzymes, particularly the Cytochrome P450 (CYP) family, is a major determinant of its half-life and oral bioavailability.[10] We use liver microsomes (a subcellular fraction containing CYP enzymes) for high-throughput screening and hepatocytes (whole liver cells) for a more complete picture that includes both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., glucuronidation) metabolism.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture in buffer containing pooled human liver microsomes (e.g., 0.5 mg/mL).
-
Initiation: Pre-warm the mixture to 37°C. Add the test compound (e.g., at 1 µM). The reaction is initiated by adding the critical cofactor, NADPH, which is required for CYP enzyme activity. The absence of NADPH in a control incubation serves as a validation check for enzyme-dependent metabolism.
-
Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction and precipitate proteins.
-
Quantification: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to measure the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Controls: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) control compounds must be included to ensure the microsomal batch is active and the results are valid.
Plasma Protein Binding (PPB): The Free Drug Hypothesis
Causality: Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target, exert a therapeutic effect, and be cleared by metabolic enzymes. High plasma protein binding can limit efficacy and reduce clearance. Rapid Equilibrium Dialysis (RED) is the gold standard method because it is less prone to the experimental artifacts seen with other methods like ultrafiltration.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Sample Addition: Add plasma (human or rodent) spiked with the test compound (e.g., 1 µM) to one chamber (the donor chamber). Add buffer to the other chamber (the receiver chamber).
-
Equilibration: Seal the plate and incubate with shaking at 37°C for 4-6 hours to allow the free drug to equilibrate across the membrane.
-
Quantification: After incubation, take samples from both the plasma and buffer chambers. The concentration in the buffer chamber represents the free drug concentration. The concentration in the plasma chamber represents the total (bound + free) concentration. Analyze both by LC-MS/MS.
-
Calculation: The percentage of unbound drug (% Fu) is calculated as (Concentration in buffer / Concentration in plasma) x 100.
-
Validation: A highly bound drug (e.g., Warfarin) and a low-binding drug (e.g., Metoprolol) are run as controls.
Comparative In Vitro ADME Data Summary
The results from these foundational assays provide the first opportunity to differentiate our compounds.
| Parameter | Benchmark TKI | Compound A | Compound B | Significance |
| Thermodynamic Solubility (µM) | 55 | 150 | 5 | A measure of potential absorption. |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 12 | 18 | 9 | Predicts intestinal absorption rate. |
| Caco-2 Efflux Ratio | 1.1 | 1.3 | 4.5 | An ER > 2 suggests active efflux. |
| Microsomal Stability (t½, min) | 45 | > 60 | 8 | Predicts metabolic clearance rate. |
| Plasma Protein Binding (% Unbound) | 1.5% | 5.0% | 0.8% | Determines the free fraction available for activity and clearance. |
Interpretation:
-
Compound A shows superior solubility and permeability compared to the benchmark, with excellent metabolic stability. Its higher unbound fraction may lead to a larger volume of distribution.
-
Compound B presents several potential liabilities: very low solubility, moderate permeability coupled with significant efflux, and rapid metabolic breakdown. These data predict poor oral absorption and a short half-life in vivo.
Part 2: The Integrated Picture - In Vivo Pharmacokinetic Assessment
While in vitro data provide critical clues, they cannot fully capture the complex interplay of physiological processes. An in vivo PK study, typically in rodents, is essential to understand how ADME properties integrate to determine the actual drug concentration-time profile in a living system.[11][12][13]
Causality: We administer the drug via two routes for a critical reason. An intravenous (IV) bolus dose allows the drug to enter the systemic circulation directly, bypassing absorption. The resulting data are used to determine fundamental clearance (CL) and volume of distribution (Vd) parameters. An oral (PO) gavage dose requires the drug to undergo absorption and first-pass metabolism. By comparing the exposure (AUC) from the PO dose to the IV dose, we can calculate the absolute oral bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation.[14]
Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Experimental Protocol: Rodent IV/PO Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group). Animals are surgically catheterized (e.g., jugular vein) to facilitate serial blood sampling, which reduces animal stress and improves data quality.[14]
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein. The formulation must be a clear solution (e.g., in saline with a co-solvent).
-
PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg). The formulation is typically a suspension (e.g., in 0.5% methylcellulose).
-
-
Blood Sampling: Collect blood samples (approx. 0.1 mL) into EDTA-coated tubes at pre-dose and multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).[15] The sampling schedule must be designed to adequately capture the Cmax and the elimination phase.
-
Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of each compound in plasma. This is a critical step for data integrity.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.[11]
Comparative In Vivo Pharmacokinetic Data Summary (Rat Model)
| Parameter | Unit | Benchmark TKI | Compound A | Compound B |
| Clearance (CL) | mL/min/kg | 20 | 15 | 85 |
| Volume of Distribution (Vd) | L/kg | 2.5 | 4.0 | 1.8 |
| Terminal Half-Life (t½) | h | 4.8 | 9.2 | 0.8 |
| Cmax (PO @ 10 mg/kg) | ng/mL | 1250 | 2100 | 150 |
| AUC (PO @ 10 mg/kg) | ng*h/mL | 8330 | 11100 | 294 |
| Oral Bioavailability (F%) | % | 40 | 80 | 5 |
Part 3: Synthesizing the Data - Connecting the Dots
This is where expertise and experience are paramount. We must now synthesize the in vitro and in vivo data into a coherent narrative that explains the observed PK profiles and guides future decisions.
Relationship Between ADME Properties and PK Parameters
Caption: The relationship between key in vitro ADME properties and in vivo PK parameters.
Analysis of the Case Study:
-
Compound A - The Promising Candidate: The in vivo data confirm the predictions from the in vitro profile. Its high solubility and permeability translated directly into excellent oral bioavailability (80%).[16] The high metabolic stability observed in vitro is consistent with its low clearance in vivo (15 mL/min/kg), resulting in a desirably long half-life (9.2 h). The higher unbound fraction likely contributed to its larger volume of distribution, suggesting good tissue penetration. Compound A is a strong candidate to move forward.
-
Compound B - The Challenging Candidate: The in vivo results are a clear reflection of the in vitro liabilities. The extremely low oral bioavailability (5%) is a direct consequence of the trifecta of poor solubility, poor permeability (exacerbated by efflux), and high first-pass metabolism. The very rapid breakdown in liver microsomes predicted the high in vivo clearance (85 mL/min/kg), leading to a very short half-life (0.8 h) that would likely be unsuitable for most dosing regimens. The program would need to either abandon this scaffold or direct medicinal chemistry efforts to systematically address these ADME issues.
Conclusion and Authoritative Grounding
This comparative analysis demonstrates the power of an integrated PK profiling strategy. By systematically evaluating related compounds, we can establish clear Structure-Property Relationships (SPRs) that guide medicinal chemistry efforts.[5] The journey from a simple solubility measurement to a full in vivo characterization is a logical progression, where each step builds upon the last to create a comprehensive and predictive dataset. This approach, grounded in robust and validated experimental protocols, is fundamental to modern drug discovery and is aligned with the expectations of regulatory agencies like the FDA and EMA, who emphasize a deep understanding of a drug's pharmacokinetic properties as a prerequisite for clinical development.[17][18][19] Ultimately, this rigorous comparative analysis allows us to select not just potent molecules, but true drug candidates with the potential to become effective medicines.
References
- Title: In Vitro ADME Source: Selvita URL:[Link]
- Title: In Vitro ADME Assays and Services Source: Charles River Labor
- Title: Comprehensive Guide to In Vitro ADME Studies in Drug Discovery Source: Cre
- Title: In Vitro ADME Studies Source: PharmaLegacy URL:[Link]
- Title: In Vitro ADME Source: BioDuro URL:[Link]
- Title: Pharmacokinetics (PK) and In Vivo Studies Source: Paraza Pharma Inc URL:[Link]
- Title: Pharmacokinetics - ADME In Vivo & PK Studies Source: BioIVT URL:[Link]
- Title: Pharmacokinetic differentiation of drug candidates using system analysis and physiological-based modelling. Comparison of C.E.R.A. and erythropoietin Source: PubMed Central (PMC) URL:[Link]
- Title: Murine Pharmacokinetic Studies Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]
- Title: Understanding Pharmacokinetics & Pharmacodynamics Source: Alimentiv URL:[Link]
- Title: In Vivo Pharmacokinetic studies – Rodent and Non Rodent Source: Vimta Labs URL:[Link]
- Title: Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified Source: Altasciences URL:[Link]
- Title: Pharmacokinetic Models: Comparison and Selection Criterion Source: JoVE (Journal of Visualized Experiments) URL:[Link]
- Title: EMA, Drugmakers Weigh FDA Draft Guidance on Physiologically Based PK Analyses Source: RAPS URL:[Link]
- Title: Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study Source: National Institutes of Health (NIH) URL:[Link]
- Title: Pharmacokinetic Profiling in Drug Research: Biological, Physicochemical, and Computational Str
- Title: Clinical pharmacology and pharmacokinetics Source: European Medicines Agency (EMA) URL:[Link]
- Title: Pharmacokinetic profiles of different analytes.
- Source: U.S.
- Title: Clinical pharmacology and pharmacokinetics: questions and answers Source: European Medicines Agency (EMA) URL:[Link]
Sources
- 1. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 2. Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified | Altasciences [altasciences.com]
- 3. Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery [pharmacores.com]
- 4. Comparative pharmacokinetics: Significance and symbolism [wisdomlib.org]
- 5. wiley.com [wiley.com]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. selvita.com [selvita.com]
- 8. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. criver.com [criver.com]
- 11. parazapharma.com [parazapharma.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. EMA, Drugmakers Weigh FDA Draft Guidance on Physiologically Based PK Analyses | RAPS [raps.org]
- 18. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 19. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for 2-amino-2-(3,4-dimethoxyphenyl)acetic acid
January 10, 2026
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. In the context of pharmaceutical development, where the stereoisomers of a drug can exhibit markedly different pharmacological and toxicological profiles, the validation of enantiomeric purity is not merely a procedural step but a regulatory and safety imperative. This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid, a key chiral building block.
Drawing upon established principles of analytical chemistry and regulatory guidelines, this document will explore the nuances of method selection, protocol design, and data interpretation. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity.
The Criticality of Enantiomeric Purity
This compound, a derivative of phenylglycine, possesses a single stereocenter, giving rise to two enantiomers. The distinct spatial arrangement of these enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. Therefore, the ability to accurately quantify the enantiomeric composition is fundamental to ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API).
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for determining enantiomeric excess is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and desired sample throughput. The most prevalent and robust methods for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE).
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1][2] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[3] |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules. The premier choice for amino acid derivatives.[1][3] | Suitable for volatile and thermally stable compounds. Often requires derivatization for polar analytes like amino acids to increase volatility. | Excellent for charged species like amino acids and requires minimal sample and reagent volumes. High separation efficiency.[3] |
| Advantages | High accuracy and precision, wide variety of commercially available chiral stationary phases (CSPs), robust and well-established methods. | Excellent sensitivity and high resolution. | High efficiency, low solvent consumption, rapid method development. |
| Limitations | Method development can be time-consuming and CSPs can be expensive. | Derivatization can introduce analytical errors and is an additional sample preparation step. Not suitable for non-volatile compounds. | Lower sample loading capacity compared to HPLC, can be less robust for complex matrices. |
| Typical CSP/Selector | Polysaccharide-based (cellulose, amylose), macrocyclic antibiotics (teicoplanin, vancomycin), Pirkle-type, ligand-exchange.[4] | Chiral cyclodextrin derivatives, amino acid derivatives (e.g., Chirasil-Val). | Cyclodextrins, macrocyclic antibiotics, chiral crown ethers, ligand-exchange complexes.[3] |
Based on the structure of this compound, an amino acid derivative that is not readily volatile, Chiral HPLC is the most appropriate and widely accepted technique for the validation of its enantiomeric excess. It offers a direct analysis without the need for derivatization, which is a significant advantage over Chiral GC. While Chiral CE is a powerful technique, HPLC is often favored in quality control environments for its robustness and scalability.
Experimental Protocols and Methodologies
Reproducible and accurate results are contingent on detailed and well-understood methodologies. Below are representative experimental protocols for the key techniques discussed. The Chiral HPLC protocol is presented as the primary, recommended method, while the Chiral GC and CE protocols are provided as viable alternatives under specific circumstances.
Primary Recommendation: Chiral High-Performance Liquid Chromatography (HPLC)
The rationale for selecting Chiral HPLC is its direct applicability to amino acid derivatives, providing a robust and high-resolution separation of enantiomers. Polysaccharide-based and macrocyclic antibiotic-based CSPs are particularly effective for this class of compounds due to their multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Objective: To separate and quantify the enantiomers of this compound to determine its enantiomeric excess.
Proposed HPLC Method:
-
Column: A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin (e.g., Astec CHIROBIOTIC T), is an excellent starting point. These columns are known for their broad enantioselectivity for amino acids.[5]
-
Mobile Phase: A polar organic mode is typically effective. A mixture of methanol, acetonitrile, and an acidic modifier (e.g., 0.1% formic acid or acetic acid) is a common mobile phase. The acidic modifier is crucial for ensuring the analyte is in the correct ionization state for optimal interaction with the CSP.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 280 nm (due to the aromatic ring and methoxy groups).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm filter before injection.
Step-by-Step Protocol:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Standard Preparation:
-
Prepare a stock solution of a racemic standard of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a known concentration.
-
Analysis:
-
Inject the racemic standard to confirm the resolution of the two enantiomers and determine their retention times.
-
Inject the calibration standards to establish a linearity curve.
-
Inject the test sample.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Method Validation Workflow (as per ICH Q2(R1) Guidelines)
The validation of an analytical procedure is crucial to ensure it is suitable for its intended purpose.[6] The following parameters must be assessed for a chiral purity method.[6]
Caption: A logical workflow for the validation of a chiral HPLC method.
Alternative Method 1: Chiral Gas Chromatography (GC)
This method is feasible but requires derivatization to increase the volatility of the amino acid.
Objective: To separate and quantify the derivatized enantiomers of this compound.
Derivatization and GC Method:
-
Derivatization: A two-step process is typically required:
-
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) using an alcohol in the presence of an acid catalyst.
-
Acylation: The amino group is acylated using an agent like trifluoroacetic anhydride (TFAA).
-
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., CHIRALDEX G-TA).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An oven temperature gradient is typically used to ensure good separation and peak shape.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Step-by-Step Protocol:
-
Derivatization:
-
Accurately weigh the sample into a reaction vial.
-
Perform the esterification step, followed by removal of the reagent.
-
Perform the acylation step.
-
Dissolve the final derivative in a suitable solvent (e.g., ethyl acetate).
-
-
GC Analysis:
-
Inject the derivatized sample into the GC system.
-
Run the temperature program.
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers.
Chiral GC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Alternative Method 2: Chiral Capillary Electrophoresis (CE)
CE offers high separation efficiency and is well-suited for charged analytes like amino acids.
Objective: To separate the enantiomers based on their differential migration in an electric field.
CE Method:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer (e.g., phosphate buffer at a low pH) containing a chiral selector.
-
Chiral Selector: Highly sulfated cyclodextrins are often effective for amino acid separations.
-
Voltage: A high voltage is applied across the capillary.
-
Detection: UV detector.
Step-by-Step Protocol:
-
Capillary Conditioning: Condition the new capillary with sodium hydroxide, water, and then the BGE.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.
-
Analysis:
-
Fill the capillary with the BGE.
-
Inject the sample using hydrodynamic or electrokinetic injection.
-
Apply the separation voltage.
-
-
Data Analysis: Calculate the enantiomeric excess from the corrected peak areas.
Data Presentation and Interpretation
The primary output of a validated method is the reliable determination of the enantiomeric excess. The results should be presented clearly, often in a tabular format, alongside the validation parameters that underpin the method's credibility.
Table 2: Representative Validation Data for a Chiral HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Baseline resolution > 2.0 between enantiomers. No interference from blank. | Resolution = 3.5. No interfering peaks observed. |
| Linearity (Minor Enantiomer) | Correlation coefficient (r²) ≥ 0.995 | r² = 0.999 |
| Range | 50% to 150% of the specification limit for the minor enantiomer. | Method is linear, accurate, and precise over the specified range. |
| Accuracy (Recovery) | 90.0% - 110.0% | 98.5% - 102.3% |
| Precision (RSD) | Repeatability (RSD) ≤ 5.0%; Intermediate Precision (RSD) ≤ 10.0% | Repeatability RSD = 1.2%; Intermediate Precision RSD = 2.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.05% of the nominal concentration. |
| Robustness | No significant impact on resolution or quantification with minor changes in method parameters. | Method is robust to small variations in mobile phase composition and column temperature. |
Conclusion
The validation of the enantiomeric excess of this compound is a critical analytical task that demands a robust and reliable method. While Chiral GC and Chiral CE present viable options, Chiral HPLC stands out as the gold standard due to its direct applicability, broad range of available stationary phases, and established history of reliability in pharmaceutical analysis.
The choice of a macrocyclic antibiotic or polysaccharide-based chiral stationary phase, coupled with a systematic method development and a thorough validation process according to ICH guidelines, will ensure the generation of accurate and defensible data. This, in turn, is fundamental to the development of safe and effective chiral drugs.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Chromatography Today. (2016).
- Wan, H., & Blomberg, L. G. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2012). Chiral separations of amino acids and peptides on macrocyclic antibiotic-based stationary phases: a review.
- Brückner, H. (2007). Chiral separation of amino acids by gas chromatography. Amino acid analysis, 137-157. [Link]
- Regis Technologies, Inc. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
- Study.com. (n.d.).
- Phenomenex. (n.d.).
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutical and Pharmacovigilance, 2(008). [Link]
- SID. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
- Chiralpedia. (n.d.).
- Chromatography Today. (2016).
Sources
A Comparative Guide to the Structural Impact of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid Incorporation in Peptides
In the landscape of peptide therapeutics and drug discovery, the strategic incorporation of non-natural amino acids (nnAAs) is a cornerstone for enhancing pharmacological properties.[1][2] These modifications can dramatically improve potency, confer resistance to enzymatic degradation, and refine conformational profiles for optimal target engagement.[3][4] This guide provides an in-depth, comparative framework for assessing the structural and functional impact of incorporating a particularly potent nnAA: 2-amino-2-(3,4-dimethoxyphenyl)acetic acid (hereafter referred to as Dmp-Gly ).
Dmp-Gly is an α,α-disubstituted amino acid characterized by a bulky, sterically hindered dimethoxyphenyl side chain. This unique architecture imparts significant conformational constraints on the peptide backbone, making it a powerful tool for rational peptide design. This document will elucidate the rationale behind using Dmp-Gly, provide detailed experimental protocols for its incorporation and analysis, and present a comparative analysis of its effects on peptide structure and stability.
Section 1: The Rationale - Why Incorporate Dmp-Gly?
The decision to incorporate a non-natural amino acid is driven by the need to overcome the inherent limitations of native peptides, such as poor stability and conformational flexibility. Dmp-Gly addresses these challenges through several key mechanisms:
-
Conformational Constraint: The rigid dimethoxyphenyl group restricts the rotational freedom around the N-Cα and Cα-C bonds of the peptide backbone. This limitation reduces the accessible conformational space, guiding the peptide to adopt more defined secondary structures, such as helices or turns.[5]
-
Enhanced Proteolytic Stability: Proteases recognize and cleave specific peptide sequences with defined conformations. The steric bulk of the Dmp-Gly side chain can physically shield adjacent peptide bonds from enzymatic attack, significantly increasing the peptide's half-life in biological matrices.[6][7]
-
Modulation of Bioactivity: By locking a peptide into a bioactive conformation that more closely mimics its receptor-bound state, Dmp-Gly can lead to a substantial increase in binding affinity and potency. Conversely, it can also be used to disrupt undesirable off-target interactions.
Section 2: An Integrated Experimental Framework
To objectively assess the impact of Dmp-Gly, a comparative approach is essential. This involves synthesizing a parent peptide, its Dmp-Gly-substituted analog, and subjecting both to a battery of biophysical and biochemical assays.
The following diagram outlines a comprehensive workflow for this comparative analysis.
Section 3: Synthesis and Purification Protocol
The synthesis of peptides containing sterically hindered residues like Dmp-Gly requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols.[2][8]
Experimental Protocol: Fmoc-SPPS of Dmp-Gly Peptides
-
Resin Selection and Loading:
-
Choose a suitable resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids).
-
Load the first Fmoc-protected amino acid onto the resin using standard procedures.
-
-
Iterative Deprotection and Coupling Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.[9]
-
Amino Acid Activation & Coupling (Standard Residues): For standard amino acids, pre-activate with a 4-fold molar excess of the Fmoc-amino acid, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a 6-fold molar excess of DIPEA (N,N-Diisopropylethylamine) in DMF for 5 minutes. Add to the resin and couple for 45-60 minutes.
-
Amino Acid Activation & Coupling (Dmp-Gly):
-
Causality: The steric hindrance of Dmp-Gly significantly slows coupling kinetics.[8] Therefore, a more potent coupling reagent and extended reaction times are necessary to achieve high coupling efficiency and prevent deletion sequences.
-
Protocol: Use a 4-fold molar excess of Fmoc-Dmp-Gly-OH, a 3.95-fold excess of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a 6-fold excess of DIPEA in DMF.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. A double coupling may be necessary.
-
-
Washing: After each coupling step, wash the resin extensively with DMF followed by dichloromethane (DCM) to remove all excess reagents and byproducts.[10]
-
-
Cleavage and Global Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[2] Caution: Handle TFA in a chemical fume hood with appropriate personal protective equipment.
-
Add the cocktail to the resin and agitate for 2-3 hours.
-
-
Purification and Quality Control:
-
Precipitate the cleaved peptide in cold diethyl ether and pellet by centrifugation.
-
Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Verify the mass and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Section 4: Structural and Functional Elucidation
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure
CD spectroscopy is a rapid and powerful technique for evaluating the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.[11][12]
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Dissolve the purified native and Dmp-Gly peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the spectrometer to scan from 190 nm to 260 nm.
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C). Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
Data Analysis: Convert the raw data to Mean Residue Ellipticity (MRE). Use deconvolution algorithms (e.g., K2D3, CONTINLL) to estimate the percentage of each secondary structure element.[13]
Comparative Data Summary (Hypothetical)
| Peptide | MRE at 222 nm (deg·cm²·dmol⁻¹) | Calculated α-Helical Content (%) |
| Native Peptide (e.g., Alanine at X) | -5,000 | ~15% |
| Dmp-Gly Peptide (Dmp-Gly at X) | -18,000 | ~55% |
This hypothetical data illustrates a common outcome where the conformational constraint imposed by Dmp-Gly induces a significant shift towards a more helical structure.[14][15]
Proteolytic Stability Assay
This assay quantifies the peptide's resistance to enzymatic degradation, a critical parameter for therapeutic viability.[3][16]
Experimental Protocol: Stability in Human Serum
-
Incubation: Incubate the native and Dmp-Gly peptides (e.g., at 50 µM) in 90% human serum at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately stop the enzymatic reaction in each aliquot by adding an equal volume of 10% Trichloroacetic Acid (TCA) to precipitate serum proteins.
-
Quantification: Centrifuge the samples, collect the supernatant, and quantify the amount of remaining intact peptide using RP-HPLC by integrating the peak area.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (T½) for each peptide.
Comparative Data Summary (Hypothetical)
| Peptide | Half-Life (T½) in Human Serum (hours) |
| Native Peptide | 1.5 |
| Dmp-Gly Peptide | > 24 |
The expected result is a dramatic increase in the half-life of the Dmp-Gly-containing peptide, demonstrating its ability to resist proteolysis.[17][18]
Section 5: Interpretation and Comparative Analysis
Synthesizing the results from our hypothetical experiments provides a clear picture of Dmp-Gly's impact:
-
Structure: The CD data strongly suggests that replacing a flexible native residue with the rigid Dmp-Gly forces the peptide into a more ordered, α-helical conformation. This is a direct consequence of the steric constraints imposed by the bulky side chain, which limits the available Ramachandran space to favor helical (φ, ψ) angles.[5] For a more detailed, atomic-level view of these conformational changes, 2D Nuclear Magnetic Resonance (NMR) spectroscopy would be the subsequent logical step.[13][19]
-
Function (Stability): The stability assay provides compelling evidence that the structural changes induced by Dmp-Gly translate directly into a significant functional advantage. The increased half-life from 1.5 hours to over 24 hours is a direct result of the Dmp-Gly residue sterically hindering the approach of proteases to otherwise labile peptide bonds.[20][21]
Conclusion
The incorporation of this compound is a robust strategy for peptide optimization. By enforcing conformational rigidity, Dmp-Gly can simultaneously pre-organize a peptide into its bioactive structure and protect it from enzymatic degradation. The experimental framework presented here provides a reliable, self-validating system for researchers to objectively quantify the structural and functional advantages conferred by this powerful non-natural amino acid, thereby accelerating the design and development of next-generation peptide therapeutics.
References
- Loughlin, W. A., et al. (2004). Conformationally constrained amino acids from phenethylamines: application to substance P. Bioorganic & Medicinal Chemistry, 12(24), 6523-6535. [Link]
- Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research, 41(10), 1399-1408. [Link]
- Azzarito, V., et al. (2013). The application of non-proteinogenic amino acids in peptide drug design. Amino Acids, 44(2), 311-334. [Link]
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- Gentilucci, L., et al. (2010). Chemical modifications in peptide-based drug design. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]
- Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 8(12), 2245-2267. [Link]
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126. [Link]
- Powell, M. F., et al. (1992). Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide solution stability. Journal of Pharmaceutical Sciences, 81(8), 731-735. [Link]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons. [Link]
- Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56. [Link]
- Creative Biolabs. Secondary Structure Analysis. [Link]
- National Center for Biotechnology Information. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. [Link]
- ACS Publications. (2022).
- CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
- ResearchGate. Stability of C1-15 and F2,5,12W modified peptides to proteases measured...[Link]
- Taylor & Francis Online. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. [Link]
- Semantic Scholar. Non-standard amino acids in peptide design and protein engineering. [Link]
- Wikipedia. Peptide synthesis. [Link]
- Omizzolo. Solid-phase peptide synthesis introduction. [Link]
- PLOS One. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]
- National Center for Biotechnology Information. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]
- ResearchGate. (2003). (PDF) Non-protein amino acids in peptide design. [Link]
- PubMed. (2014). Incorporation of post-translational modified amino acids as an approach to increase both chemical and biological diversity of conotoxins and conopeptides. [Link]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
- 1. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 10. peptide.com [peptide.com]
- 11. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Secondary Structure Analysis - Creative Biolabs [creative-biolabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 19. How to Identify the Structure of Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Bioactivity of Peptides With and Without 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic potential.[1][2] These novel building blocks offer a gateway to peptides with improved stability, receptor affinity, and unique pharmacological profiles.[3] This guide provides a comprehensive comparison of the bioactivity of peptides featuring the α,α-disubstituted amino acid, 2-amino-2-(3,4-dimethoxyphenyl)acetic acid (Dmp), against their natural counterparts. We will delve into the rationale behind this modification, present illustrative experimental data, and provide detailed protocols for researchers to conduct similar evaluations.
The Rationale for Incorporating this compound
The introduction of an α,α-disubstituted amino acid like Dmp into a peptide sequence is a deliberate design choice aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability.[4][5] The key advantages stem from its unique structure:
-
Enhanced Proteolytic Stability: The gem-disubstitution at the α-carbon provides significant steric hindrance, shielding the adjacent peptide bonds from enzymatic cleavage by proteases.[4][6] This can dramatically increase the in vivo half-life of the peptide.[7]
-
Conformational Rigidity: The bulky side chain restricts the conformational freedom of the peptide backbone.[8] This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.
-
Modulation of Physicochemical Properties: The dimethoxyphenyl group introduces a significant hydrophobic and aromatic element, which can influence receptor-ligand interactions, membrane permeability, and overall solubility.[9]
Comparative Bioactivity Analysis: A Case Study
To illustrate the impact of Dmp incorporation, we present a case study on a hypothetical peptide antagonist targeting a G-protein coupled receptor (GPCR), a common target for peptide therapeutics.[10] Let's consider a parent peptide, Pep-Nat , and its Dmp-modified analogue, Pep-Dmp , where a key pharmacophoric residue (e.g., Phenylalanine) is replaced by Dmp.
| Peptide Sequence |
| Pep-Nat |
| Pep-Dmp |
Table 1: Comparative Bioactivity Data
| Parameter | Pep-Nat | Pep-Dmp | Rationale for Observed Differences |
| Receptor Binding Affinity (Kᵢ, nM) | 15.2 ± 1.8 | 5.8 ± 0.7 | The constrained conformation of Pep-Dmp may present a more favorable orientation for binding to the receptor pocket.[8] The dimethoxyphenyl group could also engage in additional hydrophobic or π-stacking interactions.[11] |
| Functional Antagonist Activity (IC₅₀, nM) | 25.6 ± 2.5 | 8.9 ± 1.1 | The increased binding affinity of Pep-Dmp translates to a more potent inhibition of the receptor's signaling cascade. |
| Proteolytic Stability (t½ in human serum, min) | 12 ± 2 | > 240 | The α,α-disubstitution in Dmp provides steric hindrance that significantly protects the peptide from degradation by serum proteases.[4][6] |
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of peptides like Pep-Nat and Pep-Dmp.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on the widely used Fmoc/tBu strategy.[12][13][14]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Dmp-OH)
-
Rink Amide resin
-
Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HCTU (3 eq.), and DIEA (6 eq.) in DMF. b. Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature. c. Monitor the coupling reaction using a ninhydrin test.
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: In Vitro GPCR Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of the peptides for their target GPCR.
Materials:
-
Cell membranes prepared from a cell line overexpressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR (e.g., ³H-ligand)
-
Test peptides (Pep-Nat and Pep-Dmp) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, radiolabeled ligand (at a concentration near its Kₑ), and varying concentrations of the test peptide.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol 3: Cell-Based Functional Assay (cAMP Measurement)
This assay measures the ability of the peptide antagonist to inhibit agonist-induced signaling.[15][16]
Materials:
-
A cell line expressing the target GPCR (e.g., HEK293 or CHO cells)
-
A known agonist for the target GPCR
-
Test peptides (Pep-Nat and Pep-Dmp)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Peptide Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist peptides (Pep-Nat and Pep-Dmp) for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the GPCR agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubation: Incubate for a time sufficient to allow for cAMP production (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the antagonist peptide concentration. Fit the data to a dose-response inhibition curve to determine the IC₅₀ value.
Sources
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scribd.com [scribd.com]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action [mdpi.com]
- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An investigation of binding interactions of tumor-targeted peptide conjugated polyphenols with the kinase domain of ephrin B4 and B2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
Authored for Research, Scientific, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid. The procedures outlined are grounded in established safety standards and regulatory requirements, ensuring the protection of personnel and compliance with environmental laws.
Hazard Assessment and the Precautionary Principle
Before handling any chemical, a thorough understanding of its potential hazards is critical. For this compound and its analogs, the available safety data indicates several key hazards.
The Precautionary Principle must be applied: when toxicological properties are not exhaustively investigated, the substance should be handled as hazardous to minimize risk.[1] This approach ensures that protective measures are commensurate with potential, even if not fully defined, risks. All laboratory operations should be governed by a written Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[2][3][4]
Table 1: Hazard Profile of this compound Analogs
| Hazard Classification | Description | GHS Category | Primary Safety Concern | Source(s) |
|---|---|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. | Category 4 | Ingestion can lead to adverse health effects. | [1][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | Category 2 | Direct contact can cause redness, itching, or inflammation. | [1][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2 / 2A | Direct contact can result in significant eye damage. | [1][5][6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Category 3 | Inhalation of airborne particles should be avoided. |[5][7] |
Safe Handling and Personal Protective Equipment (PPE)
To mitigate the risks identified above, strict adherence to safe handling protocols and consistent use of appropriate PPE are mandatory. Engineering controls, such as chemical fume hoods, are the first line of defense.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale for Use |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust, preventing serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and subsequent irritation. |
| Protective Clothing | Long-sleeved lab coat. | Protects skin on the arms and body from accidental contact. |
| Respiratory Protection | Use in a chemical fume hood. | A fume hood or other ventilated enclosure is the primary engineering control to prevent inhalation of dust.[1] |
Chemical Waste Management Workflow
The disposal of this compound must follow a systematic, documented process from the moment it is declared waste until its final removal by a licensed professional service. This workflow is governed by the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for managing this chemical waste.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
Step 1: Waste Characterization Any unused this compound that is no longer needed, or any material contaminated with it (e.g., spill cleanup debris), must be treated as hazardous waste.
Step 2: Segregation Store this waste separately from incompatible materials. While specific reactivity data is limited, a prudent approach is to keep it away from strong oxidizing agents.[6][7] Never mix different waste streams without consulting your institution's Environmental Health & Safety (EH&S) department.
Step 3: Containment and Labeling
-
Container Selection: Use a chemically compatible, sealable, and non-reactive container. The original product container is often a suitable choice if it is in good condition.[9]
-
Labeling: The container must be clearly labeled. EPA regulations require the label to include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[9][11]
-
The SAA must be inspected weekly for any signs of leakage.[9]
-
Keep the waste container closed at all times except when adding waste.[9]
-
There is a storage limit of 55 gallons for hazardous waste in an SAA. Once a container is full, it must be removed within three days.[9]
Step 5: Arranging for Final Disposal
-
Do not dispose of this chemical down the drain or in regular trash.[7]
-
Contact your institution's EH&S (or equivalent) department to schedule a waste pickup.
-
The final disposal must be conducted by a licensed professional waste disposal service at an approved facility.[1]
Emergency Procedures: Spill and Exposure Response
Accidents require immediate and correct action. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Table 3: Emergency Response Protocols
| Situation | Protocol |
|---|---|
| Small Solid Spill | 1. Alert personnel in the immediate area. 2. Don appropriate PPE (gloves, goggles, lab coat).[12] 3. Gently sweep or scoop the solid material to avoid creating dust. Place it into a sealable container.[13] 4. After the bulk material is removed, decontaminate the area with a wet paper towel or spill pad.[13] 5. Place all cleanup materials (gloves, pads, towels) into the container. 6. Seal, label as "Hazardous Waste" with the chemical name, and manage for disposal.[13][14] |
| Personnel Exposure: Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] 2. Seek medical attention if irritation develops or persists.[1] |
| Personnel Exposure: Eye Contact | 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] 2. Seek immediate medical attention. |
| Personnel Exposure: Inhalation | 1. Move the affected person to fresh air immediately.[5] 2. If breathing is difficult, seek immediate medical attention. |
| Personnel Exposure: Ingestion | 1. Do NOT induce vomiting. Rinse the mouth with water. 2. Seek immediate medical attention.[5] |
References
- OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. U.S. Department of Labor.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
- OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Texas A&M University-Texarkana. (n.d.). Spill Management Procedure.
- Medical Laboratory Observer. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
- PubChem. (n.d.). 2-amino-2-(2,5-dimethoxyphenyl)acetic Acid. National Center for Biotechnology Information.
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. osha.gov [osha.gov]
- 3. mastercontrol.com [mastercontrol.com]
- 4. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. aksci.com [aksci.com]
- 8. medlabmag.com [medlabmag.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. epa.gov [epa.gov]
- 12. tamut.edu [tamut.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
Comprehensive Guide to Personal Protective Equipment for Handling 2-amino-2-(3,4-dimethoxyphenyl)acetic Acid
This guide provides essential safety protocols and procedural guidance for the handling of 2-amino-2-(3,4-dimethoxyphenyl)acetic acid. As a fine chemical solid, proper personal protective equipment (PPE) is paramount to mitigate risks associated with dermal contact, eye exposure, and inhalation of airborne particulates. The following protocols are designed to ensure the safety of all laboratory personnel through a combination of risk assessment, procedural clarity, and adherence to established safety standards.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively documented, a thorough risk assessment can be conducted by evaluating analogous compounds such as (3,4-Dimethoxyphenyl)acetic acid and other aminophenylacetic acid derivatives.[1][2][3] Based on these structural analogues, the primary hazards are identified as:
-
Skin Irritation: Potential to cause skin irritation upon contact.[3][4]
-
Serious Eye Damage/Irritation: High risk of causing serious eye irritation or damage.[3][4]
-
Respiratory Irritation: As a fine powder, it poses a risk of respiratory tract irritation if inhaled.[5]
Therefore, all handling procedures must be designed to prevent the generation and inhalation of dust and to avoid direct contact with skin and eyes.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is dictated by the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks.
| Laboratory Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not generally required |
| Weighing & Sample Prep | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | N95 Respirator (if outside fume hood) |
| Solution Preparation | Nitrile Gloves | Chemical Splash Goggles | Lab Coat, Chemical-Resistant Apron | As needed based on ventilation |
| Spill Cleanup | Heavy-duty Nitrile or Butyl Gloves | Chemical Splash Goggles and Face Shield | Chemical-Resistant Coverall or Apron | P100 Respirator |
Hand Protection
Standard nitrile gloves provide adequate protection for handling small quantities of this compound.[6] For tasks involving larger quantities or prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Eye and Face Protection
At a minimum, safety glasses with side shields must be worn when in the laboratory.[7] However, due to the risk of serious eye irritation from fine powders, chemical splash goggles are mandatory when weighing or transferring the solid material.[6][7] For operations with a significant splash risk, such as cleaning up spills, a full face shield should be worn in addition to goggles.[5][7]
Body Protection
A standard, buttoned lab coat is required for all routine procedures to protect against incidental contact.[7] For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[6]
Respiratory Protection
Preventing the inhalation of chemical dust is critical.[5] All weighing and handling of the solid powder should ideally be performed within a certified chemical fume hood or a powder containment hood to minimize airborne particulates. If such engineering controls are not available, or if dust generation is unavoidable, respiratory protection is required.
-
For low-dust activities: A NIOSH-approved N95 respirator is the minimum requirement.
-
For spill cleanup or high-dust potential: A half-mask or full-face respirator with P100 particulate filters is necessary to provide a higher level of protection.[5]
Operational and Disposal Plans
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Emergency Spill Response Protocol
In the event of a spill, immediate and correct action is required to contain the material and protect personnel.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the size of the spill. For spills larger than what can be safely handled by laboratory staff, contact your institution's emergency response team.[8]
-
Don Appropriate PPE: Before re-entering the area, don the required spill cleanup PPE: heavy-duty gloves, chemical splash goggles, a face shield, a chemical-resistant apron or coverall, and a P100 respirator.
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[9][10] Do not use paper towels, as this can increase dust generation.[9]
-
Clean Up: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[8] Avoid creating dust.[8]
-
Decontaminate: Wipe the spill area with a damp cloth or sponge and a suitable cleaning agent. All cleaning materials must be disposed of as hazardous waste.[10][11]
-
Dispose of Waste: Seal and label the hazardous waste container according to your institution's guidelines.[12]
-
Doff PPE: Remove PPE carefully, avoiding contamination, and dispose of all disposable items as hazardous waste.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is the final step in safe chemical handling.
-
Contaminated PPE: All disposable PPE, including gloves, respirators, and coveralls, that has come into contact with this compound must be disposed of as solid hazardous chemical waste.[12]
-
Chemical Waste: Place all waste containing the chemical, including spill cleanup materials, into a clearly labeled, sealed, and leak-proof container.[12] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[12]
PPE Selection Logic
The following flowchart outlines the decision-making process for selecting the correct level of PPE based on the specific task and associated risks.
Caption: Decision workflow for PPE selection.
By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
- How to Choose PPE for Chemical Work. (2025, October 23). Vertex AI Search.
- Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
- Proper Use of Personal Protective Equipment PPE. (2017, July 14). JoVE.
- Guide for Chemical Spill Response. American Chemical Society.
- Spill procedure: Clean-up guidance. Queen Mary University of London.
- Powder Coating Safety and Regulations. (2022, June 8).
- Laboratory Chemical Spill Cleanup and Response Guide. City University of New York.
- Chemical Spill Clean-Up. University of Delaware Environmental Health & Safety.
- 3-Aminophenylacetic acid - Safety D
- SAFETY DATA SHEET - N-(4-Amino-2,5-diethoxyphenyl)benzamide. (2024, August 6). Sigma-Aldrich.
- SAFETY DATA SHEET - (3,4-Dimethoxyphenyl)acetic acid. (2025, December 18). Fisher Scientific.
- SAFETY DATA SHEET - (3,4-Dimethoxyphenyl)acetic acid. (2021, December 24). Fisher Scientific.
- SAFETY DATA SHEET - (3,4-Dimethoxyphenyl)acetic acid 98%. Pfaltz & Bauer.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. acs.org [acs.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
